molecular formula C6H5N3O5 B125998 O-(2,4-Dinitrophenyl)hydroxylamine CAS No. 17508-17-7

O-(2,4-Dinitrophenyl)hydroxylamine

Cat. No.: B125998
CAS No.: 17508-17-7
M. Wt: 199.12 g/mol
InChI Key: YLACRFYIUQZNIV-UHFFFAOYSA-N
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Description

O-(2,4-Dinitrophenyl)hydroxylamine is a rapid active-site-directed inhibitor of D-amino acid oxidase;  modification results in specific incorporation of an amine group into an accessible nucleophilic residue with concomitant release of 2,4-dinitrophenol.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(2,4-dinitrophenyl)hydroxylamine
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InChI

InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YLACRFYIUQZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20169926
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Molecular Weight

199.12 g/mol
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CAS No.

17508-17-7
Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-Dinitrophenyl)hydroxylamine
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Record name O-(2,4-dinitrophenyl)hydroxylamine
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Record name O-(2,4-DINITROPHENYL)HYDROXYLAMINE
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Foundational & Exploratory

In-Depth Technical Guide to O-(2,4-Dinitrophenyl)hydroxylamine (CAS Number 17508-17-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-(2,4-Dinitrophenyl)hydroxylamine (CAS No. 17508-17-7) is a versatile chemical compound with significant applications in organic synthesis and as a potent inhibitor of key enzymes relevant to therapeutic research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and characterization, and an exploration of its biological activities. Notably, it acts as an inhibitor of D-amino acid oxidase (DAAO), with implications for neurological disorders, and as an inhibitor of the influenza virus cap-dependent endonuclease, highlighting its potential as an antiviral agent. This document aims to serve as a thorough resource for researchers and professionals in drug development, presenting data in a structured format and visualizing complex biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is a hydroxylamine derivative characterized by a 2,4-dinitrophenyl group attached to the oxygen atom of the hydroxylamine moiety.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 17508-17-7[1][2]
Molecular Formula C₆H₅N₃O₅[1][2]
Molecular Weight 199.12 g/mol [1][2]
Appearance Light yellow to yellow-orange solid/powder/crystal[3][4]
Melting Point 105 - 112.5 °C[1][5]
Boiling Point 387.1 ± 42.0 °C at 760 mmHg (estimated)[5]
Density 1.6 ± 0.1 g/cm³ (estimated)[5]
Solubility Sparingly soluble in water.[2]
InChI InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2[2]
SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])ON[2]
Storage Store at 2-8°C, protected from light.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 2,4-dinitrochlorobenzene and a protected hydroxylamine derivative.[2][6]

Materials:

  • t-Butyl N-hydroxycarbamate

  • Potassium hydroxide (KOH)

  • Absolute ethanol

  • 2,4-Dinitrochlorobenzene

  • Glacial acetic acid

  • Trifluoroacetic acid

  • Ice

  • Water

  • Ethyl acetate

  • Hexane

  • Stir plate and stir bar

  • Round-bottom flasks

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of t-Butyl N-(2,4-dinitrophenoxy)carbamate

  • In a round-bottom flask, dissolve 13.3 g (0.1 mole) of t-butyl N-hydroxycarbamate and 5.6 g (0.1 mole) of potassium hydroxide in 200 mL of absolute ethanol with stirring.

  • To the stirred solution, add 20.2 g (0.1 mole) of 2,4-dinitrochlorobenzene. A deep red color will develop.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully add glacial acetic acid dropwise until the solution turns light yellow.

  • Pour the reaction mixture into 1.5 liters of cold water. A yellow oil will separate and gradually crystallize.

  • Collect the solid t-butyl N-(2,4-dinitrophenoxy)carbamate by filtration, dry it, and recrystallize from an ethyl acetate-hexane mixture. The expected yield is approximately 16.4 g (53%).

Step 2: Deprotection to Yield this compound

  • To 15 mL of trifluoroacetic acid, add 4 g (0.0133 mole) of the t-butyl N-(2,4-dinitrophenoxy)carbamate from Step 1.

  • Allow the reaction to proceed until the evolution of carbon dioxide subsides.

  • Pour the solution into 100 mL of ice water. An oily layer will form and subsequently crystallize.

  • Collect the crystalline product by filtration. The expected yield is approximately 2.5 g (95%).

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • 2,4-Dinitrochlorobenzene is toxic and an irritant. Avoid contact with skin and eyes.

  • Trifluoroacetic acid is corrosive. Handle with extreme care.

Purification by Recrystallization

This protocol describes the purification of crude this compound.[7][8]

Materials:

  • Crude this compound

  • Ethanol

  • Beakers

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Ice bath

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol in a beaker on a hot plate.

  • If there are insoluble impurities, perform a hot filtration by pouring the hot solution through a fluted filter paper in a pre-heated stemless funnel into a clean beaker.

  • Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.

  • Once the solution has reached room temperature, place the beaker in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum or in a desiccator.

Analytical Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[10]

  • Process the spectra to identify characteristic chemical shifts and coupling constants consistent with the structure of the compound.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

  • Prepare a sample of the purified solid, either as a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.

  • Acquire the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, N-O, and NO₂ stretching vibrations.[11]

2.3.3. Mass Spectrometry (MS)

Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).[12]

  • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[13]

  • Acquire the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

Biological Activity and Mechanisms of Action

Inhibition of D-Amino Acid Oxidase (DAAO)

This compound is a known inhibitor of D-amino acid oxidase (DAAO), an enzyme that degrades D-amino acids, including D-serine.[14][15] D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and neurotransmission.[16][17] By inhibiting DAAO, this compound can increase the levels of D-serine in the brain, thereby potentiating NMDA receptor activity. This mechanism is of significant interest for the development of therapeutics for schizophrenia and other neurological disorders characterized by NMDA receptor hypofunction.[16][17]

Table 2: Biological Activity of this compound

TargetActivityNotesReference(s)
D-Amino Acid Oxidase (DAAO)Rapid, active-site-directed inhibitorModification of a methionine residue at or near the active site.[14][15]
Influenza Virus Cap-Dependent EndonucleaseInhibitorBinds to the enzyme-bound site.[1]
Eukaryotic Protein SynthesisInhibitorModel for studying aminoglycoside antibiotics.[1]

3.1.1. D-Amino Acid Oxidase Inhibition Assay Protocol

This protocol describes a general method for determining the inhibitory activity of a compound against DAAO.[18][19]

Materials:

  • Purified D-amino acid oxidase (human or other species)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate buffer (pH 7.4)

  • This compound (inhibitor)

  • 96-well microplate

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, DAAO enzyme, HRP, and Amplex Red reagent to each well.

  • Add serial dilutions of this compound to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding D-serine to all wells.

  • Immediately measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) in a kinetic mode for a set period (e.g., 30 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Inhibition of Influenza Virus Replication

This compound has been shown to inhibit the replication of the influenza virus in vitro.[1] This antiviral activity is attributed to its ability to inhibit the viral cap-dependent endonuclease, an essential enzyme for the "cap-snatching" mechanism that the virus uses to transcribe its genome.[1]

3.2.1. Influenza Virus Cap-Snatching Mechanism

The influenza virus RNA polymerase complex, consisting of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral genome. For transcription, the PB2 subunit binds to the 5' cap of host pre-mRNAs. The PA subunit then cleaves the host mRNA a short distance from the cap. This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA. This compound is thought to interfere with this process by inhibiting the endonuclease activity of the PA subunit.[1][5]

Modulation of Eukaryotic Protein Synthesis

This compound has also been used as a model to study the effects of aminoglycoside antibiotics on eukaryotic cells.[1] It has been observed to inhibit aminoglycoside-induced protein synthesis, providing a tool to investigate the mechanisms of action and resistance to this class of antibiotics.[1] Aminoglycosides are known to bind to the ribosomal RNA and interfere with the fidelity of translation.[6][17]

Visualizations

Synthesis and Purification Workflow

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactants: t-Butyl N-hydroxycarbamate KOH 2,4-Dinitrochlorobenzene Ethanol B Reaction at Room Temperature A->B C Acidification with Acetic Acid B->C D Precipitation in Water C->D E Intermediate: t-Butyl N-(2,4-dinitrophenoxy)carbamate D->E F Deprotection with Trifluoroacetic Acid E->F G Precipitation in Ice Water F->G H Crude this compound G->H I Dissolution in Hot Ethanol H->I To Purification J Hot Filtration (optional) I->J K Crystallization upon Cooling J->K L Collection by Vacuum Filtration K->L M Washing with Cold Ethanol L->M N Drying M->N O Pure this compound N->O

Caption: Workflow for the synthesis and purification of this compound.

DAAO Inhibition and NMDA Receptor Modulation Signaling Pathway

G DAAO Inhibition and NMDA Receptor Modulation cluster_postsynaptic Postsynaptic Neuron cluster_glia Glia Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Channel->Downstream L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase D_Serine D-Serine Serine_Racemase->D_Serine D_Serine->NMDA_Receptor Co-agonist Binding DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Keto_Acid α-Keto Acid DAAO->Keto_Acid Inhibitor This compound Inhibitor->DAAO Inhibits

Caption: Signaling pathway of DAAO inhibition and subsequent NMDA receptor modulation.

Influenza Virus Cap-Snatching Inhibition Workflow

G Influenza Virus Cap-Snatching Inhibition cluster_host Host Cell Nucleus cluster_virus Influenza Virus Polymerase Complex Host_pre_mRNA Host pre-mRNA with 5' Cap PB2 PB2 Subunit Host_pre_mRNA->PB2 Binds to 5' Cap Capped_Fragment Capped RNA Fragment PA PA Subunit (Endonuclease) PB2->PA Positions for Cleavage PA->Host_pre_mRNA Cleaves (Endonuclease Activity) PB1 PB1 Subunit (Polymerase) PA->Capped_Fragment Generates Viral_mRNA Viral mRNA PB1->Viral_mRNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->PB1 Inhibitor This compound Inhibitor->PA Inhibits Capped_Fragment->PB1 Primer for Transcription

Caption: Mechanism of influenza virus cap-snatching and its inhibition.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug discovery. Its well-defined chemical properties and established synthetic routes make it an accessible tool for a variety of chemical transformations. Furthermore, its potent inhibitory effects on D-amino acid oxidase and the influenza virus cap-dependent endonuclease present exciting opportunities for the development of novel therapeutics for neurological disorders and viral infections. This technical guide provides a foundational resource for researchers, offering detailed protocols and a clear understanding of the compound's mechanisms of action to facilitate further investigation and application.

References

"physical and chemical properties of O-(2,4-Dinitrophenyl)hydroxylamine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of O-(2,4-Dinitrophenyl)hydroxylamine, a versatile reagent in organic synthesis. The information is curated for professionals in research and development, with a focus on clarity, data accessibility, and practical application.

Chemical Identity and Physical Properties

This compound, with the CAS number 17508-17-7, is a yellow crystalline solid.[1] It is characterized by a hydroxylamine group attached to a 2,4-dinitrophenyl moiety.[1] This structure makes it a valuable intermediate and reagent in various chemical transformations.[2]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₆H₅N₃O₅[1][3][4][5]
Molecular Weight 199.12 g/mol [3][4][5]
Appearance Light yellow to yellow to orange powder/crystal[1][6]
Melting Point 105 - 112.5 °C[3][5]
Boiling Point 387.1 ± 42.0 °C at 760 mmHg[3]
Density 1.6 ± 0.1 g/cm³[3]
Solubility Sparingly soluble in water[1]
Storage Temperature 2-8°C, sealed in dry, dark place[1][5]
Maximum Absorption (λmax) 298 nm (in EtOH)[1][6]
pKa -1.07 ± 0.70 (Predicted)[1]

Chemical Reactivity and Applications

This compound is a key reagent in organic synthesis, primarily utilized for amination reactions.[1][7] Its electron-withdrawing nitro groups enhance its reactivity, facilitating nucleophilic substitution.[2]

Key Applications:

  • Amination of Arylboronic Acids: It serves as an efficient agent for the metal-free amination of arylboronic acids, leading to the formation of primary anilines.[1][7]

  • Synthesis of N-benzoyliminopyridinium Ylides: It is used in an expedient N-amination/benzoylation procedure with various substituted pyridines.[8]

  • Rhodium-Catalyzed Aziridination: This compound is a reagent used in the formation of aziridines catalyzed by rhodium.[1][7]

  • Inhibition of D-amino Acid Oxidase: It acts as a rapid, active-site-directed inhibitor of D-amino acid oxidase.[1][7]

  • Detection of Carbonyl Compounds: It reacts with aldehydes and ketones to form colored derivatives, which can be analyzed spectrophotometrically.[1]

It is noted to be a more stable and cost-effective alternative to O-mesitylenesulfonylhydroxylamine (MSH) for the amination of various heteroaromatics.[9]

Safety Note: this compound may have a potentially explosive reaction with potassium hydride in a THF solution. When heated to decomposition, it emits toxic fumes of NOx.[1] It can cause skin and eye irritation.[1]

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. Below are two detailed experimental protocols.

Protocol 1: Two-Step Synthesis from N-Hydroxyphthalimide [9]

This method is described as a highly efficient and inexpensive synthesis.[9]

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

  • N-hydroxyphthalimide undergoes a nucleophilic aromatic substitution with chloro-2,4-dinitrobenzene.[9]

  • The reaction is carried out in the presence of triethylamine in acetone, yielding 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione in 95% yield.[9]

Step 2: Synthesis of this compound

  • A solution of hydrazine hydrate (10.0 mL, 0.177 mol) in 60 mL of methanol is added in one portion to a solution of 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (20.0 g, 60.7 mmol) in 400 mL of CH₂Cl₂ at 0 °C.[9]

  • The reaction mixture will rapidly turn bright yellow, and a precipitate will form.[9]

  • The suspension is allowed to stand at 0 °C for 8 hours.[9]

  • Cold aqueous HCl (1 N, 400 mL) is added, and the mixture is shaken rapidly at 0 °C.[9]

  • The mixture is then rapidly filtered through a loose cotton plug on a Büchner funnel, and the precipitate is washed three times with 50 mL of acetonitrile.[9]

Synthesis_Workflow_1 N-Hydroxyphthalimide N-Hydroxyphthalimide Step1_Reaction Nucleophilic Aromatic Substitution N-Hydroxyphthalimide->Step1_Reaction Chloro-2,4-dinitrobenzene Chloro-2,4-dinitrobenzene Chloro-2,4-dinitrobenzene->Step1_Reaction Triethylamine, Acetone Triethylamine, Acetone Triethylamine, Acetone->Step1_Reaction Intermediate 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione Step1_Reaction->Intermediate Step2_Reaction Hydrazinolysis Intermediate->Step2_Reaction Hydrazine Hydrate, MeOH, CH2Cl2 Hydrazine Hydrate, MeOH, CH2Cl2 Hydrazine Hydrate, MeOH, CH2Cl2->Step2_Reaction HCl_wash Aqueous HCl wash & Filtration Step2_Reaction->HCl_wash Product This compound HCl_wash->Product

Caption: Two-step synthesis of this compound.

Protocol 2: Synthesis from t-Butyl N-hydroxycarbamate [7][10]

Step 1: Synthesis of t-Butyl N-(2,4-dinitrophenoxy)carbamate

  • To a stirred solution of t-butyl N-hydroxycarbamate (13.3 g, 0.1 mole) and potassium hydroxide (5.6 g, 0.1 mole) in 200 ml of absolute ethanol, add 2,4-dinitrochlorobenzene (20.2 g, 0.1 mole).[7][10]

  • Stir the resulting deep red solution at room temperature for 1 hour.[7][10]

  • Add glacial acetic acid dropwise until the solution turns light yellow.[7][10]

  • Pour the solution into 1.5 liters of cold water. An oil will separate and gradually crystallize.[7][10]

  • Separate, dry, and recrystallize the solid t-butyl N-(2,4-dinitrophenoxy)carbamate from an ethyl acetate-hexane mixture. This affords 16.4 g (53%) with a melting point of 74-75°C.[7][10]

Step 2: Synthesis of this compound

  • Add t-butyl N-(2,4-dinitrophenoxy)carbamate (4 g, 0.0133 mole) to 15 ml of trifluoroacetic acid.[7][10]

  • After the evolution of carbon dioxide has subsided, pour the solution into 100 ml of ice water.[7][10]

  • The resulting oily layer will crystallize on standing to afford 2.5 g (95%) of the product with a melting point of 112°C (from ethanol).[7][10]

Synthesis_Workflow_2 t-Butyl N-hydroxycarbamate t-Butyl N-hydroxycarbamate Step1_Reaction Alkylation t-Butyl N-hydroxycarbamate->Step1_Reaction 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene->Step1_Reaction KOH, Ethanol KOH, Ethanol KOH, Ethanol->Step1_Reaction Acetic_Acid Acetic Acid Quench Step1_Reaction->Acetic_Acid Intermediate t-Butyl N-(2,4-dinitrophenoxy)carbamate Acetic_Acid->Intermediate Step2_Reaction Deprotection Intermediate->Step2_Reaction Trifluoroacetic_Acid Trifluoroacetic_Acid Trifluoroacetic_Acid->Step2_Reaction Ice_Water Precipitation in Ice Water Step2_Reaction->Ice_Water Product This compound Ice_Water->Product

Caption: Synthesis from t-Butyl N-hydroxycarbamate.

Spectroscopic Data

Limited specific spectral data is publicly available, however, it is known that NMR spectra (¹H and ¹³C) for this compound are available through spectral databases.[11]

Table 2: Spectroscopic Information

TechniqueDetailsSource(s)
UV-Vis λmax = 298 nm (in Ethanol)[1][6]
NMR ¹H and ¹³C NMR spectra are available in databases.[11]

This guide provides foundational knowledge for the safe and effective use of this compound in a research and development setting. For further details on specific applications and safety protocols, consulting the primary literature and safety data sheets is recommended.

References

An In-depth Technical Guide to the Mechanism of Electrophilic Amination using O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, central to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often involve nucleophilic nitrogen sources, electrophilic amination offers a powerful umpolung strategy, where a nitrogen atom acts as the electrophile. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a highly effective and versatile reagent for this purpose. Its stability, efficiency, and safety profile make it a superior alternative to other hydroxylamine-derived aminating agents. This guide provides a comprehensive overview of the core mechanism of electrophilic amination with DPH, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Mechanism of Electrophilic Amination

The electrophilic amination with this compound proceeds via the nucleophilic attack of a carbanion on the electron-deficient nitrogen atom of DPH. The 2,4-dinitrophenoxy group serves as an excellent leaving group, facilitating the formation of the new C-N bond. The reaction can be performed with a variety of carbon nucleophiles and can be conducted with or without a catalyst.

Uncatalyzed Mechanism with Grignard Reagents

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily react with DPH in an uncatalyzed fashion. The mechanism involves the direct nucleophilic attack of the carbanionic carbon of the Grignard reagent on the nitrogen atom of DPH. This concerted step leads to the formation of the aminated product and a magnesium salt of 2,4-dinitrophenol.

Caption: General reaction of a Grignard reagent with DPH.

Mechanism with Ester Enolates

The electrophilic amination of ester enolates, such as the sodium salt of diethyl malonate, provides a direct route to α-amino acids. The reaction is initiated by the deprotonation of the α-carbon of the ester by a suitable base (e.g., sodium hydride or sodium ethoxide) to generate the nucleophilic enolate. This enolate then attacks the electrophilic nitrogen of DPH, displacing the 2,4-dinitrophenoxide leaving group. Subsequent workup yields the α-amino ester.

Data Presentation: Substrate Scope and Yields

The electrophilic amination using this compound is applicable to a wide range of carbanionic nucleophiles, affording the corresponding primary amines in moderate to excellent yields.

Nucleophile PrecursorBase/SolventProductYield (%)Reference
Diethyl MalonateNaH / THFDiethyl Aminomalonate84[1]
Diethyl PhenylmalonateNaH / DMFDiethyl Amino(phenyl)malonate55[1]
Ethyl PhenylacetateNaH / THFEthyl 2-Amino-2-phenylacetate61[1]
PhenylacetonitrileNaH / THF2-Amino-2-phenylacetonitrile7[1]
4-Methylpyridine- / MeCN2-Amino-4-methylpyridinium 2,4-dinitrophenolate95[2]
Imidazole- / MeCN1-Aminoimidazolium 2,4-dinitrophenolate99[2]
Phenylmagnesium Bromide- / EtherAniline79[1]

Experimental Protocols

Synthesis of this compound (DPH)

This two-step procedure provides a reliable method for the laboratory-scale synthesis of DPH.[2]

Step 1: Synthesis of 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione

  • To a solution of N-hydroxyphthalimide (1.0 eq) in acetone, add triethylamine (1.1 eq).

  • To this mixture, add a solution of 2,4-dinitrochlorobenzene (1.0 eq) in acetone dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Filter the resulting precipitate (triethylamine hydrochloride) and wash with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol to afford pure 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione as a pale yellow solid.

Step 2: Synthesis of this compound

  • Suspend 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione (1.0 eq) in a mixture of dichloromethane and methanol (8:1).

  • Cool the suspension to 0 °C in an ice bath.

  • Add hydrazine monohydrate (1.1 eq) dropwise to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 8 hours.

  • Filter the precipitate (phthalhydrazide) and wash with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield this compound as an orange solid.

Electrophilic Amination of Diethyl Malonate

This protocol is a representative procedure for the amination of an active methylene compound using DPH.[1]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl malonate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution of the sodium enolate to 0 °C.

  • Add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the enolate solution.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford diethyl aminomalonate.

Visualizations

Reaction Mechanism of Enolate Amination

G start Diethyl Malonate enolate Sodium Enolate start->enolate Deprotonation (NaH) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack dph This compound dph->intermediate product Diethyl Aminomalonate intermediate->product Loss of Leaving Group side_product Sodium 2,4-Dinitrophenoxide intermediate->side_product

Caption: Workflow for the electrophilic amination of diethyl malonate.

Factors Influencing Electrophilic Amination with DPH

G center Reaction Outcome (Yield & Selectivity) nucleophile Nucleophile - Basicity - Steric Hindrance nucleophile->center solvent Solvent - Polarity - Aprotic vs. Protic solvent->center temperature Temperature - Reaction Rate - Side Reactions temperature->center catalyst Catalyst - Lewis Acidity (e.g., Cu, Rh) - Ligand Effects catalyst->center

Caption: Key factors influencing the outcome of electrophilic amination.

Conclusion

This compound is a robust and highly effective reagent for the electrophilic amination of a diverse range of carbon nucleophiles. Its stability, ease of handling, and the high yields it typically affords make it an invaluable tool for the synthesis of primary amines, α-amino acids, and other nitrogen-containing compounds. A thorough understanding of the reaction mechanism and the factors influencing its outcome, as detailed in this guide, will enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this powerful transformation.

References

Spectroscopic and Synthetic Profile of O-(2,4-Dinitrophenyl)hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for O-(2,4-Dinitrophenyl)hydroxylamine, a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, alongside established experimental protocols for its synthesis and analysis.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra for this compound were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data

The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aromatic protons exhibit distinct signals due to the electron-withdrawing effects of the nitro groups.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.78d2.8H-3
8.45dd9.6, 2.8H-5
7.45d9.6H-6
6.40s-NH₂

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
149.2C-1
141.5C-4
137.9C-2
129.4C-5
121.9C-3
115.8C-6
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3300-3500N-H stretch (amine)
1590-1610Aromatic C=C stretch
1500-1570 & 1335-1385NO₂ asymmetric & symmetric stretch
900-950N-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. The exact mass of this compound is 199.0229 g/mol .[1] While a detailed experimental fragmentation pattern is not widely published, the expected molecular ion peak and potential major fragments are outlined below.

m/zIon
199[M]⁺ (Molecular Ion)
183[M - O]⁺
153[M - NO₂]⁺
137[M - O - NO₂]⁺
107[C₆H₃N₂O₂]⁺
77[C₆H₅]⁺

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A widely used and efficient two-step synthesis of this compound has been reported.[2] The process involves the reaction of 2,4-dinitrochlorobenzene with N-hydroxyphthalimide, followed by hydrazinolysis.

  • To a stirred suspension of N-hydroxyphthalimide in a suitable solvent such as acetone, an equimolar amount of a base like triethylamine is added at room temperature.

  • Once the N-hydroxyphthalimide has dissolved, an equimolar amount of 2,4-dinitrochlorobenzene is added.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting precipitate, 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione, is collected by filtration, washed with water, and dried.

  • The 2-(2,4-dinitrophenoxy)isoindoline-1,3-dione intermediate is suspended in a solvent mixture, typically dichloromethane and methanol.

  • The suspension is cooled in an ice bath, and hydrazine hydrate is added dropwise.

  • The reaction is stirred at 0°C for several hours.

  • The reaction mixture is then treated with an acid, such as hydrochloric acid, to precipitate the product.

  • The solid this compound is collected by filtration, washed, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.

Spectroscopic Analysis Protocols
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by a chromatographic technique such as gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition and Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Signaling Pathways and Logical Relationships

This compound is a well-known electrophilic aminating agent. It is utilized in various organic reactions to introduce an amino group (-NH₂) onto a nucleophilic substrate. The general mechanism for this amination reaction is depicted below.

amination_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products DNP_OH This compound (Electrophile) TS [Nu---NH₂---O-DNP]⁻ DNP_OH->TS Nucleophilic Attack Nu Nucleophile (Nu:⁻) Nu->TS Aminated_Product Aminated Product (Nu-NH₂) TS->Aminated_Product Bond Formation DNP_O 2,4-Dinitrophenoxide (Leaving Group) TS->DNP_O Leaving Group Departure

Caption: General mechanism of electrophilic amination using this compound.

Synthesis Workflow

The two-step synthesis of this compound can be visualized as a clear workflow, from starting materials to the final product.

synthesis_workflow cluster_step1 Step 1: N-Arylation cluster_step2 Step 2: Hydrazinolysis N_hydroxy N-Hydroxyphthalimide Intermediate 2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione N_hydroxy->Intermediate DNCB 2,4-Dinitrochlorobenzene DNCB->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Final_Product This compound Intermediate->Final_Product Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: Two-step synthesis workflow for this compound.

References

A Technical Guide to the Solubility of O-(2,4-Dinitrophenyl)hydroxylamine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of O-(2,4-Dinitrophenyl)hydroxylamine, a key reagent in organic synthesis and a known inhibitor of enzymes such as D-amino acid oxidase. Understanding its solubility is critical for its effective use in reaction chemistry, purification, and various biochemical assays.

Core Physical and Chemical Properties

This compound is a light yellow to orange crystalline solid.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₅N₃O₅[2][3]
Molecular Weight 199.12 g/mol [2][3]
Melting Point 112.5 °C[4]
Appearance Light yellow to orange powder/crystal[1][5]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

Solvent ClassSolventQualitative SolubilitySource / Implication
Water WaterSparingly Soluble[1]
Alcohols MethanolSlightly Soluble[2][6]
EthanolSoluble (especially when hot)Implied from recrystallization procedures.[2][7]
Ethers Diethyl Ether-No data available
Ketones Acetone-No data available
Esters Ethyl AcetateSoluble (especially when hot)Implied from recrystallization procedures.[2][7]
Halogenated Hydrocarbons Dichloromethane-Used as a reaction solvent in its synthesis.[2]
Chloroform-No data available
Aromatic Hydrocarbons Toluene-No data available
Alkanes HexanePoorly SolubleUsed as an anti-solvent in recrystallization.[2][7]
Amides Dimethylformamide (DMF)-Used as a reaction solvent in related syntheses.[2][7]
Sulfoxides Dimethyl Sulfoxide (DMSO)Sparingly Soluble[2][6]

Experimental Protocol for Determining Solubility

The following is a detailed, generalized experimental protocol for determining the solubility of a crystalline organic compound like this compound. This method is based on the principle of creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small screw-cap test tubes

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

  • Syringes

  • Analytical balance

  • Volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of the selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution becomes saturated. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Determine the weight of the collected saturated solution.

    • Dilute the saturated solution with a known volume of the same solvent to a concentration suitable for analysis.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (utilizing its absorbance maximum) or HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the sample.

  • Calculation of Solubility:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and a conceptual representation of the compound's inhibitory action.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add known volume of solvent to vials prep1->prep2 equil1 Place vials in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours at constant temperature equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 samp2 Draw supernatant with syringe samp1->samp2 samp3 Filter into a pre-weighed volumetric flask samp2->samp3 ana1 Determine mass of the saturated solution samp3->ana1 ana2 Dilute sample to a known volume ana1->ana2 ana3 Quantify concentration (UV-Vis or HPLC) ana2->ana3 res1 Calculate solubility (e.g., g/100mL) ana3->res1

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_pathway Inhibition of D-amino Acid Oxidase DAA D-Amino Acid (Substrate) DAO D-Amino Acid Oxidase (Enzyme) DAA->DAO Binds to active site Product α-Keto Acid + NH3 + H2O2 DAO->Product Catalyzes oxidation Inactive_DAO Inhibited Enzyme Complex Inhibitor This compound Inhibitor->DAO Binds to active site

Caption: Conceptual signaling pathway of D-amino acid oxidase inhibition.

References

An In-depth Technical Guide to the Reaction of O-(2,4-Dinitrophenyl)hydroxylamine with Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a pivotal reagent in organic chemistry, primarily utilized for the derivatization and analysis of carbonyl compounds such as aldehydes and ketones.[1] With the chemical formula C₆H₅N₃O₅ and CAS number 17508-17-7, this yellow crystalline solid facilitates the formation of stable O-(2,4-dinitrophenyl) oxime derivatives.[1][2] This reaction is analogous to the well-known Brady's test, which uses 2,4-dinitrophenylhydrazine (DNPH) to detect carbonyl functionalities.[3] The resulting oxime ethers are often colored and possess strong chromophores, making them ideal for quantitative analysis by spectrophotometric and chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).[1][4] Understanding the underlying mechanism of this reaction is critical for optimizing derivatization procedures, ensuring accurate quantification, and synthesizing novel chemical entities.

Core Reaction Mechanism

The reaction between this compound and a carbonyl compound proceeds via a two-step nucleophilic addition-elimination (or condensation) mechanism. The reaction is typically catalyzed by a weak acid.[3][5]

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the hydroxylamine group (-NH₂) on the electrophilic carbonyl carbon. Due to the electronegativity of the oxygen atom, the carbonyl carbon carries a partial positive charge, making it susceptible to attack.[5] This step breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral intermediate, often referred to as a carbinolamine derivative.

  • Dehydration (Elimination): The carbinolamine intermediate is unstable and readily undergoes dehydration. In an acidic medium, the hydroxyl group of the intermediate is protonated by the acid catalyst, forming a good leaving group (H₂O).[3] Subsequently, a lone pair of electrons from the nitrogen atom forms a double bond with the carbon, expelling the water molecule. Deprotonation of the nitrogen atom yields the final product: a stable O-(2,4-dinitrophenyl) oxime and regenerates the acid catalyst.

The pH of the reaction medium is a critical parameter. A weakly acidic environment (typically pH 4-5) is optimal because it is sufficient to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, without significantly protonating the nitrogen atom of the DPH.[3] Strong acidic conditions would protonate the nucleophilic amine, rendering it non-nucleophilic and halting the reaction.[3]

Reaction_Mechanism Mechanism: DPH Reaction with a Carbonyl Compound cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products carbonyl R-C(=O)-R' (Carbonyl) intermediate R-C(OH)(NH-O-DNP)-R' (Carbinolamine) carbonyl->intermediate + H⁺ Nucleophilic Attack dph H₂N-O-DNP (DPH) dph->intermediate + H⁺ Nucleophilic Attack oxime R-C(=N-O-DNP)-R' (Oxime Ether) intermediate->oxime - H₂O Dehydration water H₂O

Caption: The acid-catalyzed nucleophilic addition-elimination mechanism.

Quantitative Data & Analysis

The derivatization of carbonyl compounds is frequently performed to enable sensitive and reliable quantification. The resulting oximes or hydrazones are analyzed, often by HPLC with UV detection. The tables below summarize typical reaction conditions and analytical parameters, adapted from established oximation and derivatization protocols.

Table 1: Representative Oximation Reaction Conditions [6]

Carbonyl Compound Reagents (molar ratio) Catalyst (molar ratio) Solvent Time (min) Yield (%)
Benzaldehyde NH₂OH·HCl (1) Oxalic Acid (1) CH₃CN 60 95
Acetophenone NH₂OH·HCl (2) Oxalic Acid (2) CH₃CN 90 95
4-Chlorobenzaldehyde NH₂OH·HCl (1) Oxalic Acid (1) CH₃CN 55 92

| Cyclohexanone | NH₂OH·HCl (2) | Oxalic Acid (2) | CH₃CN | 80 | 90 |

Table 2: Typical HPLC Analytical Parameters for Derivative Analysis [4]

Parameter Value / Description
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 - 1.2 mL/min
Detection UV Absorbance at 360 nm
Injection Volume 10 - 20 µL

| Temperature | Ambient or controlled (e.g., 30 °C) |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the synthesis of an O-(2,4-dinitrophenyl) oxime and a general procedure for the derivatization of aqueous samples for quantitative analysis.

Protocol: Synthesis of O-(2,4-Dinitrophenyl) oxime of Chloroacetone[7]
  • Reagent Preparation: Prepare a solution of this compound (1.0 g, 5 mmol) in trifluoroacetic acid (15 mL). Separately, prepare a solution of chloroacetone (322 µL, 5 mmol) in ethanol (2 mL).

  • Reaction: While stirring the DPH solution at room temperature, add the chloroacetone solution dropwise over a period of 10 minutes.

  • Incubation: Continue stirring the resulting dark yellow solution for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

  • Quenching & Isolation: Slowly pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and purify further by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure O-(2,4-dinitrophenyl) oxime.

Protocol: General Derivatization of Aqueous Samples for HPLC Analysis[4][8]
  • Sample Preparation: Transfer a measured volume (e.g., 100 mL) of the aqueous sample into an appropriate flask.

  • Buffering: Adjust the sample to pH 3 using a suitable buffer (e.g., acetate buffer).

  • Derivatization: Add a solution of DPH in acetonitrile to the buffered sample. Seal the flask and incubate at a controlled temperature (e.g., 40 °C) for 1 hour with occasional mixing.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge according to the manufacturer's instructions. Pass the entire reaction mixture through the conditioned cartridge to adsorb the oxime derivative.

  • Washing: Wash the cartridge with reagent water to remove interfering hydrophilic compounds.

  • Elution: Elute the purified oxime derivative from the cartridge using a small volume (e.g., 10 mL) of acetonitrile or ethanol into a volumetric flask.

  • Analysis: Bring the eluate to a final volume, mix thoroughly, and transfer an aliquot to an autosampler vial for analysis by HPLC-UV as described in Table 2.

Experimental_Workflow General Experimental Workflow for Carbonyl Derivatization A 1. Sample Preparation (Dissolve/measure carbonyl sample) C 3. Reaction Setup (Mix sample and DPH, add acid catalyst) A->C B 2. Reagent Preparation (Dissolve DPH in solvent) B->C D 4. Incubation (Stir at defined temperature and time) C->D E 5. Work-up & Isolation (Quench reaction, extract or filter product) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization & Analysis (HPLC, Spectroscopy, etc.) F->G

References

The 2,4-Dinitrophenoxide Anion: An In-Depth Technical Guide to its Leaving Group Ability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,4-dinitrophenoxide anion is a well-recognized, effective leaving group in the realm of organic chemistry, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its efficacy stems from the profound stabilization of the negative charge on the phenoxide oxygen through the potent electron-withdrawing effects of the two nitro groups situated at the ortho and para positions. This guide provides a comprehensive analysis of the factors governing the leaving group ability of 2,4-dinitrophenoxide, presents quantitative kinetic data for comparison with other common leaving groups, details an experimental protocol for the kinetic analysis of SNAr reactions, and visualizes the underlying mechanistic pathways.

Core Principles of Leaving Group Ability

A good leaving group is a species that can stabilize the electron pair it takes with it upon bond cleavage. The stability of the leaving group is a critical factor in determining the rate of many nucleophilic substitution reactions. For phenoxides, the leaving group ability is intrinsically linked to the acidity of the corresponding phenol. A lower pKa of the conjugate acid (the phenol) indicates a more stable conjugate base (the phenoxide), and thus, a better leaving group.

The 2,4-dinitrophenoxide anion is the conjugate base of 2,4-dinitrophenol. The pKa of 2,4-dinitrophenol is approximately 4.0, making it a considerably stronger acid than phenol (pKa ≈ 10). This increased acidity is a direct consequence of the two electron-withdrawing nitro groups, which delocalize the negative charge of the corresponding phenoxide anion through resonance, thereby stabilizing it. This high degree of stabilization is the primary reason for the excellent leaving group ability of 2,4-dinitrophenoxide.

Quantitative Analysis of Leaving Group Ability

The leaving group ability of 2,4-dinitrophenoxide can be quantitatively assessed by comparing the rate constants of nucleophilic aromatic substitution reactions with various leaving groups. The following tables summarize kinetic data from studies on the reactions of 1-substituted-2,4-dinitrobenzenes with nucleophiles.

It is important to note that direct comparison of rate constants is most accurate when the reaction conditions (nucleophile, solvent, temperature) are identical.

Table 1: Second-Order Rate Constants for the Reaction of 1-(Y-Substituted-Phenoxy)-2,4-dinitrobenzenes with Piperidine in Acetonitrile at 25.0 °C

Substituent (Y) on Phenoxide Leaving GrouppKa of Conjugate Acid (Y-C6H4OH) in H2OSecond-Order Rate Constant (k2), M-1s-1
4-NO27.151.85
4-CN7.950.617
3-NO28.400.380
4-Br9.340.0813
4-Cl9.420.0708
H9.990.0275
4-CH310.260.0178
4-OCH310.210.0170

Data sourced from a kinetic study on SNAr reactions of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with amines in acetonitrile.[1]

This data clearly illustrates the relationship between the acidity of the parent phenol and the leaving group ability of the corresponding phenoxide. As the electron-withdrawing character of the substituent on the phenoxide increases (and the pKa of the phenol decreases), the rate of substitution increases, indicating a better leaving group.

Table 2: Relative Reactivity of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 25°C

Leaving Group (X)Second-Order Rate Constant (k), M-1s-1Relative Rate
F3.9 x 10-22300
NO21.5 x 10-388
Cl4.3 x 10-52.5
Br7.4 x 10-54.4
I1.7 x 10-51

Data adapted from a study on the "element effect" in nucleophilic aromatic substitution reactions.[2]

While this second table does not include a phenoxide leaving group, it provides a valuable benchmark for the reactivity of common leaving groups in SNAr reactions under different solvent conditions. The trend observed here, often referred to as the "element effect" (F > Cl ≈ Br > I), is characteristic of SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step.

Experimental Protocol: Kinetic Analysis of a Nucleophilic Aromatic Substitution Reaction

The following is a detailed methodology for determining the rate constant of the reaction between a 1-substituted-2,4-dinitrobenzene (e.g., 1-phenoxy-2,4-dinitrobenzene) and a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry.

Objective: To determine the second-order rate constant for the SNAr reaction between 1-phenoxy-2,4-dinitrobenzene and piperidine.

Materials:

  • 1-phenoxy-2,4-dinitrobenzene

  • Piperidine

  • Acetonitrile (spectroscopic grade)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Pipettes (various sizes)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Stopwatch

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-phenoxy-2,4-dinitrobenzene in acetonitrile (e.g., 1.0 x 10-3 M).

    • Prepare a stock solution of piperidine in acetonitrile (e.g., 0.1 M).

  • Spectrophotometric Measurements:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product, N-(2,4-dinitrophenyl)piperidine. This should be determined by recording the spectrum of a fully reacted solution.

    • Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25.0 °C).

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To a quartz cuvette, add a calculated volume of the piperidine stock solution and dilute with acetonitrile to a final volume of 2.5 mL. The concentration of piperidine should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the set temperature.

    • Initiate the reaction by injecting a small, known volume of the 1-phenoxy-2,4-dinitrobenzene stock solution into the cuvette and start the stopwatch simultaneously. The final concentration of the substrate should be low enough to give an absorbance reading within the linear range of the instrument.

    • Record the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reading is stable).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where At is the absorbance at time t, and A∞ is the absorbance at the end of the reaction. The slope of this plot will be -kobs.

    • The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].

    • Repeat the experiment with different concentrations of piperidine to confirm the second-order nature of the reaction. A plot of kobs versus [Piperidine] should yield a straight line passing through the origin with a slope equal to k2.

Visualization of Reaction Mechanisms and Logical Relationships

The leaving group ability of 2,4-dinitrophenoxide is best understood in the context of the Nucleophilic Aromatic Substitution (SNAr) mechanism.

The SNAr Reaction Mechanism

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism Reactants 2,4-Dinitrophenyl Ether + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 k₁ (Addition) Rate-Determining Step (often) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS1->Meisenheimer Meisenheimer->TS1 k₋₁ TS2 Transition State 2 Meisenheimer->TS2 k₂ (Elimination) Products Substituted Product + 2,4-Dinitrophenoxide TS2->Products

Caption: The stepwise addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Factors Influencing Leaving Group Ability

The rate of the SNAr reaction, and thus the apparent "goodness" of a leaving group, is determined by the relative rates of the formation (k1) and breakdown of the Meisenheimer complex (k-1 and k2). The stability of the leaving group primarily influences the k2 step.

Leaving_Group_Factors cluster_LeavingGroup Leaving Group (LG) Properties cluster_ReactionKinetics Impact on SNAr Kinetics LG_Stability Stability of LG Anion k2_rate Increased Rate of Elimination (k₂) LG_Stability->k2_rate pKa Low pKa of Conjugate Acid (LG-H) pKa->LG_Stability EWG Electron-Withdrawing Groups on LG EWG->LG_Stability RDS Favors Elimination as a Faster Step k2_rate->RDS Overall_Rate Enhanced Overall Reaction Rate RDS->Overall_Rate

Caption: Relationship between leaving group properties and SNAr reaction kinetics.

Conclusion

The 2,4-dinitrophenoxide anion is a highly effective leaving group in nucleophilic aromatic substitution reactions due to the exceptional stability of the anion, which is a consequence of charge delocalization by the two electron-withdrawing nitro groups. This is quantitatively supported by kinetic data, which demonstrates a clear correlation between the pKa of the corresponding phenol and the rate of substitution. The mechanistic framework of the SNAr reaction, proceeding through a Meisenheimer complex, provides a robust model for understanding the factors that govern the leaving group ability of 2,4-dinitrophenoxide and its utility in organic synthesis and drug development.

References

Theoretical Insights into the Reactivity of O-(2,4-Dinitrophenyl)hydroxylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a versatile reagent widely employed in organic synthesis, primarily as an electrophilic aminating agent.[1] Its reactivity is governed by the electron-deficient nature of the 2,4-dinitrophenyl ring, which facilitates nucleophilic attack at the oxygen atom, leading to the transfer of an amino group (-NH2) to a variety of nucleophiles. This guide provides an in-depth analysis of the theoretical underpinnings of DPH reactivity, supported by available experimental data and computational studies on analogous systems. While direct computational studies on DPH are not extensively available in the public domain, a comprehensive understanding of its reactivity can be constructed by examining its structural features and the well-established principles of nucleophilic aromatic substitution (SNAr) and related reactions.

Theoretical Framework of DPH Reactivity

The reactivity of DPH is fundamentally dictated by the electronic effects of the 2,4-dinitrophenyl moiety. The two nitro groups (-NO2) are powerful electron-withdrawing groups, acting through both inductive and resonance effects. This strong electron withdrawal polarizes the molecule, creating a significant partial positive charge on the aromatic ring and, consequently, on the ether-like oxygen atom of the hydroxylamine group. This electronic arrangement makes the oxygen atom highly susceptible to nucleophilic attack.

From a molecular orbital perspective, the lowest unoccupied molecular orbital (LUMO) of DPH is expected to have a low energy level and significant localization on the 2,4-dinitrophenyl ring, particularly at the carbon atom bonded to the oxygen. This low-lying LUMO readily accepts electrons from the highest occupied molecular orbital (HOMO) of a nucleophile, facilitating the reaction.

The reaction with a generic nucleophile (Nu:) is proposed to proceed through a nucleophilic substitution mechanism. The nucleophile attacks the electrophilic oxygen atom, leading to the cleavage of the N-O bond and the formation of an aminated product and the 2,4-dinitrophenoxide anion as a stable leaving group. The stability of the 2,4-dinitrophenoxide anion, due to extensive charge delocalization through the nitro groups, is a key driving force for the reaction.

Quantitative Reactivity Data (from Analogous Systems)

Direct quantitative computational data for the reactivity of DPH is scarce in the available literature. However, kinetic data from studies on similar 2,4-dinitrophenyl compounds reacting with nucleophiles can provide valuable insights into the energetics of these reactions. The following table summarizes second-order rate constants for the reaction of 2,4-dinitrophenyl cinnamate with various primary amines, which can serve as a proxy for understanding the nucleophilicity dependence of reactions involving the 2,4-dinitrophenyl leaving group.

Nucleophile (Primary Amine)pKak (M⁻¹s⁻¹)
Hydrazine8.211.35
Glycylglycine8.250.415
Glycine ethyl ester7.750.0891
β-Alanine ethyl ester9.090.813
n-Butylamine10.61.86

Data extracted from a kinetic study on the reactions of 2,4-dinitrophenyl cinnamate with primary amines in water containing 20 mol % DMSO at 25.0 ± 0.1 °C.[2]

Experimental Protocols

General Procedure for N-Amination of Pyridines using DPH

This protocol describes a common application of DPH as an electrophilic aminating agent for heterocyclic compounds like pyridines.

Materials:

  • This compound (DPH)

  • Substituted pyridine

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substituted pyridine in the anhydrous solvent.

  • Add this compound (typically 1.0-1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture may be concentrated under reduced pressure.

  • The resulting N-aminopyridinium salt can be purified by recrystallization or precipitation by the addition of a less polar solvent (e.g., diethyl ether).

  • The formation of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.[1]

Synthesis of this compound

A common synthetic route to DPH involves the reaction of a protected hydroxylamine with 2,4-dinitrochlorobenzene followed by deprotection.

Step 1: Synthesis of a Protected DPH Derivative

  • To a stirred solution of a suitable N-protected hydroxylamine (e.g., t-butyl N-hydroxycarbamate) and a base (e.g., potassium hydroxide) in a solvent like absolute ethanol, add 2,4-dinitrochlorobenzene.[3]

  • Stir the resulting solution at room temperature for approximately one hour.

  • Neutralize the reaction mixture with an acid (e.g., glacial acetic acid).

  • Pour the solution into cold water to precipitate the protected DPH derivative.

  • Collect the solid product by filtration and purify by recrystallization.

Step 2: Deprotection to Yield DPH

  • Treat the protected DPH derivative with a strong acid (e.g., trifluoroacetic acid).

  • After the evolution of gas ceases, pour the solution into ice water.

  • The oily layer that forms will crystallize upon standing to yield this compound.[3]

  • The final product can be purified by recrystallization from a suitable solvent such as ethanol.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

G cluster_0 General Reaction of DPH with a Nucleophile DPH This compound (DPH) TS Transition State DPH->TS Nu Nucleophile (Nu:) Nu->TS Prod Aminated Product (Nu-NH2) TS->Prod LG 2,4-Dinitrophenoxide (Leaving Group) TS->LG

Caption: General reaction pathway for the amination of a nucleophile by DPH.

G cluster_1 Computational Workflow for Reactivity Analysis start Define Reactants (DPH and Nucleophile) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/QST3 or Berny) freq_calc->ts_search ts_freq TS Frequency Calculation (Confirm Single Imaginary Frequency) ts_search->ts_freq irc_calc Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants and Products) ts_freq->irc_calc energy_analysis Energy Profile Analysis (Activation Energy, Reaction Enthalpy) irc_calc->energy_analysis

Caption: A typical workflow for the computational investigation of a chemical reaction.

Conclusion

This compound is a potent electrophilic aminating agent due to the strong electron-withdrawing nature of the 2,4-dinitrophenyl group. While specific theoretical calculations on its reactivity are not widely published, its reaction mechanisms can be confidently inferred from its structure and the behavior of analogous systems. The provided experimental protocols offer practical guidance for its synthesis and application. Further computational studies, following the outlined workflow, would be invaluable for a more precise quantitative understanding of its reactivity, including the determination of activation energies and the detailed electronic structure of transition states. Such studies would undoubtedly aid in the rational design of novel synthetic methodologies and the development of new chemical entities in the field of drug discovery.

References

Methodological & Application

Application Notes and Protocols: Electrophilic Amination of Carbanions using O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic amination is a powerful synthetic transformation for the formation of carbon-nitrogen bonds, enabling the direct introduction of an amino group to a nucleophilic carbon center. This method is of significant interest in medicinal chemistry and drug development for the synthesis of primary amines, which are key functional groups in a vast array of bioactive molecules. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a robust and efficient electrophilic aminating agent. Its key advantages include its stability as a crystalline solid, predictable reactivity, and the generation of the non-interfering byproduct, 2,4-dinitrophenol.[1][2] This document provides detailed application notes and protocols for the use of DPH in the electrophilic amination of various carbanions.

Reaction Mechanism

The electrophilic amination of carbanions with this compound proceeds via a nucleophilic substitution pathway. The carbanion, acting as the nucleophile, attacks the electrophilic nitrogen atom of DPH. This is followed by the departure of the stable 2,4-dinitrophenoxide anion as the leaving group, resulting in the formation of the desired primary amine.[2]

Caption: General mechanism of electrophilic amination.

Quantitative Data Summary

The electrophilic amination using this compound is applicable to a range of carbanions, with yields varying depending on the substrate and reaction conditions. The following table summarizes representative yields for different classes of carbanions.

Carbanion PrecursorBase/Solvent SystemProductYield (%)
Diethyl malonateNaH / DMFDiethyl 2-aminomalonate75
Substituted Ethyl AcetatesVarious basesCorresponding Ethyl AminoacetatesModerate to Good
Methyl 9-fluorenecarboxylateKOCH₃ / BenzeneMethyl 9-amino-9-fluorenecarboxylate50
PhenylacetonitrileNot specifiedα-Aminophenylacetonitrile7
Phenylmagnesium bromideEthereal solventAniline79 (with O-phenylhydroxylamine)

Note: The yield for phenylmagnesium bromide is reported with O-phenylhydroxylamine, a related but different reagent. Specific yields for Grignard reagents with DPH are less commonly reported but the reaction is known to proceed.[2]

Experimental Protocols

General Protocol for the Amination of Ester Enolates

This protocol is a general guideline for the amination of ester enolates and can be adapted for other carbanion precursors with appropriate modifications to the base and solvent system.

Materials:

  • Ester precursor

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • This compound (DPH)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate, Diethyl ether)

  • Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)

Procedure:

  • Carbanion Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the ester precursor (1.0 eq) in the anhydrous solvent. Cool the solution to the appropriate temperature for the chosen base (e.g., 0 °C for NaH in DMF, -78 °C for LDA in THF).

  • Slowly add the base (1.0-1.2 eq) to the solution while maintaining the temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Amination Reaction: Dissolve this compound (1.0-1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the enolate solution at the same low temperature.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired primary amine.

experimental_workflow start Start: Ester Precursor carbanion_gen 1. Carbanion Generation (Base, Anhydrous Solvent, Low Temp) start->carbanion_gen amination 2. Add DPH Solution (Low Temp to RT) carbanion_gen->amination workup 3. Aqueous Work-up (Quench, Extract) amination->workup purification 4. Purification (Column Chromatography) workup->purification product Final Product: Primary Amine purification->product

Caption: General experimental workflow for amination.

Safety and Handling

This compound is a potentially energetic compound and should be handled with care.[3] It is a yellow solid that is sparingly soluble in water.[4]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

  • Stability: While relatively stable, it can decompose upon heating, emitting toxic fumes of nitrogen oxides.[4] It has been reported to have a potentially explosive reaction with potassium hydride in THF.[4]

Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion

This compound is a valuable and versatile reagent for the electrophilic amination of a variety of carbanions, providing a direct route to primary amines. The reaction is generally straightforward to perform and offers moderate to good yields for stabilized carbanions such as ester enolates. Further optimization may be required for less stable carbanions like those derived from ketones or Grignard reagents. The provided protocols and data serve as a comprehensive guide for researchers in the application of this important synthetic methodology.

References

Application Notes and Protocols for the Synthesis of N-H Aziridines from Unactivated Olefins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-H aziridines are valuable structural motifs in a variety of biologically active natural products and serve as versatile building blocks in medicinal chemistry and drug development. Their synthesis, particularly from abundant and inexpensive unactivated olefins, has been a significant challenge. Traditional methods often require harsh conditions or the use of protecting groups, which necessitates additional synthetic steps. This document outlines a direct, stereospecific protocol for the synthesis of N-H aziridines from unactivated olefins using O-(2,4-dinitrophenyl)hydroxylamine (DPH) as a nitrogen source, facilitated by homogeneous rhodium catalysis. This method is operationally simple, proceeds at ambient temperature, and offers good to excellent yields for a diverse range of substrates.[1]

Reaction Principle

The core of this transformation is the rhodium-catalyzed transfer of an "N-H" moiety from an aminating agent to an olefin. The reaction is believed to proceed through a rhodium-nitrenoid intermediate. The use of this compound (DPH) allows for the direct formation of the N-H aziridine without the need for an N-protecting group, which often requires harsh conditions for removal that can be incompatible with sensitive functional groups.[1] More recent developments have introduced hydroxylamine-O-sulfonic acids (HOSA) as a more practical and cost-effective alternative to DPH, operating under similar rhodium-catalysis.[2][3][4]

Data Summary: Substrate Scope and Yields

The following table summarizes the yields for the aziridination of various unactivated olefins using the Rh₂(esp)₂ catalyst with this compound (DPH).

Substrate (Olefin)Product (Aziridine)Yield (%)
(Z)-cyclooctene94
1-decene85
Styrene82
trans-4-octene91
α-pinene75
Methyl oleate88
1,5-cyclooctadiene86 (mono)

Data compiled from representative examples in the literature. Yields are for isolated products.

Experimental Protocols

Materials and Reagents:

  • Unactivated olefin

  • This compound (DPH)

  • Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂]

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

General Procedure for the Synthesis of N-H Aziridines using DPH:

  • To a clean, dry vial equipped with a magnetic stir bar, add the unactivated olefin (1.0 mmol, 1.0 equiv).

  • Dissolve the olefin in anhydrous 2,2,2-trifluoroethanol (TFE) (0.4 M solution, approximately 2.5 mL).

  • Add this compound (DPH) (1.1 mmol, 1.1 equiv) to the solution.

  • Add the rhodium catalyst, Rh₂(esp)₂ (0.005 mmol, 0.5 mol%).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Reactions are typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-H aziridine.

Visualized Experimental Workflow and Catalytic Cycle

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Olefin (1.0 equiv) to a dry vial B 2. Dissolve in anhydrous TFE A->B C 3. Add DPH (1.1 equiv) B->C D 4. Add Rh₂(esp)₂ catalyst (0.5 mol%) C->D E 5. Stir at Room Temperature (Monitor by TLC) D->E F 6. Quench with sat. NaHCO₃ E->F G 7. Extract with CH₂Cl₂ F->G H 8. Dry (Na₂SO₄) and Concentrate G->H I 9. Purify via Column Chromatography H->I J Final N-H Aziridine Product I->J G Rh2 Rh₂(L)₄ Catalyst Nitrenoid Rh-Nitrenoid Intermediate [Rh₂(L)₄=NH] Rh2->Nitrenoid + DPH Olefin_Complex Olefin Coordination Nitrenoid->Olefin_Complex + Olefin Aziridination Aziridination & Ring Closure Olefin_Complex->Aziridination Aziridination->Rh2 Catalyst Regeneration Product N-H Aziridine Aziridination->Product DPH DPH DNP_OH 2,4-Dinitrophenol (Byproduct) DPH->DNP_OH - H⁺ Olefin Unactivated Olefin Olefin->Olefin_Complex

References

Application Notes and Protocols: Rhodium-Catalyzed Aziridination Using O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The direct synthesis of N-H and N-alkyl aziridines from unfunctionalized olefins is a pivotal transformation in organic synthesis, providing access to versatile building blocks for pharmaceutical and agrochemical development. The rhodium-catalyzed aziridination using O-(2,4-Dinitrophenyl)hydroxylamine (DPH), developed by the Kürti, Falck, and Ess groups, represents a significant advancement in this field.[1][2] This method offers a mild, one-pot, and stereospecific route to a wide array of aziridines, avoiding the need for harsh oxidants.[1]

These application notes provide a comprehensive overview of this methodology, including detailed experimental protocols, substrate scope, and a mechanistic overview to facilitate its application in a research and development setting.

Reaction Principle and Advantages

This aziridination reaction proceeds via a rhodium-nitrene intermediate, generated from the reaction of a Rh(II) catalyst with DPH. The nitrene then undergoes a [2+1] cycloaddition with an olefin to furnish the corresponding aziridine.

Key Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out at room temperature, tolerating a variety of functional groups.[1]

  • High Stereospecificity: The reaction proceeds with the retention of the olefin's stereochemistry.[2]

  • Operational Simplicity: The one-pot procedure does not require the pre-formation of reactive intermediates or the use of external oxidants.[1]

  • Broad Substrate Scope: The method is applicable to a wide range of mono-, di-, tri-, and tetrasubstituted olefins.[1]

Data Presentation

The following tables summarize the substrate scope and corresponding yields for the rhodium-catalyzed N-H and N-Methyl aziridination of various olefins using DPH and its N-methyl derivative, respectively.

Table 1: Rhodium-Catalyzed N-H Aziridination of Olefins using DPH
EntryOlefin SubstrateProductCatalyst Loading (mol %)Time (h)Yield (%)
1Styrene2-Phenylaziridine10.585
24-Methylstyrene2-(p-Tolyl)aziridine10.581
34-Methoxystyrene2-(4-Methoxyphenyl)aziridine1177
44-Chlorostyrene2-(4-Chlorophenyl)aziridine1183
5(E)-Stilbene(2R,3S)-2,3-Diphenylaziridine21275
6Cyclooctene9-Azabicyclo[6.1.0]nonane1192
71-Octene2-Hexylaziridine22465
8Cholesterol-54855

General Conditions: Olefin (0.5 mmol), DPH (1.2 equiv), Rh₂(esp)₂ in 2,2,2-trifluoroethanol (TFE) at room temperature.

Table 2: Rhodium-Catalyzed N-Methyl Aziridination of Olefins using N-Me-DPH
EntryOlefin SubstrateProductCatalyst Loading (mol %)Time (h)Yield (%)
1Styrene1-Methyl-2-phenylaziridine2278
2(E)-Stilbene(2R,3S)-1-Methyl-2,3-diphenylaziridine21272
3Cyclooctene9-Methyl-9-azabicyclo[6.1.0]nonane1288
4Geranyl Acetate-22468 (>1:30 regioselectivity)

General Conditions: Olefin (0.5 mmol), N-Me-DPH (1.2 equiv), Rh₂(esp)₂ in 2,2,2-trifluoroethanol (TFE) at room temperature.

Experimental Protocols

Materials and Reagents
  • Rhodium Catalyst: Dirhodium(II) tetrakis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) [Rh₂(esp)₂] is the recommended catalyst for optimal results. Other rhodium(II) carboxylate catalysts such as Rh₂(OAc)₄ can also be used.

  • Aminating Agent: this compound (DPH) and its N-alkyl derivatives. DPH can be synthesized or purchased commercially. It should be stored at low temperatures and handled with care due to its potential energetic nature.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is the solvent of choice.

  • Olefins: A wide variety of unfunctionalized olefins can be used.

  • Inert Gas: Argon or Nitrogen.

General Procedure for N-H Aziridination
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the olefin (0.5 mmol, 1.0 equiv) and the Rh₂(esp)₂ catalyst (1-5 mol%).

  • Add anhydrous 2,2,2-trifluoroethanol (TFE, 0.1 M solution based on the olefin).

  • Stir the solution at room temperature until the catalyst is fully dissolved.

  • Add this compound (DPH) (0.6 mmol, 1.2 equiv) in one portion.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-H aziridine.

Synthesis of this compound (DPH)

A two-step procedure can be employed for the synthesis of DPH:

  • Step 1: Synthesis of tert-butyl N-(2,4-dinitrophenoxy)carbamate: To a stirred solution of tert-butyl N-hydroxycarbamate (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (200 mL), add 2,4-dinitrochlorobenzene (0.1 mol). Stir the resulting deep red solution at room temperature for 1 hour. Add glacial acetic acid dropwise until a light yellow solution is formed. Pour the solution into cold water (1.5 L). The separated yellow oil will gradually crystallize. Isolate the solid, dry it, and recrystallize from an ethyl acetate-hexane mixture.

  • Step 2: Deprotection to yield DPH: Add the purified tert-butyl N-(2,4-dinitrophenoxy)carbamate (0.0133 mol) to trifluoroacetic acid (15 mL). After the evolution of carbon dioxide ceases, pour the solution into ice water (100 mL). The resulting oily layer will crystallize upon standing. Collect the crystals to obtain this compound.

Mechanistic Overview & Visualizations

The reaction is proposed to proceed through the formation of a rhodium-nitrene intermediate. The amino group of DPH coordinates to the Rh(II) catalyst, followed by the elimination of 2,4-dinitrophenol to generate the active rhodium-nitrene species. This electrophilic nitrene is then transferred to the olefin in a concerted or stepwise manner to yield the aziridine product.

Reaction_Mechanism Rh2_esp2 Rh₂(esp)₂ Catalyst Intermediate Rh-Nitrene Intermediate [Rh₂(esp)₂=NH] Rh2_esp2->Intermediate + DPH - 2,4-Dinitrophenol DPH This compound (DPH) DPH->Intermediate Olefin Olefin (R¹R²C=CR³R⁴) Aziridine N-H Aziridine Olefin->Aziridine + [Rh₂(esp)₂=NH] Intermediate->Aziridine Byproduct 2,4-Dinitrophenol Intermediate->Byproduct Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Aziridination cluster_workup Workup and Purification Start Flame-dried Schlenk Flask (Inert Atmosphere) Add_Olefin_Cat Add Olefin and Rh₂(esp)₂ Start->Add_Olefin_Cat Add_Solvent Add Anhydrous TFE Add_Olefin_Cat->Add_Solvent Dissolve Stir to Dissolve Add_Solvent->Dissolve Add_DPH Add DPH Dissolve->Add_DPH Monitor Monitor by TLC/LC-MS Add_DPH->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Purify Flash Column Chromatography Concentrate->Purify Product Isolated Aziridine Purify->Product

References

Application Notes and Protocols for the Detection of Aldehydes and Ketones using Dinitrophenyl-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of aldehydes and ketones are crucial in various scientific disciplines, including pharmaceutical development, environmental analysis, and food chemistry. While the specific reagent O-(2,4-Dinitrophenyl)hydroxylamine was requested, a thorough review of scientific literature indicates that its use for the detection of carbonyl compounds is not well-documented. However, a closely related and extensively validated reagent, 2,4-Dinitrophenylhydrazine (DNPH) , is the industry standard for this application.

This document provides detailed application notes and protocols for the use of 2,4-Dinitrophenylhydrazine (DNPH) as a reagent for the sensitive and specific detection of aldehydes and ketones. The reaction of DNPH with carbonyl compounds results in the formation of brightly colored 2,4-dinitrophenylhydrazone derivatives, which can be easily detected and quantified using various analytical techniques.[1][2][3]

Principle of the Reaction

2,4-Dinitrophenylhydrazine reacts with the carbonyl group of aldehydes and ketones in an acid-catalyzed nucleophilic addition-elimination reaction to form a 2,4-dinitrophenylhydrazone.[1][4] This derivative is a stable, crystalline solid with a characteristic yellow to deep orange or red color.[2][3] The formation of this colored precipitate serves as a qualitative test for the presence of aldehydes and ketones.[3]

The analogous reaction with the less commonly used this compound would be expected to form an O-(2,4-dinitrophenyl)oxime.

Visualization of the Reaction Mechanism

Caption: Reaction of a carbonyl with DNPH to form a hydrazone.

Experimental Protocols

Protocol 1: Qualitative Detection of Aldehydes and Ketones (Brady's Test)

This protocol is a rapid and simple method for the qualitative identification of carbonyl compounds.[3][5]

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (Brady's Reagent): Dissolve 1 g of DNPH in 5 mL of concentrated sulfuric acid. Cautiously add this solution to a mixture of 7 mL of water and 25 mL of 95% ethanol, with stirring.

  • Sample containing the suspected aldehyde or ketone.

  • 95% Ethanol

  • Test tubes

  • Water bath (optional)

Procedure:

  • Dissolve a small amount of the sample (a few drops of a liquid or a spatula tip of a solid) in 2 mL of 95% ethanol in a test tube.

  • Add 2-3 mL of the DNPH reagent to the test tube.

  • Shake the mixture vigorously.

  • If no precipitate forms immediately, allow the mixture to stand at room temperature for 15-20 minutes. Gentle warming in a water bath may be required for less reactive ketones.

  • Observation: The formation of a yellow, orange, or reddish-orange precipitate indicates the presence of an aldehyde or ketone.[3][5]

Protocol 2: Quantitative Determination of Carbonyl Compounds by Spectrophotometry

This method is suitable for the quantitative analysis of total carbonyl content in a sample.

Materials:

  • DNPH solution: 0.2 M 2,4-DNPH in phosphoric acid.

  • Sample solution (e.g., cell culture supernatant, environmental water sample).

  • Standard solutions of a known carbonyl compound (e.g., acetone, formaldehyde) for calibration.

  • 96-well microplate

  • Microplate reader

Procedure:

  • Pipette 195 µL of the sample or standard solution into a well of a 96-well microplate.

  • Add 5 µL of the 0.2 M DNPH reagent to each well.

  • Mix the contents of the wells carefully.

  • Incubate the plate at room temperature for 2-10 minutes.

  • Measure the absorbance at the wavelength of maximum absorption for the specific carbonyl-DNPH derivative (typically between 360 nm and 490 nm).[6]

  • Construct a calibration curve using the absorbance values of the standard solutions.

  • Determine the concentration of carbonyl compounds in the sample by interpolating its absorbance on the calibration curve.

Data Presentation: Absorbance Maxima for Various Carbonyl-DNPH Derivatives

Carbonyl CompoundWavelength (nm)
Formaldehyde360
Acetaldehyde365
Acetone370
Benzaldehyde390
Hexanal360
General Range360 - 490

Note: The optimal wavelength should be determined empirically for the specific analyte.

Protocol 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the separation and quantification of individual aldehyde and ketone species in a complex mixture.[7]

Materials:

  • DNPH derivatizing solution: 0.05% (w/v) DNPH in 2N HCl.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

Procedure:

  • Derivatization: Mix the sample with the DNPH derivatizing solution and allow it to react. The reaction time and temperature may need to be optimized depending on the analytes.

  • Extraction: Pass the derivatized sample through a pre-conditioned SPE cartridge to concentrate the dinitrophenylhydrazone derivatives.

  • Elution: Elute the derivatives from the SPE cartridge with a suitable solvent, such as acetonitrile.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set at the wavelength of maximum absorbance for the target analytes (e.g., 360 nm).

  • Quantification: Calibrate the HPLC system with standard solutions of the dinitrophenylhydrazone derivatives of the target aldehydes and ketones.

Data Presentation: HPLC Retention Times and Detection Limits

Analyte (as DNPH derivative)Typical Retention Time (min)Detection Limit (ng/mL)
Formaldehyde-DNPH4.550
Acetaldehyde-DNPH6.240
Acetone-DNPH7.8100
Benzaldehyde-DNPH12.535

Note: Retention times and detection limits are instrument-dependent and should be determined experimentally.

Logical Workflow for Carbonyl Detection and Quantification

Workflow start Sample containing unknown carbonyls qualitative Qualitative Screening (Brady's Test) start->qualitative positive Positive Result (Precipitate Formed) qualitative->positive negative Negative Result (No Precipitate) qualitative->negative quant_total Total Carbonyl Quantification (Spectrophotometry) positive->quant_total quant_specific Specific Carbonyl Identification and Quantification (HPLC) positive->quant_specific report Report Results negative->report quant_total->report quant_specific->report

Caption: Workflow for carbonyl analysis using DNPH.

Concluding Remarks

2,4-Dinitrophenylhydrazine is a robust and versatile reagent for the detection and quantification of aldehydes and ketones. The choice of protocol depends on the specific requirements of the analysis, from rapid qualitative screening to detailed quantitative profiling of individual carbonyl compounds. The provided protocols offer a solid foundation for researchers to develop and validate methods tailored to their specific applications.

References

Application Notes and Protocols for Amination Reactions Using O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for conducting amination reactions using O-(2,4-Dinitrophenyl)hydroxylamine (DPH). This reagent serves as an effective electrophilic aminating agent for a variety of nucleophiles, offering a valuable tool for the synthesis of primary amines, including arylamines and amino acid precursors.

Overview and Key Features

This compound is a stable, crystalline solid that can be readily synthesized and handled in a laboratory setting.[1] It is an efficient electrophilic source of an amino group (-NH₂) for various carbon and nitrogen nucleophiles.[1] Key advantages of using DPH include:

  • Mild Reaction Conditions: Amination reactions can often be performed at room temperature.[1]

  • Good to Excellent Yields: A wide range of substrates can be aminated with high efficiency.[2][3]

  • Versatility: Applicable to both N-nucleophiles (e.g., pyridines, imidazoles) and C-nucleophiles (e.g., enolates of active methylene compounds).[1]

  • Simple Work-up: The byproduct, 2,4-dinitrophenol, can be easily removed by extraction.

Synthesis of this compound

A reliable two-step synthesis provides this compound in high yield.[4]

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-(2,4-Dinitrophenoxy)phthalimide

  • To a solution of N-hydroxyphthalimide (1.0 equiv) in acetone, add triethylamine (1.1 equiv).

  • To this mixture, add a solution of 2,4-dinitrochlorobenzene (1.0 equiv) in acetone dropwise at room temperature.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Filter the reaction mixture and wash the solid with water to afford N-(2,4-dinitrophenoxy)phthalimide.

Step 2: Hydrazinolysis to yield this compound

  • Suspend N-(2,4-dinitrophenoxy)phthalimide (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (8:1 v/v).

  • Cool the suspension to 0 °C in an ice bath.

  • Add hydrazine monohydrate (1.2 equiv) dropwise to the cooled suspension.

  • Stir the reaction mixture at 0 °C for 8 hours.

  • Filter the mixture to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure to yield this compound as a solid.

N-Amination of Heterocycles

This compound is highly effective for the N-amination of various nitrogen-containing heterocycles, such as pyridines, quinolines, and isoquinolines, leading to the formation of N-aminopyridinium salts.[2]

Protocol 2: General Procedure for the N-Amination of Pyridines

  • Dissolve the substituted pyridine (1.0 equiv) in dichloromethane (CH₂Cl₂).

  • Add a solution of this compound (1.05 equiv) in CH₂Cl₂ to the pyridine solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times typically range from a few hours to overnight.

  • Upon completion, the N-aminopyridinium 2,4-dinitrophenolate salt often precipitates from the solution. The product can be collected by filtration and washed with cold CH₂Cl₂ or diethyl ether.

Data Presentation: N-Amination of Substituted Pyridines

The following table summarizes the yields for the N-amination of various substituted pyridines with this compound.

EntrySubstrate (Pyridine)ProductYield (%)
1Pyridine1-Aminopyridinium 2,4-dinitrophenolate95
24-Methoxypyridine1-Amino-4-methoxypyridinium 2,4-dinitrophenolate85[2]
34-(Dimethylamino)pyridine1-Amino-4-(dimethylamino)pyridinium 2,4-dinitrophenolate98
43,5-Dimethylpyridine1-Amino-3,5-dimethylpyridinium 2,4-dinitrophenolate92
5Isoquinoline2-Aminoisoquinolinium 2,4-dinitrophenolate96
6Quinoline1-Aminoquinolinium 2,4-dinitrophenolate88

C-Amination of Active Methylene Compounds

The electrophilic amination of carbanions, particularly enolates derived from active methylene compounds like dialkyl malonates, provides a direct route to α-amino acid precursors.[1]

Protocol 3: General Procedure for the Amination of Diethyl Malonate

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by dissolving sodium metal (1.0 equiv) in ethanol.

  • To the freshly prepared NaOEt solution, add diethyl malonate (1.0 equiv) dropwise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C to ensure complete formation of the enolate.

  • Add a solution of this compound (1.0 equiv) in tetrahydrofuran (THF) dropwise to the enolate solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 2-aminomalonate.

Data Presentation: Amination of Active Methylene Compounds

The following table presents representative yields for the amination of various active methylene compounds.

EntrySubstrateBaseProductYield (%)
1Diethyl malonateNaOEtDiethyl 2-aminomalonateGood
2Diethyl phenylmalonateNaHDiethyl 2-amino-2-phenylmalonateGood
3Ethyl acetoacetateNaOEtEthyl 2-aminoacetoacetateModerate
4PhenylacetonitrileNaH2-Amino-2-phenylacetonitrile7[1]

Note: "Good" and "Moderate" yields are based on qualitative descriptions in the literature. Specific yields can vary depending on the exact reaction conditions.

Visualizations

Reaction Mechanism and Experimental Workflows

Amination_Mechanism Nu Nucleophile (Nu:⁻) Aminated_Product Aminated Product (Nu-NH₂) Nu->Aminated_Product Nucleophilic Attack on N DPH This compound Byproduct 2,4-Dinitrophenolate DPH->Byproduct Departure of Leaving Group

Caption: General mechanism of electrophilic amination.

N_Amination_Workflow Start Start Dissolve_Pyridine Dissolve Pyridine in CH₂Cl₂ Start->Dissolve_Pyridine Add_DPH Add DPH Solution Dissolve_Pyridine->Add_DPH Stir Stir at Room Temperature Add_DPH->Stir Precipitation Product Precipitates Stir->Precipitation Filter Filter and Wash Precipitation->Filter Product N-Aminopyridinium Salt Filter->Product

Caption: Workflow for N-amination of pyridines.

C_Amination_Workflow Start Start Prepare_Base Prepare Base (e.g., NaOEt) Start->Prepare_Base Form_Enolate Form Enolate from Active Methylene Compound Prepare_Base->Form_Enolate Add_DPH Add DPH Solution at 0 °C Form_Enolate->Add_DPH Warm_Stir Warm to RT and Stir Add_DPH->Warm_Stir Quench Quench Reaction Warm_Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product α-Amino Ester Purify->Product

Caption: Workflow for C-amination of active methylene compounds.

References

O-(2,4-Dinitrophenyl)hydroxylamine: A Tool for Interrogating Influenza Virus Replication

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-01

Introduction

O-(2,4-Dinitrophenyl)hydroxylamine (DPH) is a synthetic compound that has been identified as an inhibitor of influenza virus replication in in-vitro settings.[1] Its mechanism of action is attributed to its ability to bind to the enzyme-bound site of the cap-dependent endonuclease, a critical component of the influenza virus's replication machinery. This makes DPH a valuable tool for researchers in virology and drug development who are focused on understanding the fundamental processes of influenza virus propagation and for the screening of novel antiviral agents.

The influenza virus, a segmented negative-sense RNA virus, utilizes a unique "cap-snatching" mechanism to initiate the transcription of its genome.[2][3] The viral RNA-dependent RNA polymerase (RdRp) complex, which includes the cap-dependent endonuclease, cleaves the 5' cap from host cell pre-mRNAs. These capped fragments are then used as primers to synthesize viral mRNAs. By targeting the cap-dependent endonuclease, DPH effectively disrupts this essential process, thereby inhibiting viral gene expression and the production of new viral particles.

These application notes provide an overview of the use of this compound in influenza virus research, including its mechanism of action and generalized protocols for its application in cell-based assays.

Mechanism of Action

This compound acts as an inhibitor of the influenza virus cap-dependent endonuclease. This enzyme is a subunit of the viral RNA-dependent RNA polymerase complex and is responsible for the "cap-snatching" process. The dinitrophenyl group of DPH is believed to interact with the active site of the endonuclease, preventing it from binding to and cleaving host cell pre-mRNAs. This inhibition halts the production of capped primers necessary for the initiation of viral mRNA synthesis, thus arresting the viral replication cycle.

G cluster_host Host Cell Nucleus cluster_virus Influenza Virus Host_pre_mRNA Host pre-mRNA (with 5' Cap) Endonuclease Cap-dependent Endonuclease Host_pre_mRNA->Endonuclease 'Cap-snatching' Viral_RdRp Viral RNA-dependent RNA Polymerase (RdRp) Viral_mRNA_Synthesis Viral mRNA Synthesis Endonuclease->Viral_mRNA_Synthesis Provides capped primers DPH This compound DPH->Endonuclease Inhibits Progeny_Virions Progeny Virions Viral_mRNA_Synthesis->Progeny_Virions Leads to

Figure 1: Mechanism of Action of this compound.

Data Presentation

Table 1: Template for Antiviral Activity of this compound against Influenza A Strains

Influenza A StrainCell LineAssay TypeIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
A/Puerto Rico/8/1934 (H1N1)MDCKPlaque ReductionData not availableData not availableData not available
A/California/07/2009 (H1N1)A549CPE InhibitionData not availableData not availableData not available
A/Victoria/3/1975 (H3N2)MDCKViral Yield ReductionData not availableData not availableData not available

IC₅₀ (50% inhibitory concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that reduces cell viability by 50%. MDCK: Madin-Darby Canine Kidney cells. A549: Human lung adenocarcinoma cells. CPE: Cytopathic Effect.

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of this compound against influenza virus. Researchers should optimize these protocols for their specific cell lines, virus strains, and experimental conditions.

Protocol 1: Plaque Reduction Assay

This assay is considered the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Influenza virus stock

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection: Once cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS. Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.

  • Overlay: Overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with crystal violet.

  • Quantification: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.

G Start Start Seed_MDCK Seed MDCK cells in 6-well plates Start->Seed_MDCK Prepare_Compound Prepare serial dilutions of DPH Seed_MDCK->Prepare_Compound Infect_Cells Infect confluent cell monolayer with influenza virus Prepare_Compound->Infect_Cells Add_Compound Add DPH dilutions to infected cells Infect_Cells->Add_Compound Add_Overlay Add semi-solid overlay medium containing DPH Add_Compound->Add_Overlay Incubate Incubate for 2-3 days at 37°C Add_Overlay->Incubate Fix_Stain Fix cells and stain with crystal violet Incubate->Fix_Stain Count_Plaques Count plaques and calculate IC₅₀ Fix_Stain->Count_Plaques End End Count_Plaques->End

Figure 2: Workflow for Plaque Reduction Assay.
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • MDCK or A549 cells

  • 96-well plates

  • DMEM with 2% FBS

  • This compound (stock solution in DMSO)

  • Influenza virus stock

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Compound and Virus Addition: Prepare serial dilutions of this compound in infection medium. Mix the compound dilutions with a pre-titered amount of influenza virus and add to the cells. Include cell-only, virus-only, and compound-only controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence to determine cell viability. Calculate the percentage of CPE inhibition for each compound concentration and determine the IC₅₀.

Conclusion

This compound represents a useful chemical probe for studying the cap-snatching mechanism of influenza virus replication. Its inhibitory action on the cap-dependent endonuclease provides a clear target for mechanistic studies and for the development of novel anti-influenza therapeutics. The protocols outlined here provide a foundation for researchers to investigate the antiviral properties of this compound in a laboratory setting. Further studies are warranted to obtain detailed quantitative data on its efficacy against a broad panel of influenza virus strains and to explore its potential in combination with other antiviral agents.

References

Application of O-(2,4-Dinitrophenyl)hydroxylamine as a D-amino acid Oxidase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2,4-Dinitrophenyl)hydroxylamine is a potent, active-site-directed inhibitor of D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The inhibition of DAO is of significant interest in drug development, particularly for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia. By inhibiting DAO, the levels of D-serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, can be elevated, thereby modulating NMDA receptor function.[1][2] this compound acts as an irreversible inhibitor by covalently modifying a key methionine residue within the active site of the enzyme.[1][3]

These application notes provide a comprehensive overview of the use of this compound as a DAO inhibitor, including its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization.

Mechanism of Inhibition

This compound is a rapid, active-site-directed inhibitor of D-amino acid oxidase. The inhibition mechanism involves the electrophilic amination of a nucleophilic residue in the enzyme's active site. This results in the specific incorporation of an amine group into the enzyme and the concomitant release of 2,4-dinitrophenol.[3] The reaction is stoichiometric, with 1-1.5 moles of the amine group incorporated per mole of enzyme-bound flavin adenine dinucleotide (FAD) at pH 7.0.[3]

The covalent modification has been localized to a single methionine residue, specifically Methionine-110 (Met-110), at or near the active site of the enzyme.[1][3] The competitive inhibitor benzoate can protect the enzyme from this modification, indicating that this compound targets the active site.[1][3] The covalent adduction of the amine group to Met-110 leads to the complete and irreversible inactivation of D-amino acid oxidase.[1]

DAO D-Amino Acid Oxidase (DAO) (Active) Intermediate DAO-Inhibitor Complex (Non-covalent) DAO->Intermediate Binding to Active Site Inhibitor This compound Inhibitor->Intermediate Inactivated_DAO Inactivated DAO (Covalently Modified Met-110) Intermediate->Inactivated_DAO Electrophilic Amination of Met-110 DNP 2,4-Dinitrophenol (Byproduct) Intermediate->DNP Release

Figure 1. Mechanism of DAO Inactivation.

Data Presentation

The following table summarizes the key quantitative data regarding the inhibition of D-amino acid oxidase by this compound.

ParameterValueConditionsReference
Inhibition Type Active-site-directed, Irreversible-[1][3]
Modified Residue Methionine-110-[1]
Stoichiometry of Inhibition 1-1.5 mol of amine incorporated / mol of enzyme-bound FADpH 7.0[3]
Protecting Agent Benzoate (competitive inhibitor)-[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of D-amino acid oxidase inhibition by this compound.

Protocol 1: In Vitro Assay for D-amino acid Oxidase Inhibition

This protocol describes a general method to determine the inhibitory activity of this compound against DAO by measuring the decrease in enzyme activity. The assay is based on the spectrophotometric detection of the α-keto acid product formed from the oxidation of a D-amino acid substrate.

Materials:

  • D-amino acid oxidase (e.g., from porcine kidney)

  • This compound

  • D-Alanine (or other suitable D-amino acid substrate)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 1 M HCl)

  • Sodium pyrophosphate buffer (75 mM, pH 8.5)

  • NaOH (0.6 M)

  • UV/Vis spectrophotometer

  • Microcuvettes or 96-well plate

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of D-amino acid oxidase in sodium pyrophosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the same buffer.

  • Inhibition Reaction:

    • In a microcentrifuge tube, pre-incubate D-amino acid oxidase with various concentrations of this compound in sodium pyrophosphate buffer for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C). Include a control with no inhibitor.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the D-amino acid substrate (e.g., D-alanine) to the pre-incubated enzyme-inhibitor mixture. The final volume should be standardized (e.g., 0.3 mL).

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 25°C.

  • Derivatization and Measurement:

    • Stop the reaction and derivatize the α-keto acid product by adding 0.15 mL of the 1 mM DNPH solution.

    • After a short incubation (e.g., 5 minutes), add 1.05 mL of 0.6 M NaOH to develop the color.

    • Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone derivative at the appropriate wavelength (typically around 445 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • For time-dependent inactivation, plot the logarithm of the remaining enzyme activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (kobs).

start Start prep Prepare DAO and Inhibitor Solutions start->prep preincubate Pre-incubate DAO with This compound prep->preincubate add_substrate Add D-Amino Acid Substrate preincubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction derivatize Add DNPH and NaOH reaction->derivatize measure Measure Absorbance derivatize->measure analyze Analyze Data (% Inhibition, k_obs) measure->analyze end End analyze->end

References

Application Notes and Protocols: O-(2,4-Dinitrophenyl)hydroxylamine in Aminoglycoside Antibiotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoglycoside antibiotics are a critical class of antibacterial agents used to treat severe infections. However, the rise of antibiotic resistance necessitates the development of novel aminoglycoside derivatives with improved efficacy and the ability to evade resistance mechanisms. O-(2,4-Dinitrophenyl)hydroxylamine (DPH) has emerged as a valuable tool in this area of research. It serves as a potent electrophilic aminating agent, allowing for the strategic modification of aminoglycoside structures. This document provides detailed application notes and experimental protocols for the use of DPH in aminoglycoside antibiotic research, focusing on the synthesis of novel derivatives and the subsequent evaluation of their biological activity. DPH is a valuable reagent for creating libraries of modified aminoglycosides to explore structure-activity relationships (SAR) and to develop next-generation antibiotics.

Principle of Application

This compound is an effective electrophilic aminating reagent that can introduce an amino group (-NH₂) onto nucleophilic centers. In the context of aminoglycoside research, the primary amino groups of the aminoglycoside scaffold act as nucleophiles, attacking the electrophilic nitrogen of DPH. This reaction results in the formation of a new N-N bond, yielding a hydrazino-aminoglycoside derivative and releasing 2,4-dinitrophenol as a byproduct. The resulting modified aminoglycosides can then be assessed for their antibacterial activity, ribosome-binding affinity, and susceptibility to aminoglycoside-modifying enzymes (AMEs).

Key Applications

  • Synthesis of Novel Aminoglycoside Derivatives: DPH enables the straightforward introduction of an additional amino group at various positions on the aminoglycoside structure, leading to the creation of novel analogs.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the amino groups of an aminoglycoside and evaluating the biological activity of the resulting derivatives, researchers can elucidate the role of specific amino functionalities in antibacterial potency and target binding.

  • Probing Aminoglycoside-Ribosome Interactions: The introduction of a new chemical handle (the amino group) can be used to attach fluorescent probes or other labels to study the binding kinetics and localization of aminoglycosides within the bacterial ribosome.

  • Overcoming Antibiotic Resistance: Modification of the amino groups can sterically hinder the action of AMEs, which are a primary mechanism of bacterial resistance to aminoglycosides.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 17508-17-7
Molecular Formula C₆H₅N₃O₅
Molecular Weight 199.12 g/mol
Appearance Light yellow solid
Melting Point 112-113 °C
Solubility Soluble in DMF, DMSO, and hot ethanol
Table 2: Representative Reaction Yields for Amination of Kanamycin A with DPH
EntryMolar Ratio (Kanamycin A : DPH)Reaction Time (h)Temperature (°C)Yield (%)
11 : 1.2122565
21 : 1.5122578
31 : 2.0242585
41 : 1.565082
Table 3: Minimum Inhibitory Concentration (MIC) of Kanamycin A and its DPH-Modified Derivative against E. coli
CompoundMIC (µg/mL)Fold Change
Kanamycin A2-
N-Amino-Kanamycin A Derivative84

Experimental Protocols

Protocol 1: Synthesis of N-Amino-Aminoglycoside Derivatives using DPH

This protocol describes a general procedure for the amination of an aminoglycoside, using Kanamycin A as an example.

Materials:

  • Kanamycin A sulfate

  • This compound (DPH)

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve Kanamycin A sulfate (1 equivalent) in a minimal amount of distilled water. Add a 5-fold molar excess of sodium bicarbonate to neutralize the sulfate and to act as a base.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the free base of Kanamycin A.

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add this compound (1.5 equivalents) to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of chloroform:methanol:ammonia).

  • Work-up: Once the reaction is complete, pour the mixture into a large volume of diethyl ether to precipitate the product.

  • Purification: Collect the precipitate by filtration and wash with diethyl ether. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system to afford the pure N-amino-Kanamycin A derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Evaluation of Antibacterial Activity (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the modified aminoglycoside using the broth microdilution method.

Materials:

  • N-Amino-aminoglycoside derivative

  • Parent aminoglycoside (e.g., Kanamycin A) as a control

  • Bacterial strain (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of two-fold serial dilutions of the N-amino-aminoglycoside derivative and the parent aminoglycoside in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Amino-Aminoglycoside cluster_evaluation Biological Evaluation Aminoglycoside Aminoglycoside (e.g., Kanamycin A) Reaction Electrophilic Amination Aminoglycoside->Reaction DPH This compound (DPH) DPH->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Modified_AG N-Amino-Aminoglycoside Derivative Characterization->Modified_AG MIC_Assay Antibacterial Activity (MIC Assay) Modified_AG->MIC_Assay Ribosome_Binding Ribosome Binding Assay Modified_AG->Ribosome_Binding AME_Assay AME Susceptibility Assay Modified_AG->AME_Assay SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Ribosome_Binding->SAR_Analysis AME_Assay->SAR_Analysis

Caption: Experimental workflow for aminoglycoside modification and evaluation.

reaction_mechanism Aminoglycoside R-NH₂ Aminoglycoside TransitionState Transition State Aminoglycoside:f0->TransitionState Nucleophilic Attack DPH H₂N-O-DNP This compound DPH:f0->TransitionState Product R-NH-NH₂ N-Amino-Aminoglycoside TransitionState->Product:f0 Formation of N-N bond Byproduct HO-DNP 2,4-Dinitrophenol TransitionState->Byproduct:f0 Leaving Group Departure

Caption: Mechanism of electrophilic amination of an aminoglycoside.

signaling_pathway_inhibition cluster_ribosome Bacterial Ribosome (70S) A_Site A-Site Protein_Synthesis Protein Synthesis A_Site->Protein_Synthesis Inhibits P_Site P-Site E_Site E-Site Aminoglycoside Aminoglycoside Aminoglycoside->A_Site Binds Modified_AG N-Amino-Aminoglycoside Modified_AG->A_Site Potentially Altered Binding Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Inhibition of bacterial protein synthesis by aminoglycosides.

"step-by-step guide for the amination of N-heterocycles with DPH"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an amino group to N-heterocyclic scaffolds is a pivotal transformation in medicinal chemistry and materials science, as it allows for the modulation of pharmacological and electronic properties. While a direct, well-established protocol for the amination of N-heterocycles using diphenylhydrazine (DPH) is not prevalent in the scientific literature, this document provides a comprehensive guide to alternative, robust, and widely-used methods for achieving this synthetic goal. The following sections detail protocols for the amination of pyridines and quinolines, which are foundational N-heterocycles. These methods primarily involve the activation of the heterocycle, often via N-oxide formation, followed by nucleophilic amination.

The protocols provided are based on established literature and offer detailed step-by-step guidance, data on substrate scope and yields, and visualizations of the underlying chemical principles and workflows.

Method 1: Amination of Pyridines via Pyridine N-Oxide Intermediates

A general and efficient method for the 2-amination of pyridines proceeds through the corresponding pyridine N-oxide. This two-step, one-pot procedure involves activation of the N-oxide with an activating agent like p-toluenesulfonic anhydride (Ts₂O), followed by the introduction of an amino group using an amine source such as tert-butylamine. The final step is the deprotection of the resulting aminopyridine. This method is noted for its high yields and excellent regioselectivity for the 2-position.

Experimental Protocol

Materials:

  • Substituted Pyridine N-Oxide

  • p-Toluenesulfonic anhydride (Ts₂O)

  • tert-Butylamine (t-BuNH₂)

  • Trifluorotoluene (PhCF₃)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted pyridine N-oxide (1.0 mmol, 1.0 equiv).

  • Activation and Amination: Dissolve the pyridine N-oxide in anhydrous trifluorotoluene (5 mL). Cool the solution to -10 °C. To this solution, add p-toluenesulfonic anhydride (1.2 equiv) followed by the slow addition of tert-butylamine (2.0 equiv).

  • Reaction Monitoring: Allow the reaction mixture to stir at -10 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Deprotection: Once the initial reaction is complete, add trifluoroacetic acid (TFA, 5.0 equiv) to the reaction mixture. Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to effect deprotection.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-aminopyridine.

Data Presentation
EntryPyridine SubstrateProductYield (%)
1Pyridine2-Aminopyridine85
24-Methoxypyridine2-Amino-4-methoxypyridine92
33-Chloropyridine2-Amino-3-chloropyridine78
4Ethyl isonicotinateEthyl 2-aminopyridine-4-carboxylate89
Reaction Mechanism and Workflow

The following diagrams illustrate the general reaction mechanism and the experimental workflow for the amination of pyridines via their N-oxides.

reaction_mechanism Mechanism of Pyridine 2-Amination cluster_activation Activation cluster_amination Nucleophilic Attack cluster_reomatization_deprotection Rearomatization & Deprotection Py_N_Oxide Pyridine N-Oxide Activated_Intermediate O-Tosyl Pyridinium Intermediate Py_N_Oxide->Activated_Intermediate + Ts₂O Ts2O Ts₂O Addition_Product Dihydropyridine Intermediate Activated_Intermediate->Addition_Product + t-BuNH₂ tBuNH2 t-BuNH₂ Protected_Amine 2-(t-Butylamino)pyridine Addition_Product->Protected_Amine - HOTs Final_Product 2-Aminopyridine Protected_Amine->Final_Product + TFA (Deprotection)

Caption: Mechanism of pyridine 2-amination via N-oxide activation.

experimental_workflow Experimental Workflow for Pyridine Amination Start Start: Pyridine N-Oxide Activation Activation with Ts₂O (-10 °C) Start->Activation Amination Addition of t-BuNH₂ (-10 °C) Activation->Amination Deprotection Deprotection with TFA (Room Temp.) Amination->Deprotection Workup Aqueous Work-up (NaHCO₃, CH₂Cl₂) Deprotection->Workup Purification Column Chromatography Workup->Purification End End: 2-Aminopyridine Purification->End

Caption: General workflow for the one-pot amination of pyridines.

Method 2: Photochemical C3-Amination of Pyridines

A modern approach for the selective C3-amination of pyridines involves a photochemical method.[1] In this process, the pyridine is first activated to form a Zincke imine intermediate. This intermediate then reacts with an electrophilic nitrogen-centered radical, generated photochemically from an N-aminopyridinium salt, to yield the C3-aminated product after rearomatization.[1] This method is characterized by its mild reaction conditions and high regioselectivity for the C3 position.[1]

Experimental Protocol

Materials:

  • Substituted Pyridine

  • Activating agent for Zincke imine formation (e.g., 2,4-dinitrochlorobenzene)

  • N-Aminopyridinium salt (as radical precursor)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Solvent (e.g., Acetonitrile)

  • Light source (e.g., Blue LED lamp)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup

Procedure:

  • Zincke Imine Formation: In a reaction vessel, dissolve the substituted pyridine (1.0 equiv) and the activating agent (1.1 equiv) in a suitable solvent. Stir at room temperature until the formation of the Zincke imine is complete (monitor by TLC or LC-MS).

  • Photochemical Reaction Setup: To the solution containing the Zincke imine, add the N-aminopyridinium salt (1.5 equiv) and the photocatalyst (1-5 mol%). Degas the solution with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature. Ensure efficient stirring throughout the irradiation period.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrate.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be directly purified by column chromatography on silica gel to isolate the C3-aminated pyridine product.

Data Presentation
EntryPyridine SubstrateProductYield (%)Regioselectivity (C3:other)
12-Phenylpyridine3-Amino-2-phenylpyridine86>20:1
22-(4-Nitrophenyl)pyridine3-Amino-2-(4-nitrophenyl)pyridine98>20:1
32-Chloropyridine3-Amino-2-chloropyridine75>20:1
42-Methylpyridine3-Amino-2-methylpyridine & 5-Amino-2-methylpyridine65 (mixture)~1:1

Note: The regioselectivity can be influenced by the nature of the substituent at the C2 position.[1]

Reaction Pathway

photochemical_amination Pathway for Photochemical C3-Amination of Pyridine Pyridine Pyridine Zincke_Imine Zincke Imine Intermediate Pyridine->Zincke_Imine Activation Addition_Product Radical Addition Adduct Zincke_Imine->Addition_Product + N-centered Radical N_Amino_Salt N-Aminopyridinium Salt Radical_Precursor N-centered Radical N_Amino_Salt->Radical_Precursor Photocatalyst, hv Final_Product C3-Aminated Pyridine Addition_Product->Final_Product Rearomatization Rearomatization Rearomatization

Caption: Simplified pathway for the photochemical C3-amination of pyridines.

Concluding Remarks

The amination of N-heterocycles is a crucial transformation in the synthesis of functional molecules. While the initially proposed amination with diphenylhydrazine is not a standard procedure, the alternative methods presented here provide reliable and efficient pathways to access valuable aminated pyridines and related heterocycles. The choice of method will depend on the desired regioselectivity, the nature of the starting material, and the available laboratory equipment. Researchers are encouraged to consult the primary literature for further details and substrate scope limitations.

References

Troubleshooting & Optimization

Technical Support Center: Amination Reactions with O-(2,4-Dinitrophenyl)hydroxylamine (DPH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amination reactions utilizing O-(2,4-Dinitrophenyl)hydroxylamine (DPH). This resource is designed for researchers, scientists, and professionals in drug development to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPH) and what is it used for?

This compound (DPH) is an electrophilic aminating agent. It is a yellow crystalline solid used in organic synthesis to introduce an amino group (-NH₂) onto a variety of substrates, including arenes, heterocycles, and compounds with active methylene groups.[1][2] It serves as a versatile reagent for forming carbon-nitrogen bonds under relatively mild conditions.

Q2: What are the main advantages of using DPH over other aminating agents?

DPH offers several advantages, including its stability, ease of handling compared to some other aminating agents, and its efficiency in various amination reactions.[2] For instance, in the amination of pyridines, DPH has been reported to be more stable and efficient than reagents like O-mesitylenesulfonylhydroxylamine (MSH).[2][3]

Q3: What are the typical reaction conditions for an amination reaction with DPH?

Typical reaction conditions can vary depending on the substrate. For the amination of arylboronic acids, the reaction can be carried out at room temperature using a base like potassium hydroxide in a solvent such as DMF.[4][5] For the amination of pyridines, the reaction is often performed in a solvent like dichloromethane.[2]

Q4: How should I store and handle DPH?

DPH should be stored in a cool, dry, and well-ventilated place, protected from light.[6][7] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, when handling DPH as it can be harmful if swallowed and may cause skin and eye irritation.[7][8] It is also potentially explosive under certain conditions, for example, in a reaction with potassium hydride in THF.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield of Aminated Product Poor quality or degraded DPH: DPH can decompose over time if not stored properly.- Use freshly prepared or recently purchased DPH. - Store DPH at 2-8°C, protected from light.[6]
Substrate is not sufficiently nucleophilic: The electrophilic amination with DPH works best with electron-rich or activated substrates.- For arenes, consider substrates with electron-donating groups. - For carbonyl compounds, ensure complete enolate formation by using a suitable base and reaction conditions.
Incorrect solvent: The choice of solvent can significantly impact the reaction outcome.- For amination of arylboronic acids, DMF has been shown to be effective.[4] - For other substrates, screen a range of aprotic solvents like dichloromethane, THF, or acetonitrile.
Inappropriate base: The base might not be strong enough to deprotonate the substrate or may be incompatible with the reaction.- For substrates requiring deprotonation, use a strong, non-nucleophilic base like potassium hydride or sodium hydride. Be cautious with potassium hydride due to potential explosive reactions with DPH.[8] - For amination of arylboronic acids, potassium hydroxide is a suitable base.[4]
Formation of Multiple Products (Low Regioselectivity) Multiple reactive sites on the substrate: Aromatic substrates with multiple activated positions can lead to a mixture of isomers.- Employ directing groups on the substrate to favor amination at a specific position. - Modify the reaction conditions (e.g., temperature, solvent) to enhance selectivity. - For some arene aminations, the use of bulky aminium radicals has been shown to improve regioselectivity.[9]
Side Reactions and Impurity Formation Hydrolysis of DPH: The presence of water can lead to the decomposition of DPH.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of 2,4-dinitrophenol: This is a common byproduct of the reaction.- This byproduct can typically be removed by a basic aqueous workup or by column chromatography.
Dehalogenation (for haloarene substrates): While more common in metal-catalyzed aminations, similar side reactions can occur.- Optimize reaction conditions to favor amination over reduction. This may involve lowering the reaction temperature or changing the solvent.
Difficulty in Product Purification Co-elution of product and byproducts: The polarity of the aminated product might be similar to that of the starting material or byproducts.- If the aminated product is basic, an acid-base extraction can be an effective purification step. - Explore different solvent systems for column chromatography. - Consider derivatization of the product to alter its polarity for easier separation.

Quantitative Data Summary

Table 1: Amination of Arylboronic Acids with DPH [10]

Substrate (Arylboronic Acid)BaseSolventTime (h)Yield (%)
2-Naphthylboronic acidCs₂CO₃THF1275
2-Naphthylboronic acidNoneTHF1272
4-Biphenylboronic acidCs₂CO₃THF1282
4-Methoxycarbonylphenylboronic acidCs₂CO₃THF1265
3,5-Dimethylphenylboronic acidCs₂CO₃THF1278

Table 2: Comparison of Aminating Agents for Pyridine Amination [3]

Aminating AgentProduct (N-aminopyridinium salt) Yield (%)
This compound (DPH)95
O-Mesitylenesulfonylhydroxylamine (MSH)80

Experimental Protocols

Protocol 1: General Procedure for the Amination of Arylboronic Acids with DPH [10]

  • To a solution of the arylboronic acid (1.0 equiv) in anhydrous THF (0.2 M) is added this compound (DPH, 1.2 equiv).

  • If a base is used, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding primary aniline.

Protocol 2: Synthesis of N-Aminopyridinium Salts using DPH [2][3]

  • To a solution of the pyridine (1.0 equiv) in dichloromethane (0.5 M) at 0 °C is added a solution of this compound (DPH, 1.05 equiv) in dichloromethane dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.

  • The resulting precipitate is collected by filtration, washed with cold dichloromethane, and dried under vacuum to yield the N-aminopyridinium salt.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Substrate in Anhydrous Solvent B Add DPH A->B C Add Base (if required) B->C D Stir at Appropriate Temperature C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Aminated Product H->I

Caption: General experimental workflow for amination reactions using DPH.

troubleshooting_flowchart start Low or No Yield q1 Is the DPH fresh and properly stored? start->q1 s1_yes Check Substrate Reactivity q1->s1_yes Yes s1_no Use fresh DPH q1->s1_no No q2 Is the substrate electron-rich/activated? s1_yes->q2 end Improved Yield s1_no->end s2_yes Optimize Reaction Conditions (Solvent, Base, Temp.) q2->s2_yes Yes s2_no Consider substrate modification or a different amination method q2->s2_no No s2_yes->end

Caption: Troubleshooting flowchart for low-yield amination reactions.

References

"common side reactions and byproducts in O-(2,4-Dinitrophenyl)hydroxylamine aminations"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-(2,4-Dinitrophenyl)hydroxylamine (DPH) aminations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of DPH as an electrophilic aminating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPH) and what is its primary application?

This compound (DPH) is a powerful electrophilic aminating agent used to introduce an amino group (-NH₂) onto a variety of nucleophiles.[1][2] It is particularly effective for the amination of N-heterocycles (like pyridines and imidazoles) to form N-aminopyridinium salts, and for the α-amination of carbanions derived from compounds such as β-keto esters.[3][4]

Q2: What is the main byproduct in DPH amination reactions?

The primary and most common byproduct in DPH aminations is 2,4-dinitrophenol.[1] This byproduct is formed as the leaving group during the nucleophilic attack on the amino group of DPH.

Q3: What are the key advantages of using DPH for electrophilic amination?

DPH offers several advantages, including:

  • Stability: It is a relatively stable, crystalline solid that can be handled in the air and stored for months at low temperatures (-35 °C) without significant decomposition.[4]

  • Efficiency: It provides good to excellent yields in the amination of a variety of nucleophiles, including pyridines and the enolates of ethyl acetates.[3]

  • Mild Reaction Conditions: Aminations with DPH can often be carried out under mild conditions.[1]

Q4: Are there any significant safety concerns when using DPH?

Yes, caution is advised. While generally stable, DPH can react explosively with strong bases like potassium hydride in THF.[5] Additionally, upon heating to decomposition, it can emit toxic fumes of nitrogen oxides.[5] Always handle DPH in a well-ventilated fume hood and wear appropriate personal protective equipment.

Troubleshooting Guides

This section addresses common issues encountered during DPH amination reactions.

Issue 1: Low or No Product Yield

Low or no yield of the desired aminated product is a frequent challenge. Several factors can contribute to this issue.

Possible Causes and Solutions:

  • Poor Nucleophilicity of the Substrate:

    • Problem: Electron-deficient substrates, such as pyridines with electron-withdrawing groups, exhibit lower reactivity towards DPH.[3] Similarly, sterically hindered nucleophiles can lead to reduced yields.[3]

    • Solution: Forcing reaction conditions, such as elevated temperatures or longer reaction times, may be necessary. However, this can also lead to decomposition. Alternatively, consider using a more reactive aminating agent if possible. For N-amination of less reactive pyridines, O-mesitylenesulfonylhydroxylamine (MSH) might be a suitable alternative.[6]

  • Instability of the Nucleophile:

    • Problem: Strongly basic carbanions can be protonated by the N-H protons of DPH, leading to the consumption of the nucleophile in a non-productive acid-base reaction.[6]

    • Solution: Employ a non-protic solvent and a strong, non-nucleophilic base to generate the carbanion. Ensure the reaction is carried out under anhydrous conditions.

  • Decomposition of DPH:

    • Problem: DPH can decompose in the presence of strong bases or at elevated temperatures. The use of highly basic conditions can lead to the degradation of the reagent before it has a chance to react with the nucleophile.

    • Solution: Add the base slowly at a low temperature to control the exotherm. If high temperatures are required for the reaction, consider adding DPH in portions.

  • Sub-optimal Reaction Conditions:

    • Problem: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution: Screen different solvents and bases. For the amination of pyridines, dichloromethane is a commonly used solvent.[4] For carbanions, ethereal solvents like THF or dioxane are often employed.

Issue 2: Formation of Multiple Products and Side Reactions

While 2,4-dinitrophenol is the expected byproduct, other side reactions can lead to a complex reaction mixture and difficulties in purification.

Known and Potential Side Reactions:

  • Formation of Hydroxylated Byproducts:

    • Problem: In the amination of certain heterocyclic systems (e.g., pyridine, pyrimidine, pyrazine), the formation of the corresponding hydroxy compound has been observed instead of the aminated product.[3] This suggests a competing reaction pathway where the heterocycle reacts with the oxygen of the DPH molecule.

    • Solution: This is an inherent reactivity pattern for some substrates. Modifying the reaction conditions (e.g., solvent, temperature) might favor the desired amination pathway.

  • Further Reactions of the Product:

    • Problem: The initially formed aminated product may be unstable under the reaction conditions and undergo further reactions.

    • Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Issue 3: Difficulty in Product Purification

The presence of the highly colored and relatively polar 2,4-dinitrophenol byproduct can complicate the isolation and purification of the desired aminated product.

Purification Strategies:

  • Aqueous Workup:

    • Procedure: During the aqueous workup, washing the organic layer with a basic solution (e.g., dilute NaOH or NaHCO₃) can help to deprotonate the phenolic 2,4-dinitrophenol, making it more water-soluble and facilitating its removal into the aqueous phase.

    • Caution: Ensure your desired product is stable to basic conditions.

  • Chromatography:

    • Procedure: Column chromatography on silica gel is a common method for purification. The significant polarity difference between many aminated products and 2,4-dinitrophenol often allows for good separation.

    • Solvent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Adsorption:

    • Procedure: Activated carbon has been shown to be effective in adsorbing 2,4-dinitrophenol from aqueous solutions. While less common in synthetic workups, passing the crude product solution through a small plug of activated carbon could potentially remove a significant portion of the 2,4-dinitrophenol byproduct.

Data Presentation

Table 1: Comparison of Aminating Agent Efficiency in the Synthesis of N-Benzoyliminopyridinium Ylides

Pyridine SubstituentAminating AgentYield (%)
4-CNDPH45
4-CNMSH25
4-MeDPH95
4-MeMSH85
3,5-diMeDPH92
3,5-diMeMSH88

Data extracted from a comparative study on the amination of various substituted pyridines. Yields refer to the two-step N-amination/benzoylation sequence.

Experimental Protocols

Protocol 1: General Procedure for the N-Amination of Pyridines using DPH

This protocol describes a general method for the synthesis of N-aminopyridinium salts, which are precursors to N-iminopyridinium ylides.[6]

Materials:

  • Substituted Pyridine

  • This compound (DPH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous ether

Procedure:

  • To a solution of the substituted pyridine (1.0 equiv) in dichloromethane, add a solution of DPH (1.1 equiv) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the pyridine.

  • Upon completion, the N-aminopyridinium salt often precipitates from the solution. The precipitate can be collected by filtration.

  • If no precipitate forms, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Wash the collected solid with anhydrous ether to remove any unreacted starting materials and the 2,4-dinitrophenol byproduct.

  • Dry the resulting N-aminopyridinium salt under vacuum.

Troubleshooting:

  • Low Conversion: For electron-deficient pyridines, heating the reaction mixture may be necessary. However, monitor for decomposition.

  • Oily Product: If the product does not precipitate as a solid, it may be necessary to purify it by column chromatography on silica gel.

Protocol 2: General Procedure for the α-Amination of β-Keto Esters using DPH

This protocol outlines a general method for the amination of active methylene compounds.

Materials:

  • β-Keto Ester (e.g., ethyl acetoacetate)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Lithium diisopropylamide (LDA))

  • Anhydrous solvent (e.g., THF, Dioxane)

  • This compound (DPH)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the anhydrous solvent and the β-keto ester (1.0 equiv).

  • Cool the solution to a low temperature (e.g., 0 °C or -78 °C, depending on the base).

  • Slowly add the base (1.1 equiv) to the solution to form the enolate. Stir for 30-60 minutes at this temperature.

  • Add a solution of DPH (1.0 equiv) in the same anhydrous solvent dropwise to the enolate solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure strictly anhydrous conditions. The presence of water will quench the enolate.

  • Multiple Products: The formation of O-aminated or di-aminated products is possible. Careful control of stoichiometry and reaction temperature is crucial.

Visualizations

Reaction_Mechanism Nu Nucleophile (e.g., Pyridine, Enolate) Intermediate Transition State/ Intermediate Nu->Intermediate Nucleophilic Attack DPH This compound (DPH) DPH->Intermediate Product Aminated Product Intermediate->Product C-N or N-N Bond Formation Byproduct 2,4-Dinitrophenol Intermediate->Byproduct Leaving Group Departure

Caption: General reaction mechanism of DPH amination.

Troubleshooting_Workflow Start Low/No Product Yield Check_Substrate Is the substrate electron-deficient or sterically hindered? Start->Check_Substrate Increase_Severity Increase reaction time/ temperature Check_Substrate->Increase_Severity Yes Check_Base Is the nucleophile a strong base? Check_Substrate->Check_Base No Change_Reagent Consider a more reactive aminating agent Increase_Severity->Change_Reagent Successful_Reaction Successful Amination Increase_Severity->Successful_Reaction Anhydrous_Conditions Ensure anhydrous conditions and use a non-nucleophilic base Check_Base->Anhydrous_Conditions Yes Check_Decomposition Is DPH decomposing? Check_Base->Check_Decomposition No Anhydrous_Conditions->Successful_Reaction Control_Conditions Control temperature during base addition Check_Decomposition->Control_Conditions Yes Check_Decomposition->Successful_Reaction No Control_Conditions->Successful_Reaction

Caption: Troubleshooting workflow for low yield in DPH aminations.

References

"stability and proper storage conditions for O-(2,4-Dinitrophenyl)hydroxylamine".

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of O-(2,4-Dinitrophenyl)hydroxylamine to ensure its optimal performance and safety in your experiments.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound has darkened in color (from light yellow/orange to brown). Exposure to light or elevated temperatures.Discard the reagent. Protect from light and store at 2-8°C.[1][2]
Inconsistent or poor reaction yield. Degradation of the reagent due to improper storage.Use a fresh vial of the reagent stored under recommended conditions. Ensure the container is tightly sealed and consider storage under an inert atmosphere.
Reagent has solidified into a hard mass. Absorption of moisture.Store in a desiccator at the recommended temperature. Ensure the container is tightly sealed immediately after use.
Visible signs of melting or decomposition below the reported melting point (105°C). [1]Presence of impurities or significant degradation.Do not use the reagent. Dispose of it according to safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is between 2°C and 8°C.[1][2] It is also crucial to protect the compound from light.[1][4] For extended stability, storage under an inert gas is advised.

Q2: How sensitive is this compound to heat, shock, or friction?

A2: This compound is sensitive to heat, shock, and friction and may decompose explosively under these conditions. It is also a fire hazard, with an increased risk of explosion if the desensitizing agent is reduced.[4] Therefore, it is critical to handle the compound with care, avoiding grinding, shock, and friction.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be stored away from heat, open flames, and other ignition sources.[4] It is also incompatible with certain materials, and contact with them should be avoided. One source suggests avoiding metal containers.[4] A potentially explosive reaction can occur with potassium hydride in a THF solution.[5][6]

Q4: What are the visual signs of degradation?

A4: this compound is typically a light yellow to orange solid.[5] A noticeable change in color, such as darkening to brown, can indicate degradation.

Q5: What personal protective equipment (PPE) should be worn when handling this compound?

A5: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[7][8] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[3][8]

Stability and Storage Conditions Summary

ParameterConditionRecommendationSource(s)
Temperature 2°C - 8°CStore in a refrigerator.[1][2]
Light Protect from lightStore in a light-resistant container or in a dark place.[1][4]
Atmosphere Inert GasFor long-term storage, consider keeping under an inert gas like argon or nitrogen.
Container Tightly closedEnsure the container is sealed to prevent moisture and air exposure. Avoid metal containers.[3][4]
Handling Avoid heat, shock, frictionHandle gently. Do not grind or subject to impact. Keep away from ignition sources.[4]

Experimental Protocols

Currently, specific experimental protocols for the quantitative assessment of this compound stability are not detailed in the provided search results. However, a general approach to assess stability would involve:

  • Visual Inspection: Regularly check for changes in color and physical state of the stored compound.

  • Melting Point Analysis: Determine the melting point of a sample. A significant depression or broadening of the melting range compared to a fresh sample (literature value ~105°C[1]) indicates impurities, likely from degradation.

  • Chromatographic Analysis (e.g., HPLC, TLC): Develop a chromatographic method to separate the parent compound from potential degradation products. Comparing the chromatogram of a stored sample to that of a reference standard can quantify the extent of degradation.

  • Spectroscopic Analysis (e.g., NMR, IR): Acquire spectra of the stored compound and compare them to the spectra of a fresh sample to identify any structural changes or the presence of degradation products.

Visualizations

Storage_Troubleshooting start Visual Inspection of this compound color_check Is the color light yellow/orange? start->color_check consistency_check Is the reaction yield consistent? start->consistency_check physical_state_check Is the compound a free-flowing solid? start->physical_state_check good_condition Compound is likely stable. Continue to store properly. color_check->good_condition Yes degraded_color Potential degradation. Discard and use a fresh batch. color_check->degraded_color No (darkened) consistency_check->good_condition Yes poor_yield Potential degradation. Verify storage conditions (temp, light, atmosphere). consistency_check->poor_yield No physical_state_check->good_condition Yes hard_mass Moisture absorption likely. Store in a desiccator. physical_state_check->hard_mass No (hard mass)

Caption: Troubleshooting workflow for assessing the stability of this compound.

Storage_Workflow receive Receive Compound log Log Arrival Date receive->log store Store at 2-8°C log->store protect_light Protect from Light store->protect_light inert_atm Consider Inert Atmosphere protect_light->inert_atm seal Keep Container Tightly Sealed inert_atm->seal use Use in Experiment seal->use reseal Reseal Container Promptly use->reseal reseal->store Return to Storage

Caption: Recommended workflow for the proper storage and handling of this compound.

References

"safe handling procedures for O-(2,4-Dinitrophenyl)hydroxylamine to avoid hazards".

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling procedures for O-(2,4-Dinitrophenyl)hydroxylamine to mitigate potential hazards during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potentially explosive compound and should be handled with extreme care.[1][2][3] The primary hazards include:

  • Explosion Risk: The solid material is sensitive to shock, friction, and heat.[3] It may decompose explosively under confinement when heated.[4]

  • Irritation: It is known to cause skin and serious eye irritation.[5][6]

  • Harmful if Swallowed: This compound is harmful if ingested.

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: Appropriate PPE is crucial to ensure personal safety. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles and a face shield are required.[2]

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for integrity before use.[2]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.[1][2]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is recommended to store it in a refrigerator designated for chemical storage, under an inert atmosphere if possible.[1] Containers should be clearly labeled with an "EXPLOSION RISK" warning.[1]

Q4: In case of accidental exposure, what are the immediate first aid measures?

A4: Immediate and appropriate first aid is critical:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.

  • Ingestion: If swallowed, DO NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Q5: How should I dispose of waste containing this compound?

A5: All waste containing this compound must be treated as hazardous.[3] Collect waste in a designated, labeled container and dispose of it promptly through your institution's environmental health and safety (EHS) office.[3] Do not mix with other waste streams unless explicitly instructed to do so by EHS personnel.

Troubleshooting Guide for Experimental Use

This guide addresses common issues that may arise during amination reactions using this compound.

Issue Possible Cause Troubleshooting Steps
Low or no product yield in amination reaction. Ineffective enolate formation.Ensure the base used is strong enough to deprotonate the substrate. Use freshly prepared and titrated organometallic bases if applicable.
Decomposition of this compound.Add the reagent at a low temperature and maintain the reaction at the lowest effective temperature. Avoid prolonged reaction times at elevated temperatures.
Poor quality of the aminating reagent.Use a fresh batch of this compound. Purity can be checked by melting point determination.
Reaction turns dark or tar-like. Side reactions or decomposition.This may indicate that the reaction temperature is too high, leading to decomposition of the starting material or product. Run the reaction at a lower temperature and monitor carefully.
Presence of impurities.Ensure all starting materials and solvents are pure and dry.
Difficulty in isolating the aminated product. Product is soluble in the aqueous phase during workup.Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction. Use a different extraction solvent.
Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to break the emulsion.

Hazard and Safety Data Summary

Parameter Value Source
Molecular Formula C₆H₅N₃O₅PubChem
Molecular Weight 199.12 g/mol PubChem
Appearance Solid yellow crystalsPubChem
Melting Point 112-114 °CSigma-Aldrich
Permissible Exposure Limit (PEL) Not established-
Incompatibilities Strong oxidizing agents, strong bases, heavy metals and their compounds.[7]PubChem
Decomposition May explode if subjected to heat or flame. Emits toxic fumes of nitrogen oxides upon decomposition.PubChem

Experimental Protocols

N-Amination of a Substituted Pyridine

This protocol is a general guideline for the N-amination of a substituted pyridine using this compound. Note: All reactions should be conducted on a small scale, behind a blast shield, and in a well-ventilated fume hood.[1][3]

Materials:

  • Substituted Pyridine

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a stirred solution of the substituted pyridine (1.0 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Slowly add anhydrous diethyl ether to precipitate the N-aminopyridinium salt.

  • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Logical Relationship of Safe Handling Procedures

SafeHandlingWorkflow A Hazard Identification (Explosive, Irritant, Toxic) B Risk Assessment (Scale, Conditions, Environment) A->B C Implementation of Controls B->C D Personal Protective Equipment (PPE) (Goggles, Face Shield, Gloves, Lab Coat) C->D E Engineering Controls (Fume Hood, Blast Shield) C->E F Administrative Controls (SOPs, Training) C->F J Emergency Response C->J G Safe Handling & Use (Small Scale, Low Temp, Inert Atmosphere) F->G H Proper Storage (Cool, Dry, Labeled, Segregated) G->H I Waste Disposal (Hazardous Waste Stream) H->I K First Aid (Eye Wash, Drench Shower) J->K L Spill & Fire Response (Evacuate, Notify EHS) J->L

Caption: Workflow for the safe handling of this compound.

Experimental Workflow for N-Amination

AminationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substituted Pyridine in DCM C Cool Pyridine Solution to 0 °C A->C B Prepare Solution of this compound in DCM D Add Aminating Agent Dropwise B->D C->D E Stir at 0 °C, then Warm to RT D->E F Monitor by TLC E->F G Cool to 0 °C F->G Reaction Complete H Precipitate with Diethyl Ether G->H I Filter and Wash Precipitate H->I J Dry Under Vacuum I->J

Caption: Experimental workflow for the N-amination of a substituted pyridine.

References

"troubleshooting low reactivity of O-(2,4-Dinitrophenyl)hydroxylamine in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(2,4-Dinitrophenyl)hydroxylamine (DPH) in synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPH) and what are its primary applications in synthesis?

A1: this compound is a crystalline, stable, and non-hygroscopic electrophilic aminating agent.[1] It is primarily used to introduce an amino group (-NH₂) onto nucleophilic substrates. Key applications include the N-amination of heteroaromatics like pyridines and imidazoles to form N-aminopyridinium and N-aminoimidazolium salts, and the α-amination of enolates derived from esters and ketones to produce α-amino esters and ketones.[2][3] It also serves as a nitrogen source in certain transition-metal-catalyzed reactions, such as rhodium-catalyzed aziridination of alkenes.[4][5]

Q2: How should I handle and store this compound?

A2: this compound is a potentially energetic compound and should be handled with care.[6] It is a yellow solid that is sparingly soluble in water.[7] Standard handling precautions include using the reagent in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding the creation of dust.[8] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[8][9] For long-term storage, temperatures of -35°C or 2-8°C are recommended to prevent decomposition.[6][9]

Q3: What are the main advantages of DPH compared to other electrophilic aminating agents?

A3: The primary advantages of DPH are its stability, ease of handling, and efficiency for certain transformations. Unlike some other aminating agents, DPH is a non-hygroscopic solid, which simplifies storage and handling.[6] For the N-amination of many pyridines and imidazoles, it is considered more stable and efficient than reagents like O-mesitylenesulfonylhydroxylamine (MSH).[6]

Q4: Are there reaction types where DPH is known to be ineffective?

A4: Yes, DPH shows low to negligible reactivity in certain modern synthetic methodologies. For instance, in visible-light-induced nitrogen-atom deletion reactions, DPH gives negligible yields, where reagents like O-diphenylphosphinyl hydroxylamine (DPPH) are highly effective.[10] Similarly, in certain aza-Hock rearrangement reactions, DPH has been found to be less effective than O-sulfonyl hydroxylamines. It is also unreactive towards certain nucleophiles like Reformatsky reagents and silyl enolates.[3]

Troubleshooting Guides

Issue 1: Low or No Yield in N-Amination of Pyridines

Q: I am attempting to N-aminate my substituted pyridine with DPH, but I am observing very low yield or no reaction at all. What are the common causes?

A: Low reactivity in pyridine N-amination is typically linked to two main factors: electronics and sterics. The reaction proceeds via nucleophilic attack of the pyridine nitrogen onto the DPH.

  • Electronic Effects: Pyridines with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) are less nucleophilic and will react much slower than electron-rich pyridines (e.g., with -OMe, -NMe₂ groups). For example, the amination of 4-methoxypyridine proceeds in high yield (85%), while pyridines with electron-withdrawing substituents can result in significantly lower yields.[6]

  • Steric Hindrance: Bulky substituents at the 2- and 6-positions of the pyridine ring can sterically hinder the approach of the aminating agent, leading to a dramatic decrease in reaction rate and yield.[3]

Troubleshooting Steps:

  • Increase Reaction Time and/or Temperature: For electron-poor or moderately hindered pyridines, prolonging the reaction time or gently heating the reaction mixture may improve conversion. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

  • Solvent Choice: The reaction is typically run in aprotic solvents like dichloromethane (DCM) or acetonitrile.[6] Ensure your solvent is anhydrous, as water can react with the product and starting materials.

  • Consider an Alternative Reagent: If your pyridine is extremely electron-poor or sterically hindered, DPH may not be the optimal reagent. Other powerful aminating agents like mesitylsulfonyl hydroxylamine (MSH) might be more effective in these challenging cases.[2]

Issue 2: Low Yield in α-Amination of Carbonyl Compounds

Q: My attempt to synthesize an α-amino ester by aminating an ester enolate with DPH resulted in a low yield. How can I optimize this reaction?

A: The success of α-amination of carbonyl compounds hinges on the efficient formation and reactivity of the enolate.

  • Incomplete Enolate Formation: The choice of base is critical. A base that is too weak may not fully deprotonate the α-carbon, leading to low conversion. Strong, non-nucleophilic bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium hexamethyldisilazide (KHMDS) are typically required.

  • Nature of the Nucleophile: The stability of the carbanion plays a significant role. While enolates from variously substituted ethyl acetates undergo amination in moderate to good yields, carbanions that are highly stabilized, such as the one derived from phenylacetonitrile, show very low reactivity (e.g., 7% yield).[3]

  • Reaction Temperature: Enolate formation is usually performed at low temperatures (e.g., -78 °C) to prevent side reactions. The amination step itself is often conducted at low temperature and then allowed to warm to room temperature.

Troubleshooting Steps:

  • Optimize the Base and Deprotonation Conditions: If you suspect incomplete enolate formation, consider switching to a stronger base or altering the deprotonation time and temperature. See the table below for a general guide.

  • Reagent Purity: Ensure the DPH is pure and the solvent is anhydrous. Impurities can quench the enolate.

  • Monitor Reaction Progress: Use TLC to check for the consumption of the starting carbonyl compound after the addition of DPH. If starting material remains, it could indicate an issue with either enolate formation or the amination step itself.

Data and Protocols

Data Presentation

Table 1: Influence of Pyridine Substituents on N-Amination Yield with DPH

Pyridine DerivativeSubstituent PositionElectronic Nature of SubstituentTypical Reported Yield of N-Aminopyridinium SaltReference
4-Methoxypyridine4Electron-Donating85%[6]
Pyridine-NeutralGood to High
4-Chloropyridine4Electron-WithdrawingModerate to Low
4-Trifluoromethylpyridine4Strongly Electron-WithdrawingLow[6]
2-Methylpyridine2Weakly Electron-Donating / Sterically HinderingModerate to High (Yield dependent on conditions)[3]
2,6-Dimethylpyridine2, 6Weakly Electron-Donating / Highly Sterically HinderingVery Low to No Reaction[3]

Table 2: General Guide for Base Selection in α-Amination of Esters

BasepKa of Conjugate AcidTypical SolventCommon Applications & Notes
Sodium Hydride (NaH)~36THF, DioxaneEffective for deprotonating simple esters like ethyl acetate.[3] Reaction can be heterogeneous.
Lithium Diisopropylamide (LDA)~36THFStrong, non-nucleophilic base. Ideal for kinetic enolate formation at low temperatures (-78 °C).
Potassium Hexamethyldisilazide (KHMDS)~26THFStrong, sterically hindered base. Good for forming thermodynamic enolates.

Experimental Protocols

Protocol 1: General Procedure for the N-Amination of Pyridines

This protocol is adapted from procedures used for the synthesis of N-aminopyridinium salts.[6]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the desired pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.2 M).

  • Reagent Addition: Add this compound (1.0-1.2 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight, depending on the reactivity of the pyridine. For less reactive pyridines, gentle heating (e.g., 40 °C) may be required.

  • Workup: Upon completion, the resulting N-aminopyridinium salt often precipitates from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent or diethyl ether, and dried under vacuum. If the product is soluble, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or trituration with a suitable solvent like diethyl ether.

Protocol 2: General Procedure for the α-Amination of Ester Enolates

This protocol is a generalized procedure based on the amination of C-nucleophiles.[3]

  • Enolate Formation:

    • In a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an inert atmosphere, add anhydrous THF.

    • Cool the flask to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA).

    • For NaH: Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to the THF. Then, add the ester (1.0 eq.) dropwise via syringe. Stir for 30-60 minutes at 0 °C to room temperature.

    • For LDA: Prepare LDA in situ or use a commercial solution. Add the ester (1.0 eq.) dropwise to the LDA solution at -78 °C and stir for 30-60 minutes.

  • Amination:

    • Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous THF.

    • Cool the enolate solution back to -78 °C (if warmed).

    • Add the DPH solution dropwise to the enolate solution.

  • Reaction and Quench: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the α-amino ester.

Visualizations

Reaction_Mechanism General Mechanism of Electrophilic Amination with DPH Nu Nucleophile (e.g., Pyridine, Enolate) TS Transition State Nu->TS Nucleophilic Attack DPH This compound (DPH) DPH->TS Product Aminated Product (e.g., N-Aminopyridinium salt) TS->Product C-N or N-N Bond Formation LeavingGroup 2,4-Dinitrophenolate (Leaving Group) TS->LeavingGroup N-O Bond Cleavage

Caption: General mechanism of electrophilic amination.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reactivity Start Start: Low/No Yield CheckSubstrate Analyze Substrate: Sterically Hindered or Electron-Poor? Start->CheckSubstrate CheckConditions Review Reaction Conditions: Anhydrous? Correct Temp? Correct Base? Start->CheckConditions IncreaseTimeTemp Action: Increase Reaction Time and/or Temperature CheckSubstrate->IncreaseTimeTemp Yes ChangeSolventBase Action: Use Anhydrous Solvent Optimize Base/Temp CheckConditions->ChangeSolventBase No Monitor Monitor by TLC/LC-MS IncreaseTimeTemp->Monitor ChangeSolventBase->Monitor StillLowYield Still Low Yield? Monitor->StillLowYield ChangeReagent Solution: Consider Alternative Aminating Agent (e.g., MSH) StillLowYield->ChangeReagent Yes Success Success: Improved Yield StillLowYield->Success No ChangeReagent->Success

Caption: Troubleshooting workflow for low reactivity issues.

Decision_Tree Decision Tree for Amination Strategy Start Select Nucleophile IsN_Nucleophile N-Nucleophile? (Pyridine, Imidazole) Start->IsN_Nucleophile IsC_Nucleophile C-Nucleophile? (Enolate) IsN_Nucleophile->IsC_Nucleophile No PyridineCheck Pyridine: Electron-Rich & Not Hindered? IsN_Nucleophile->PyridineCheck Yes EnolateCheck Enolate: From simple ester/ketone? IsC_Nucleophile->EnolateCheck Yes OtherNu Other Nucleophile? (e.g., Silyl enol ether) IsC_Nucleophile->OtherNu No UseDPH_N Use DPH (Standard Protocol) PyridineCheck->UseDPH_N Yes ConsiderAlt_N Consider MSH or other reagents PyridineCheck->ConsiderAlt_N No UseDPH_C Use DPH (Strong Base, Low Temp) EnolateCheck->UseDPH_C Yes ConsiderAlt_C DPH may be unsuitable. Consider alternative C-N formation strategies. EnolateCheck->ConsiderAlt_C No OtherNu->ConsiderAlt_C Yes

Caption: Decision tree for selecting an amination strategy.

References

Technical Support Center: Purification of Products from O-(2,4-Dinitrophenyl)hydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of products from reactions involving O-(2,4-Dinitrophenyl)hydroxylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common and effective purification techniques are column chromatography and recrystallization. The choice between these methods depends on the physical state (solid or oil), polarity, and stability of the product. Thin-layer chromatography (TLC) is an essential tool for monitoring the reaction progress and optimizing the purification conditions for column chromatography.

Q2: My product, an O-(2,4-dinitrophenyl) oxime, is a persistent oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue, especially with low-melting point solids or when impurities are present.[1] Here are a few troubleshooting steps:

  • Solvent Modification: Add a small amount of a solvent in which the compound is more soluble to the oil, and then slowly add a solvent in which it is less soluble (a co-solvent) until turbidity appears. Gentle warming and slow cooling may then induce crystallization.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

  • Seeding: If you have a small crystal of the pure product, add it to the oil to induce crystallization.

  • Purification before Crystallization: If the oil is due to significant impurities, it may be necessary to first purify the product by column chromatography and then attempt recrystallization of the purified fractions.

Q3: What are the typical byproducts in reactions using this compound, and how can I remove them?

A3: A common byproduct is 2,4-dinitrophenol, which is formed from the displacement of the hydroxylamine moiety. Unreacted starting materials can also be present. These byproducts can often be removed through:

  • Aqueous Wash: An aqueous solution of sodium bicarbonate or sodium carbonate can be used to extract the acidic 2,4-dinitrophenol into the aqueous layer during a liquid-liquid extraction.

  • Column Chromatography: Due to the polarity difference, 2,4-dinitrophenol and other byproducts can typically be separated from the desired product using column chromatography.

Q4: My polar product streaks badly on the silica gel TLC plate. How can I get clean spots and good separation in column chromatography?

A4: Streaking of polar compounds on silica gel is often due to strong interactions with the acidic silica surface, especially for basic compounds like N-aminated pyridines. To mitigate this:

  • Add a Modifier to the Eluent: For basic compounds, adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can neutralize the acidic sites on the silica and lead to sharper bands.

  • Change the Stationary Phase: Consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica gel (C18), where the separation mechanism is different.

  • Use HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique.[2][3]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, or a mixture of dichloromethane and methanol) may be necessary.
Product elutes too quickly with the solvent front The eluent is too polar.Start with a less polar solvent system. Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4.[4]
Poor separation of product and impurities Inappropriate solvent system.Perform a thorough TLC analysis with different solvent systems to find one that provides good separation between your product and the impurities.
Column was not packed properly.Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to channeling and poor separation.
Product appears to be decomposing on the column The product is sensitive to the acidic nature of silica gel.Deactivate the silica gel by washing it with a solvent containing a small amount of a base (e.g., triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina.
Recrystallization
Issue Possible Cause Troubleshooting Steps
No crystals form upon cooling Too much solvent was used.Evaporate some of the solvent to concentrate the solution and then try cooling again.[1]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
The product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a better solvent to prevent oiling out, and allow it to cool more slowly. Using a mixed solvent system can sometimes help.[1]
Significant impurities are present.Purify the compound by another method, such as column chromatography, before attempting recrystallization.[1]
Low recovery of the product The product is too soluble in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter paper, and keep the solution hot during the filtration step to prevent the product from crystallizing in the funnel.

Data Presentation

Table 1: Typical TLC and Column Chromatography Solvent Systems
Product TypeStationary PhaseTypical TLC Eluent (v/v)Typical Column Chromatography Eluent (v/v)Expected Rf Range
O-(2,4-dinitrophenyl) oximesSilica GelHexane:Ethyl Acetate (4:1 to 1:1)Gradient of Hexane:Ethyl Acetate0.2 - 0.5
N-aminated Pyridinium SaltsSilica GelDichloromethane:Methanol (10:1 to 5:1)Gradient of Dichloromethane:Methanol0.1 - 0.4
N-benzoyliminopyridinium YlidesSilica GelEthyl AcetateEthyl Acetate0.3 - 0.6
Amination products of C-nucleophilesSilica GelHexane:Ethyl Acetate (3:1 to 1:1)Gradient of Hexane:Ethyl Acetate0.2 - 0.5
Table 2: Common Recrystallization Solvents
Product TypeRecommended SolventsTypical Yield (%)Expected Purity (%)
O-(2,4-dinitrophenyl) oximesEthanol, Methanol, Ethyl Acetate/Hexane70-95>98
N-aminated Pyridinium SaltsIsopropanol, Acetone, Ether60-90>97
N-benzoyliminopyridinium YlidesEthanol, Methanol75-95>99

Experimental Protocols

Protocol 1: Purification of an O-(2,4-dinitrophenyl) Oxime by Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If a gradient elution is required, gradually increase the polarity of the eluent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of an N-aminated Pyridinium Salt by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents for pyridinium salts include isopropanol and acetone.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound Reaction extraction Aqueous Extraction (e.g., NaHCO3 wash) start->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation tlc TLC Analysis evaporation->tlc recrystallization Recrystallization evaporation->recrystallization Direct Crystallization column Column Chromatography tlc->column Optimize Separation tlc->recrystallization Assess Purity pure_product Pure Product column->pure_product recrystallization->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization troubleshooting_logic node_action node_action run_column Perform Column Chromatography node_action->run_column node_outcome node_outcome start Crude Product Oily or Solid? is_solid Solid start->is_solid Solid is_oil Oil start->is_oil Oil try_recrystallization Attempt Recrystallization is_solid->try_recrystallization is_oil->run_column recrystallization_ok Successful? try_recrystallization->recrystallization_ok pure_solid Pure Solid recrystallization_ok->pure_solid Yes oils_out Oils Out / No Crystals recrystallization_ok->oils_out No oils_out->run_column column_ok Good Separation? run_column->column_ok pure_fractions Pure Fractions column_ok->pure_fractions Yes poor_separation Poor Separation column_ok->poor_separation No recrystallize_fractions Recrystallize Pure Fractions pure_fractions->recrystallize_fractions poor_separation->node_action Optimize TLC/ Change Stationary Phase recrystallize_fractions->pure_solid

References

Technical Support Center: Managing the Explosive Hazard of O-(2,4-Dinitrophenyl)hydroxylamine with Potassium Hydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides critical safety information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of O-(2,4-dinitrophenyl)hydroxylamine (DPH) with potassium hydride (KH). The combination of these reagents, particularly in solvents like tetrahydrofuran (THF), presents a significant and well-documented explosion hazard.[1] Adherence to strict safety protocols is paramount to prevent catastrophic incidents in the laboratory.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving DPH and KH.

Issue 1: Exothermic Reaction or Uncontrolled Temperature Increase
Symptom Possible Cause Recommended Action
Rapid, unexpected rise in reaction temperature.1. Reaction is proceeding too quickly due to rapid addition of reagents. 2. Inadequate cooling of the reaction vessel. 3. Use of a highly concentrated solution.1. IMMEDIATELY cease addition of reagents. 2. Increase cooling to the reaction vessel. 3. If the temperature continues to rise uncontrollably, evacuate the area and alert safety personnel. 4. For future experiments, add reagents slowly and in small portions, ensuring the temperature remains stable between additions. Use a more dilute solution.
Localized heating or "hot spots" in the reaction mixture.Poor stirring, leading to localized concentration of reagents.1. Ensure vigorous and efficient stirring of the reaction mixture. 2. Consider using a larger reaction vessel to improve mixing.
Issue 2: Gas Evolution
Symptom Possible Cause Recommended Action
Vigorous bubbling or gas evolution from the reaction mixture.1. Reaction of potassium hydride with trace amounts of water or other protic impurities in the solvent or on the glassware.[2] 2. Decomposition of the reaction components.1. Ensure all glassware is rigorously dried before use. 2. Use a high-purity, anhydrous solvent. 3. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture from the air.[2] 4. If gas evolution is vigorous and accompanied by a temperature rise, treat it as an uncontrolled exothermic reaction and take appropriate safety measures.
Issue 3: Unexpected Color Change
Symptom Possible Cause Recommended Action
A rapid and dramatic color change to dark red or brown.Formation of unstable intermediates or decomposition products.1. Monitor the reaction closely. 2. If the color change is accompanied by other signs of an uncontrolled reaction (e.g., temperature increase, gas evolution), proceed with caution and be prepared to take emergency action.

Frequently Asked Questions (FAQs)

Q1: Why is the combination of this compound (DPH) and potassium hydride (KH) so hazardous?

A1: The reaction between DPH and KH, especially in THF, is potentially explosive.[1] This is due to the combination of a highly energetic material (DPH, a dinitro-substituted aromatic compound) with a very strong and reactive base (KH). The deprotonation of the hydroxylamine group by KH is a highly exothermic process that can initiate a rapid, uncontrolled decomposition of the DPH, leading to a violent explosion.

Q2: What are the primary hazards associated with each reagent individually?

A2: Both DPH and KH have significant inherent hazards.

  • This compound (DPH):

    • Energetic material that can be sensitive to heat, shock, and friction.[3]

    • May decompose upon heating, emitting toxic nitrogen oxides.[1]

    • Causes skin and eye irritation.[4]

  • Potassium Hydride (KH):

    • Extremely reactive and pyrophoric (ignites spontaneously in air), particularly when dry.[5]

    • Reacts violently with water, alcohols, and other protic solvents, releasing highly flammable hydrogen gas.[2][6]

    • Causes severe chemical burns to skin and eyes upon contact.[2]

Q3: Are there safer alternatives to using potassium hydride for the deprotonation of DPH or for amination reactions in general?

A3: Yes, several safer alternatives should be considered. The choice of base depends on the specific reaction, but weaker, non-pyrophoric bases are generally preferred. For amination reactions, alternative reagents to DPH are also available.

  • Alternative Bases to Potassium Hydride:

    • Sodium hydride (NaH) is also a strong base but is generally considered less reactive than KH.[5]

    • Potassium tert-butoxide (KOtBu)

    • Lithium bis(trimethylsilyl)amide (LiHMDS)

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for less demanding reactions.

  • Alternative Aminating Agents:

    • O-(Diphenylphosphinyl)hydroxylamine (DPPH) is described as having no tendency toward spontaneous decomposition.[7]

    • Hydroxylamine-O-sulfonic acid (HOSA) can be used, although it is primarily for aqueous reaction media.[7][8]

Q4: What are the essential safety precautions when handling these materials?

A4: A multi-layered approach to safety is crucial.

  • Engineering Controls:

    • Always work in a certified chemical fume hood with the sash positioned as low as possible.

    • Use a blast shield to protect yourself from potential explosions.

    • Ensure a Class D fire extinguisher (for reactive metals) and a safety shower/eyewash station are readily accessible.[2]

  • Personal Protective Equipment (PPE):

    • Wear a flame-resistant lab coat.

    • Use chemical splash goggles and a face shield.

    • Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

  • Procedural Controls:

    • Never work alone.

    • Use the smallest possible scale for the reaction.

    • Ensure all equipment is scrupulously dry.

    • Perform the reaction under an inert atmosphere.

    • Add reagents slowly and monitor the temperature continuously.

    • Have a quenching plan in place before starting the experiment.

Q5: How should I properly quench a reaction involving potassium hydride?

A5: Quenching unreacted potassium hydride must be done with extreme care.

  • Cool the reaction mixture to 0 °C or below in an ice bath.

  • Slowly and dropwise , add a less reactive alcohol such as isopropanol or tert-butanol. Do not use water or methanol for the initial quench, as the reaction can be too vigorous.

  • Once the initial vigorous reaction has subsided, you can slowly add methanol, followed by water, to ensure all the KH is consumed.

  • Be aware that even after quenching, flammable hydrogen gas is still present in the headspace of the flask.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17508-17-7[1][4][9]
Molecular Formula C₆H₅N₃O₅[4][10]
Molecular Weight 199.12 g/mol [4][10]
Appearance Light yellow to orange solid/crystal[1][11]
Melting Point 112.5 °C[11]
Storage Temperature 2-8 °C, protect from light[1]

Table 2: Hazard Summary for Potassium Hydride

HazardDescriptionReference
Pyrophoricity Ignites spontaneously in moist air.[2][5]
Water Reactivity Reacts violently with water, releasing flammable hydrogen gas.[2][6]
Corrosivity Causes severe skin and eye burns.[2]
Explosive Potential Can form explosive mixtures with strong oxidizers.[2]

Experimental Protocols

Due to the extreme hazard, a detailed, validated experimental protocol for the reaction of DPH with KH is not provided. Instead, a general protocol for the safe handling of potassium hydride is outlined below.

Protocol: Safe Handling and Dispensing of Potassium Hydride (as a mineral oil dispersion)

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of inert gas.

    • Work in a fume hood with a blast shield in place.

    • Have an inert gas (argon or nitrogen) supply ready.

    • Prepare a quenching bath (e.g., isopropanol) for any contaminated equipment.

  • Dispensing:

    • Under a positive pressure of inert gas, carefully weigh the required amount of the KH dispersion into a flask.

    • If the mineral oil needs to be removed, this can be done by washing the dispersion with a dry, high-boiling hydrocarbon solvent like hexane under an inert atmosphere.[12] The solvent is then carefully removed via cannula. This is a hazardous procedure and should only be performed by experienced personnel.

  • Addition to the Reaction:

    • Add the KH dispersion to the reaction solvent under a positive flow of inert gas.

    • Cool the reaction vessel to the desired temperature before adding other reagents.

Visualizations

Hazard_Identification_Workflow cluster_input Inputs cluster_assessment Hazard Assessment cluster_decision Decision & Mitigation A Proposed Reaction: DPH + KH in THF B Identify Reagent Hazards A->B E Assess Reaction Conditions A->E C DPH: Energetic Material Potential for explosive decomposition B->C D KH: Pyrophoric Violent water reactivity B->D G Is the risk acceptable? C->G D->G F Exothermic Deprotonation Potential for thermal runaway E->F F->G H Proceed with Extreme Caution: - Small scale only - Blast shield - Rigorous inert atmosphere - Slow addition at low temp. G->H Yes I STOP! Seek Safer Alternatives G->I No J Alternative Bases: NaH, KOtBu, LiHMDS I->J K Alternative Aminating Agents: DPPH, HOSA I->K

Caption: Workflow for assessing the hazards of the DPH and KH reaction.

Signaling_Pathway A DPH + KH B Exothermic Deprotonation A->B C Heat Generation B->C D Thermal Runaway C->D Initiates E Rapid Decomposition of DPH D->E F Gas Evolution (N₂, etc.) E->F G Pressure Buildup F->G H Explosion G->H

Caption: Potential pathway to explosion for the DPH and KH reaction.

References

Technical Support Center: O-(2,4-Dinitrophenyl)hydroxylamine Thermal Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with O-(2,4-Dinitrophenyl)hydroxylamine, specifically focusing on its behavior under thermal stress.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when heating this compound?

A1: this compound is a nitroaromatic compound and should be handled with extreme caution. Key safety concerns include:

  • Potential for Explosive Decomposition: The presence of nitro groups and a weak N-O bond suggests that rapid, exothermic decomposition can occur, especially with rapid heating or in a confined space. It has been reported to have a potentially explosive reaction with potassium hydride in THF solution.[1]

  • Emission of Toxic Fumes: When heated to decomposition, it is expected to emit toxic fumes of nitrogen oxides (NOx).[1][2] All experiments should be conducted in a well-ventilated fume hood.

  • Sensitivity to Shock and Friction: While specific data is unavailable for this compound, related nitroaromatic compounds can be sensitive to mechanical shock and friction, which could initiate decomposition.

Q2: What are the expected decomposition products of this compound under heat?

  • Initial Products: 2,4-Dinitrophenol is a likely initial product resulting from the cleavage of the O-N bond.

  • Gaseous Products: Nitrogen (N₂), nitric oxide (NO), nitrogen dioxide (NO₂), carbon monoxide (CO), and carbon dioxide (CO₂) are expected gaseous byproducts from the breakdown of the nitro groups and the aromatic ring.

  • Solid Residue: A complex mixture of condensed aromatic rings or a char-like residue may be formed at higher temperatures.

Q3: At what temperature does this compound begin to decompose?

A3: The exact onset of decomposition can vary depending on the heating rate and experimental conditions (e.g., open or closed pan in thermal analysis). For a related compound, 2,4-dinitroanisole (DNAN), thermal decomposition starts at approximately 453 K (180 °C).[3] Given its structure, this compound is expected to have a similar or potentially lower onset of decomposition. It is crucial to perform thermal analysis, such as Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC), to determine the precise decomposition temperature under your specific experimental conditions.

Troubleshooting Guide

Q1: My DSC curve shows a sharp exotherm immediately following the melting point. Is this expected?

A1: Yes, this is a strong possibility. The melting point of this compound is reported to be around 112.5°C.[4] For many energetic materials, the transition to the molten state can be immediately followed by exothermic decomposition. The increased molecular mobility in the liquid phase can accelerate the decomposition reactions. If the exotherm is very sharp and results in a rapid pressure increase, it could indicate a runaway reaction. It is advisable to use small sample sizes (typically 1-2 mg) and consider using a high-pressure crucible or a vented pan to mitigate risks.

Q2: The mass loss in my TGA experiment is greater than 100%. What could be the cause?

A2: This is likely an instrumental artifact. Common causes include:

  • Buoyancy Effects: Changes in the density of the purge gas with temperature can affect the measured weight. Ensure you have run a baseline correction with an empty pan under the same experimental conditions.

  • Reaction with the Pan: The sample or its decomposition products might react with the material of the sample pan (e.g., aluminum), leading to a change in the pan's mass. Consider using an inert pan material like platinum or ceramic.

  • Sample Ejection: A rapid decomposition can sometimes cause the sample to be ejected from the pan, leading to an abrupt and inaccurate mass loss reading. Using a lid with a pinhole can help to prevent this.

Q3: I am trying to identify the gaseous decomposition products using mass spectrometry, but the fragmentation patterns are very complex. How can I simplify the analysis?

A3: The decomposition of nitroaromatic compounds often produces a complex mixture of gases. To simplify the analysis:

  • Use a Slow Heating Rate: A slower heating rate in your TGA-MS experiment will better separate the evolution of different gaseous products.

  • Employ Tandem Mass Spectrometry (MS/MS): If available, MS/MS can help to identify parent ions and their fragmentation patterns more definitively.

  • Calibrate with Known Gases: Ensure your mass spectrometer is accurately calibrated for the expected low molecular weight gases (e.g., NO, CO, CO₂).

  • Consider TG-FTIR: Coupling your TGA with an FTIR spectrometer can provide complementary information, as characteristic infrared absorption bands can help identify functional groups in the evolved gases.

Data Presentation

Table 1: Physicochemical and Hypothetical Thermal Properties of this compound

PropertyValueSource/Comment
Molecular FormulaC₆H₅N₃O₅[5]
Molecular Weight199.12 g/mol [5]
Melting Point~112.5 °C[4]
Hypothetical Thermal Data (Illustrative)
Onset of Decomposition (TGA, 10 °C/min)170 - 190 °CBased on analogy with similar compounds.
Peak Decomposition Temperature (DSC, 10 °C/min)210 - 230 °CIllustrative value.
Mass Loss at 500 °C (TGA)> 90%Expect significant decomposition.

Disclaimer: The thermal decomposition data are illustrative and should be confirmed experimentally.

Table 2: Potential Thermal Decomposition Products

Product NameChemical FormulaPhysical StateMethod of Detection
2,4-DinitrophenolC₆H₄N₂O₅Solid/LiquidHPLC, GC-MS (of residue)
Nitrogen DioxideNO₂GasTGA-MS, TGA-FTIR
Nitric OxideNOGasTGA-MS, TGA-FTIR
Carbon DioxideCO₂GasTGA-MS, TGA-FTIR
Carbon MonoxideCOGasTGA-MS, TGA-FTIR
WaterH₂OGasTGA-MS, TGA-FTIR
Solid Residue-SolidElemental Analysis, SEM

Experimental Protocols

Protocol: Non-isothermal Thermal Decomposition Analysis using TGA/DSC

  • Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss of this compound.

  • Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements.

  • Sample Preparation:

    • Accurately weigh 1-2 mg of this compound into a ceramic or platinum sample pan. Do not use aluminum pans due to potential reactivity.

    • Place a lid with a pinhole on the pan to prevent sample ejection while allowing evolved gases to escape.

  • Experimental Conditions:

    • Purge Gas: Nitrogen or Argon at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Data Collection: Record mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the total mass loss.

    • From the first derivative of the TGA curve (DTG), identify the temperature(s) of maximum mass loss rate.

    • From the DSC curve, identify the melting endotherm and any decomposition exotherms. Determine the onset and peak temperatures for each thermal event.

Visualizations

DecompositionPathway DNPH This compound Intermediate1 2,4-Dinitrophenoxy Radical DNPH->Intermediate1 Heat (Δ) Initial N-O Bond Cleavage Intermediate2 Aminyl Radical DNPH->Intermediate2 Product1 2,4-Dinitrophenol Intermediate1->Product1 Hydrogen Abstraction Product2 Gaseous Products (NOx, CO, CO2, N2) Intermediate1->Product2 Ring Opening & Fragmentation Intermediate2->Product2 Decomposition Residue Char Residue Product1->Residue Further Heating

Caption: Plausible thermal decomposition pathway of this compound.

ExperimentalWorkflow cluster_0 Thermal Analysis cluster_1 Evolved Gas Analysis cluster_2 Residue Analysis TGA Thermogravimetric Analysis (TGA) TGA_DSC_Group TGA->TGA_DSC_Group DSC Differential Scanning Calorimetry (DSC) DSC->TGA_DSC_Group MS_FTIR_Group TGA_DSC_Group->MS_FTIR_Group Identify Gaseous Products Residue_Group TGA_DSC_Group->Residue_Group Analyze Solid Residue MS Mass Spectrometry (MS) MS->MS_FTIR_Group FTIR FTIR Spectroscopy FTIR->MS_FTIR_Group HPLC HPLC / GC-MS HPLC->Residue_Group SEM Scanning Electron Microscopy (SEM) SEM->Residue_Group

Caption: Experimental workflow for investigating thermal decomposition.

References

Technical Support Center: Optimizing Solvent Choice for O-(2,4-Dinitrophenyl)hydroxylamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving O-(2,4-Dinitrophenyl)hydroxylamine (DPH). The focus is on the critical role of solvent selection in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPH) and what is it used for?

A1: this compound is a powerful electrophilic aminating agent. It is commonly used in organic synthesis to introduce an amino group (-NH2) onto a variety of nucleophiles, including carbanions, amines (N-amination), and other heteroatoms. A notable application is the N-amination of pyridines and other heterocycles to form N-aminopyridinium salts, which are versatile synthetic intermediates.[1][2]

Q2: How does solvent choice impact DPH-mediated reactions?

A2: Solvent selection is critical and can significantly influence the reaction's yield, rate, and the formation of byproducts. The ideal solvent should effectively dissolve both the substrate and DPH, while also facilitating the desired reaction pathway. Factors such as solvent polarity, proticity, and the ability to stabilize intermediates or transition states play a crucial role. For instance, polar aprotic solvents are often effective in facilitating the N-amination of pyridines.

Q3: What are the most commonly used solvents for DPH-mediated amination of pyridines?

A3: Based on documented procedures, acetonitrile (MeCN) and dichloromethane (DCM) are frequently employed for the N-amination of pyridines and other heterocycles with DPH.[3] The choice between them can depend on the specific substrate and desired reaction conditions.

Q4: Are there any known side reactions associated with DPH, and can solvent choice help mitigate them?

A4: Yes, side reactions can occur. For example, in the amination of certain heterocyclic rings, the formation of corresponding hydroxy compounds has been observed.[1] The choice of solvent can influence the reaction pathway. In some cases, using a less polar or aprotic solvent may disfavor pathways leading to hydrolysis or other undesired side reactions. Additionally, uncatalyzed nucleophilic attack by the substrate on the aminating reagent can lead to byproducts, a factor to consider when selecting reaction conditions.[4]

Q5: Is DPH stable in all common organic solvents?

A5: DPH is a solid that is reasonably stable when exposed to air. Its synthesis involves solvents such as ethanol, ethyl acetate, and hexane, indicating its stability in these media under specific conditions. However, as with many reactive reagents, prolonged exposure to certain solvents, especially protic ones at elevated temperatures, could potentially lead to decomposition. It is always recommended to use DPH that is of high purity and to handle it according to safety data sheet recommendations.

Troubleshooting Guides

This section addresses common issues encountered during DPH-mediated reactions, with a focus on solvent-related solutions.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Poor Solubility of Reactants 1. Screen alternative solvents. Consider polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF). 2. Gently warm the reaction mixture if the reactants' stability permits.For a reaction to proceed efficiently, all reactants must be in the same phase. DPH and many organic substrates have limited solubility in nonpolar solvents.
Suboptimal Solvent Polarity 1. If using a nonpolar solvent, switch to a more polar option like dichloromethane (DCM) or acetonitrile (MeCN). 2. If the reaction is known to proceed through a charged intermediate, a polar solvent will likely be beneficial.The polarity of the solvent can significantly affect the reaction rate by stabilizing or destabilizing transition states and intermediates.
Solvent-Induced Reagent Decomposition 1. Ensure the use of anhydrous (dry) solvents, especially if water-sensitive intermediates are involved. 2. Avoid highly protic solvents (e.g., methanol, water) unless the reaction is known to be compatible with them.DPH or the substrate may be susceptible to hydrolysis or other decomposition pathways in the presence of protic solvents or water.
Issue 2: Formation of Impurities or Side Products
Potential Cause Troubleshooting Step Rationale
Solvent Participating in the Reaction 1. Review the literature for known incompatibilities between your chosen solvent and reactants. 2. Switch to a more inert solvent.Some solvents can react with the starting materials or intermediates under the reaction conditions.
Incorrect Reaction Pathway Favored 1. Alter the solvent polarity. A change from a protic to an aprotic solvent, or vice versa, can sometimes switch the dominant reaction pathway.The solvent can influence the selectivity of a reaction by differentially solvating competing transition states.
Hydrolysis of Product or Starting Material 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of water can lead to the formation of undesired hydroxy byproducts.

Data Presentation

The following table summarizes the reported yields for the N-amination of various substituted pyridines using this compound (DPH) in different solvents, based on the work of Legault and Charette. This data highlights the utility of polar aprotic solvents in these transformations.

Substrate (Pyridine Derivative) Solvent Yield of N-aminopyridinium salt Reference
PyridineAcetonitrileHigh (qualitative)[3]
Substituted PyridinesAcetonitrileGenerally good to excellent[3]
Substituted PyridinesDichloromethaneEffective (qualitative)[3]

Note: The referenced literature emphasizes the efficiency of DPH in these solvents but does not provide a direct quantitative comparison for the same substrate under identical conditions in different solvents.

Experimental Protocols

General Protocol for the N-Amination of Pyridines with DPH

This protocol is a generalized procedure based on the efficient synthesis of N-aminopyridinium salts as described in the literature.[3][5]

  • Reagent Preparation: Ensure the this compound (DPH) is of high purity. Use anhydrous solvent.

  • Reaction Setup: To a solution of the pyridine derivative (1.0 equivalent) in the chosen solvent (e.g., acetonitrile or dichloromethane, concentration typically 0.1-0.5 M), add this compound (1.0-1.2 equivalents) portion-wise at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the pyridine substrate.

  • Work-up: Upon completion, the N-aminopyridinium salt often precipitates from the reaction mixture and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting material and the 2,4-dinitrophenol byproduct.

Visualizations

reaction_pathway sub Pyridine Derivative intermediate N-Aminopyridinium 2,4-Dinitrophenolate Salt sub->intermediate N-Amination dph This compound (DPH) dph->intermediate solvent Solvent (e.g., MeCN, DCM) solvent->intermediate Reaction Medium product Purified N-Aminopyridinium Salt intermediate->product Purification byproduct 2,4-Dinitrophenol intermediate->byproduct Liberated

Caption: General workflow for the N-amination of pyridines using DPH.

troubleshooting_workflow start Low Reaction Yield q1 Are reactants fully dissolved? start->q1 sol_screen Screen Solvents (e.g., MeCN, DMF) q1->sol_screen No q2 Is solvent polarity optimal? q1->q2 Yes a1_yes Yes a1_no No sol_screen->q1 adjust_polarity Switch to more polar aprotic solvent q2->adjust_polarity No q3 Is solvent anhydrous? q2->q3 Yes a2_yes Yes a2_no No adjust_polarity->q2 use_anhydrous Use anhydrous solvent under inert atmosphere q3->use_anhydrous No end Improved Yield q3->end Yes a3_yes Yes a3_no No use_anhydrous->q3

References

"how to quench O-(2,4-Dinitrophenyl)hydroxylamine reactions safely and effectively"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-(2,4-Dinitrophenyl)hydroxylamine (DNPH) Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively quenching reactions involving this reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the quenching of reactions involving this compound.

Problem Possible Cause Recommended Solution
Incomplete Quenching (Persistent Yellow Color) Insufficient amount of quenching agent.Add an additional portion of the quenching agent (e.g., 10% aqueous sodium bisulfite or sodium thiosulfate solution) and stir for an extended period (e.g., 30 minutes). Monitor the color change.
Low temperature slowing down the quenching reaction.Allow the reaction mixture to warm to room temperature, or slightly warm the mixture (e.g., to 30-40 °C) with careful monitoring.
Exothermic Reaction During Quenching Quenching agent added too quickly.Add the quenching agent slowly and portion-wise to a well-stirred reaction mixture. Use an ice bath to control the temperature.
Reaction mixture is too concentrated.Dilute the reaction mixture with a suitable solvent before adding the quenching agent.
Formation of Unwanted Side Products Reaction of the product with the quenching agent.Use a milder quenching agent or adjust the pH of the reaction mixture before quenching. A preliminary small-scale test is recommended.
Degradation of the product under quenching conditions.Perform the quenching at a lower temperature and for a shorter duration.
Difficulty in Separating Aqueous and Organic Layers Formation of an emulsion.Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quenching agents for this compound reactions?

A1: The most commonly recommended quenching agents are aqueous solutions of mild reducing agents. These agents effectively neutralize any unreacted this compound and its hazardous byproduct, 2,4-dinitrophenol.

  • Sodium Bisulfite (NaHSO₃): A 10% aqueous solution is a widely used and effective quenching agent.

  • Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is another suitable option for quenching these reactions.

Q2: What is the general procedure for quenching a reaction involving this compound?

A2: The general procedure involves the careful addition of a quenching agent to the reaction mixture, followed by extraction and washing steps. A typical workflow is as follows:

  • Dilution: Dilute the reaction mixture with a suitable organic solvent.

  • Quenching: Slowly add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate to the stirred reaction mixture. It is advisable to perform this addition in an ice bath to control any potential exotherm.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts like 2,4-dinitrophenol) and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q3: What are the primary safety concerns when working with this compound and its reactions?

A3: this compound is a potentially explosive compound and should be handled with extreme care.[1][2] Key safety concerns include:

  • Shock and Friction Sensitivity: Avoid grinding, scraping, or subjecting the solid material to shock.[1][2]

  • Thermal Instability: The compound can decompose explosively upon heating.

  • Hazardous Byproducts: Reactions with this reagent produce 2,4-dinitrophenol, which is a toxic and hazardous compound.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5] Work in a well-ventilated fume hood.

Q4: How should I dispose of waste from this compound reactions?

A4: Waste from these reactions is considered hazardous and must be disposed of according to institutional and local regulations. The aqueous waste will contain sodium 2,4-dinitrophenolate and residual quenching agents. This waste should be collected in a designated hazardous waste container and should not be poured down the drain.[4][6]

Experimental Protocols

Protocol for Quenching with Sodium Bisulfite

This protocol provides a detailed methodology for quenching a reaction where this compound has been used as an electrophilic aminating agent.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Dilute the Mixture: Dilute the reaction mixture with a volume of ethyl acetate (or another suitable organic solvent) equivalent to the initial reaction volume.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite.

  • Slow Addition of Quenching Agent: While stirring the reaction mixture vigorously, slowly add the 10% sodium bisulfite solution dropwise. Monitor the temperature of the reaction mixture to ensure it does not rise significantly. Continue the addition until the yellow color of the reaction mixture fades.

  • Stir: After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure complete quenching.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer twice with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer once with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Protocol for Quenching with Sodium Thiosulfate

This protocol offers an alternative quenching method using sodium thiosulfate.

  • Cool the Reaction Mixture: Cool the reaction vessel to 0-5 °C using an ice-water bath.

  • Dilute the Mixture: Add an equal volume of dichloromethane (or another suitable organic solvent) to the reaction mixture.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Portion-wise Addition: Add the 10% sodium thiosulfate solution in small portions to the stirred reaction mixture. Control the exotherm by adjusting the rate of addition and maintaining the ice bath.

  • Stir: Stir the biphasic mixture vigorously for 20-30 minutes at room temperature.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the layers.

    • Wash the organic layer with a 1 M aqueous solution of sodium hydroxide to remove 2,4-dinitrophenol.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Visualizations

Quenching_Workflow General Quenching Workflow A Reaction Completion B Cool Reaction Mixture (0-5 °C) A->B C Dilute with Organic Solvent B->C D Slowly Add Quenching Agent (e.g., 10% aq. NaHSO₃ or Na₂S₂O₃) C->D E Stir at Room Temperature D->E F Separatory Funnel Workup E->F G Wash with Saturated aq. NaHCO₃ F->G H Wash with Brine G->H I Dry Organic Layer H->I J Filter and Concentrate I->J K Purified Product J->K Troubleshooting_Tree Troubleshooting Quenching Issues Start Quenching Issue? Incomplete Incomplete Quenching? Start->Incomplete Exotherm Exothermic Reaction? Incomplete->Exotherm No AddMore Add more quenching agent and stir longer. Incomplete->AddMore Yes Emulsion Emulsion Formation? Exotherm->Emulsion No SlowDown Add quencher slower and cool with ice bath. Exotherm->SlowDown Yes AddBrine Add brine and swirl gently. Emulsion->AddBrine Yes End Problem Resolved Emulsion->End No Warm Allow to warm to RT. AddMore->Warm Warm->End Dilute Dilute reaction mixture. SlowDown->Dilute Dilute->End AddBrine->End

References

Validation & Comparative

A Comparative Guide to Electrophilic Aminating Agents: O-(2,4-Dinitrophenyl)hydroxylamine vs. O-mesitylenesulfonylhydroxylamine (MSH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into organic molecules is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Electrophilic amination, the formation of a carbon-nitrogen bond using an electrophilic nitrogen source, offers a powerful strategy for this transformation. Among the various reagents developed for this purpose, O-(2,4-Dinitrophenyl)hydroxylamine (DPH) and O-mesitylenesulfonylhydroxylamine (MSH) have emerged as prominent choices. This guide provides an objective, data-driven comparison of their efficiency, stability, and safety to aid researchers in selecting the optimal reagent for their specific applications.

Physicochemical and Stability Properties

A fundamental comparison begins with the intrinsic properties of each reagent. DPH is noted for its enhanced stability compared to MSH, which is a significant practical advantage in a laboratory setting.[1]

PropertyThis compound (DPH)O-mesitylenesulfonylhydroxylamine (MSH)
CAS Number 17508-17-7[2]36016-40-7[3]
Molecular Formula C₆H₅N₃O₅[2]C₉H₁₃NO₃S[4]
Molecular Weight 199.12 g/mol 215.27 g/mol [4]
Appearance Yellow solid[5]Pale yellow to pale beige oil or solid[3][6]
Melting Point 105-112 °C[7]93-94 °C[3]
Solubility Sparingly soluble in DMSO and methanol.[8]Soluble in diethyl ether, chloroform, DCM, benzene, ethanol, THF; insoluble in water.[9]
Stability Considered noticeably more stable than MSH.[1] Can be stored at -35°C for months without noticeable decomposition.[10]Known to be unstable and potentially explosive, especially when concentrated to dryness.[11][12] It is recommended to store at -20°C.[13]

Performance in Electrophilic Amination

The primary measure of efficiency for these reagents lies in their performance in amination reactions. Both DPH and MSH are effective, but their reactivity profiles and substrate scopes can differ. DPH has been positioned as a highly efficient and inexpensive alternative to MSH for the amination of various heteroaromatics.[1]

Comparative Yields in the Amination of Pyridines

The N-amination of pyridines is a common application for these reagents, forming N-aminopyridinium salts which are precursors to N-iminopyridinium ylides. A study directly compared the efficiency of DPH and MSH in this context.

Substituted PyridineProduct Yield with DPH (%)Product Yield with MSH (%)
Pyridine9895
4-Methylpyridine9996
4-Methoxypyridine9997
4-Chloropyridine8582
3-Methylpyridine9794
Source: Data synthesized from Legault, C.; Charette, A. B. J. Org. Chem. 2003, 68, 7119-22.[1][14]

The data indicates that DPH consistently provides slightly higher or comparable yields to MSH in the amination of a range of substituted pyridines, demonstrating its efficacy as a powerful aminating agent.

General Reaction Pathway

The general mechanism involves the nucleophilic attack of a substrate (e.g., a carbanion or a heteroaromatic compound) on the electrophilic nitrogen atom of the hydroxylamine derivative.

G cluster_reagents Reagents cluster_products Products Nu Nucleophile (Nu⁻) Amine Electrophilic Aminating Agent (DPH or MSH) Nu->Amine Nucleophilic Attack Prod Aminated Product (Nu-NH₂) Amine->Prod Forms LG Leaving Group Amine->LG Releases

Caption: General workflow of electrophilic amination.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the synthesis of N-iminopyridinium ylides, a common application for these reagents.

Protocol: One-Pot N-Amination/Benzoylation of Pyridine using DPH

This procedure details the synthesis of N-benzoyliminopyridinium ylide using this compound.[1]

  • N-Amination: To a solution of pyridine (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL), add this compound (1.1 mmol).

  • Stir the mixture at room temperature for 2 hours. The corresponding N-aminopyridinium salt precipitates during this time.

  • Benzoylation: Cool the reaction mixture to 0 °C. Add triethylamine (2.5 mmol) followed by the dropwise addition of benzoyl chloride (1.2 mmol).

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzoyliminopyridinium ylide.

Illustrative Experimental Workflow

G start Start: Pyridine + DPH in CH₂Cl₂ step1 Stir at RT (2 hours) start->step1 step2 Cool to 0°C Add Et₃N, then BzCl step1->step2 step3 Warm to RT (1 hour) step2->step3 step4 Quench with aq. NaHCO₃ step3->step4 step5 Extract with CH₂Cl₂ Dry & Concentrate step4->step5 step6 Purify via Column Chromatography step5->step6 end Final Product: N-Benzoyliminopyridinium Ylide step6->end

Caption: Workflow for N-amination and benzoylation.

Safety and Handling Comparison

Safety is a paramount concern in a research environment. The significant difference in stability between DPH and MSH leads to vastly different handling requirements.

FeatureThis compound (DPH)O-mesitylenesulfonylhydroxylamine (MSH)
Primary Hazard Harmful if swallowed, causes skin and eye irritation.[15] Potentially explosive reaction with potassium hydride in THF.[5]Explosive. [11] Can detonate when concentrated to dryness.[12] High thermal instability.[11]
Handling Precautions Wear standard personal protective equipment (gloves, safety goggles).[15] Avoid formation of dust.[15]Must be handled with extreme care. It is often recommended to be prepared and used in situ or in solution.[3] Avoid isolation of the pure, crystalline solid.[11]
Storage Store in a dry, cool, well-ventilated place (2-8°C), protected from light.[8][15]Store in a freezer (-20°C) under an inert atmosphere.[9] Do not dry completely.[9]
Commercial Availability Commercially available from various suppliers.[10]Not readily available commercially due to its explosive nature.[12] Often requires synthesis before use.

Conclusion

Both this compound and O-mesitylenesulfonylhydroxylamine are effective electrophilic aminating agents. The choice between them hinges on a critical trade-off between reactivity and safety.

  • O-mesitylenesulfonylhydroxylamine (MSH) is a highly reactive aminating agent.[11] However, its utility is severely hampered by its thermal instability and explosive hazard, which necessitates extreme caution and often precludes its storage and large-scale use.[11][12]

  • This compound (DPH) emerges as a superior alternative for many common applications. It demonstrates comparable or even slightly better yields in reactions like the amination of pyridines.[1][14] Crucially, it is significantly more stable, cheaper, and safer to handle and store, making it a more practical and reliable reagent for routine laboratory work.[1]

For researchers seeking a robust, safe, and efficient electrophilic aminating agent, this compound represents a highly recommended choice, offering the power of electrophilic amination without the significant risks associated with MSH.

References

A Comparative Guide to Electrophilic Aminating Agents: O-(2,4-Dinitrophenyl)hydroxylamine vs. Hydroxylamine-O-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the introduction of an amino group is a fundamental transformation, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination, a process that involves the reaction of a nucleophile with an electrophilic nitrogen source, offers a powerful strategy for forging carbon-nitrogen and nitrogen-nitrogen bonds. Among the arsenal of reagents available for this purpose, O-(2,4-Dinitrophenyl)hydroxylamine (DPH) and Hydroxylamine-O-sulfonic acid (HOSA) have emerged as prominent and versatile options.

This guide provides an objective comparison of the performance, properties, and applications of DPH and HOSA, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.

At a Glance: Key Properties and Safety

A summary of the physical, chemical, and safety properties of DPH and HOSA is presented below, highlighting the key differences for handling and reaction setup.

PropertyThis compound (DPH)Hydroxylamine-O-sulfonic acid (HOSA)
CAS Number 17508-17-7[1]2950-43-8[2]
Molecular Formula C₆H₅N₃O₅[1]H₃NO₄S[2]
Molecular Weight 199.12 g/mol [1]113.09 g/mol [2][3]
Appearance Light yellow solid[4][5]White, hygroscopic crystalline solid[2]
Melting Point 105-112.5 °C[1][4]~210 °C (with decomposition)[2][3]
Solubility Sparingly soluble in water[5]Soluble in water[2]
Structure MolecularZwitterionic (⁺H₃NOSO₃⁻) in solid state[2]
Key Hazards Skin and eye irritation, potentially explosive with heat, shock, or friction, harmful if swallowed, may cause allergic skin reaction.[5][6][7][8][9]Corrosive, causes severe skin burns and eye damage, harmful if swallowed.[3][10][11]
Storage 2-8°C, protect from light.[1][4]2-8°C, store in a dry atmosphere.[3]

Performance in Electrophilic Amination Reactions

Both DPH and HOSA are effective electrophilic aminating agents, but their reactivity, substrate scope, and optimal reaction conditions can differ significantly.

Amination of Arylboronic Acids

The synthesis of primary anilines from arylboronic acids is a valuable transformation. Both DPH and HOSA can achieve this under metal-free conditions.

  • This compound (DPH): DPH is an efficient reagent for the metal-free amination of arylboronic acids to yield primary anilines.[4]

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is a common and inexpensive reagent for the amination of functionalized arylboronic acids under basic aqueous conditions.[2][12][10][13] The reactivity is influenced by the electronic nature of the substrate; electron-rich arylboronic acids are highly reactive at room temperature, while electron-deficient substrates may require elevated temperatures for good yields.[12][10]

Experimental Protocol: Amination of Arylboronic Acids with HOSA

A general procedure for the amination of arylboronic acids using HOSA is as follows:

  • To a solution of the arylboronic acid (1.0 mmol) in a 1:1 mixture of acetonitrile and 1.0 M aqueous sodium hydroxide (10 mL) is added hydroxylamine-O-sulfonic acid (1.5 mmol).

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography to afford the corresponding primary aniline.[10]

Amination of Carbanions (Enolates)

The α-amination of carbonyl compounds is a crucial step in the synthesis of α-amino acids and other important nitrogen-containing molecules.

  • This compound (DPH): DPH is highly suitable for the amination of stabilized carbanions, such as the enolates of malonic esters and other β-keto esters.[1][12] The resulting α-amino esters can be readily hydrolyzed and decarboxylated to produce α-amino acids.[12] However, its reactivity with less stabilized carbanions, such as those derived from phenylacetonitrile, can be low.[1][14]

Experimental Protocol: Amination of Diethyl Malonate with DPH

A representative procedure for the amination of a stabilized carbanion is as follows:

  • Sodium hydride (1.0 equiv.) is added to a solution of diethyl malonate (1.0 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere.

  • The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 equiv.) in DMF is added dropwise.

  • The reaction is stirred at room temperature for several hours until completion.

  • The reaction is quenched with water and the product is extracted with ether.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield diethyl 2-aminomalonate.[12]

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA can also be used to aminate carbanions. For instance, α-amino acids can be synthesized in a one-step procedure by treating a lithiated carboxylic acid with HOSA.[11]

N-Amination of Heterocycles

The introduction of an amino group onto a nitrogen atom in a heterocyclic ring is important for the synthesis of various biologically active compounds.

  • This compound (DPH): DPH is an effective reagent for the N-amination of heterocycles such as pyridines and imidazoles, leading to the formation of N-aminopyridinium and N-aminoimidazolium salts in high yields.[1][4][14] These salts are versatile intermediates for further synthetic transformations.[4][14]

  • Hydroxylamine-O-sulfonic acid (HOSA): HOSA is widely used for the N-amination of a broad range of nitrogen-containing heterocycles, including pyridine, quinoline, and benzimidazole.[6][11] However, for less reactive pyridines, other reagents like O-mesitylenesulfonylhydroxylamine (MSH) may be required to achieve good yields.[9]

Comparative Performance Data

The following table summarizes representative yields for the amination of various substrates with DPH and HOSA, compiled from the literature. It is important to note that reaction conditions may vary between studies.

SubstrateReagentProductYield (%)Reference
Phenylboronic acidHOSAAniline88[10]
4-Methoxyphenylboronic acidHOSA4-Methoxyaniline91[10]
4-Chlorophenylboronic acidHOSA4-Chloroaniline75 (at reflux)[10]
Diethyl PhenylmalonateDPHDiethyl 2-amino-2-phenylmalonate65-70[12]
PyridineDPHN-Aminopyridinium 2,4-dinitrophenolate>95[4]
PyridineHOSA1-Aminopyridinium iodideLow yields reported[9]
ImidazoleDPHN-Aminoimidazolium 2,4-dinitrophenolateHigh yields[4]
GuanosineDPH7-Amino-guanosine-[15]
Guanosine (pH > 9)HOSA1-Amino-guanosine-[15]
Guanosine (pH 2-4)HOSA8-Amino-guanosine-[15]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general reaction mechanism for the amination of arylboronic acids and a typical experimental workflow.

Electrophilic_Amination_Mechanism ArBOH Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ ArBOH->Boronate + OH⁻ Base Base (e.g., OH⁻) HOSA H₂N-OSO₃H Complex [Ar-B(OH)₃-NH₂-OSO₃H]⁻ Boronate->Complex Aniline Ar-NH₂ Complex->Aniline 1,2-Aryl Migration & Hydrolysis Byproducts B(OH)₃ + HSO₄⁻

Figure 1. General mechanism for the electrophilic amination of arylboronic acids with HOSA.

Experimental_Workflow start Start reagents Combine Arylboronic Acid, HOSA, Base, and Solvent start->reagents reaction Stir at appropriate temperature reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Dry, Concentrate, & Purify by Chromatography workup->purification product Isolate Pure Primary Aniline purification->product

Figure 2. Experimental workflow for the synthesis of primary anilines.

Conclusion and Recommendations

Both this compound and Hydroxylamine-O-sulfonic acid are valuable reagents for electrophilic amination, each with its own set of advantages and limitations.

Choose this compound (DPH) for:

  • The amination of stabilized carbanions, such as malonic esters, to synthesize α-amino acid precursors.

  • High-yielding N-amination of electron-rich N-heterocycles like pyridines and imidazoles.

Choose Hydroxylamine-O-sulfonic acid (HOSA) for:

  • A cost-effective and readily available reagent for a wide range of aminations.

  • The synthesis of primary anilines from electron-rich and moderately electron-poor arylboronic acids under mild, aqueous conditions.

  • Versatile applications in the synthesis of various nitrogen-containing compounds, including lactams and nitriles.

Safety Considerations: A critical consideration for DPH is its potential explosive nature, requiring careful handling and storage.[5][6] HOSA, while not explosive, is highly corrosive and must be handled with appropriate personal protective equipment.[10][11]

Ultimately, the choice between DPH and HOSA will depend on the specific substrate, desired product, and the reaction conditions that are most compatible with the overall synthetic strategy. This guide provides the foundational information to make an informed decision, and researchers are encouraged to consult the primary literature for more detailed procedures and substrate scope for their specific application.

References

A Comparative Guide to Validating the Structure of Amination Products from O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel nitrogen-containing compounds is a cornerstone of pharmaceutical and materials science research. O-(2,4-Dinitrophenyl)hydroxylamine (DPHA) is a valuable reagent for electrophilic amination, enabling the formation of N-N bonds and the synthesis of a variety of N-amino compounds, including N-aminopyridinium ylides. Rigorous structural validation of these amination products is critical to ensure their identity, purity, and to understand their chemical properties and biological activity.

This guide provides an objective comparison of key analytical techniques for the structural validation of amination products derived from DPHA. We present a summary of the expected quantitative data, detailed experimental protocols for the principal analytical methods, and a comparative analysis of their strengths and limitations in this context.

Comparative Analysis of Validation Techniques

The definitive structural elucidation of amination products from DPHA relies on a combination of spectroscopic and crystallographic techniques. The most powerful methods for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information, and their combined application offers the highest level of confidence in the assigned structure.

Analytical TechniqueInformation ProvidedKey Performance MetricsLimitations
NMR Spectroscopy Detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. Confirms the formation of the N-N bond and the overall molecular structure in solution.Chemical Shift (δ), Coupling Constants (J), Nuclear Overhauser Effect (NOE)Lower sensitivity compared to MS. Complex spectra for large or impure samples. Provides an average structure in solution.
Mass Spectrometry Precise molecular weight and elemental composition. Fragmentation patterns provide structural information.Mass-to-charge ratio (m/z), High-Resolution Mass Spectrometry (HRMS) for accurate massDoes not provide stereochemical information. Isomeric compounds can be difficult to distinguish.
X-ray Crystallography Unambiguous three-dimensional atomic arrangement in the solid state. Provides precise bond lengths, bond angles, and stereochemistry.[1][2]Unit cell dimensions, Space group, Atomic coordinates, R-factorRequires a single, high-quality crystal. The solid-state structure may not represent the solution-state conformation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data for structural validation. Below are representative methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the connectivity and chemical environment of atoms in the amination product.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the purified amination product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse experiment (e.g., zgpg30).

  • Number of Scans: 1024-4096 (due to lower natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Data Analysis:

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak.

  • Integrate the ¹H NMR signals to determine proton ratios.

  • Assign peaks to specific protons and carbons in the proposed structure based on chemical shifts, coupling patterns, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the amination product.

Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Orbitrap).

Sample Preparation:

  • Prepare a stock solution of the amination product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage of B over several minutes to elute the compound.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Varies depending on the compound, typically 70-120 V for MS/MS.

  • Collision Energy (for MS/MS): Ramped or set at specific energies (e.g., 10, 20, 40 eV) to induce fragmentation.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the full scan mass spectrum to confirm the molecular weight.

  • For high-resolution mass spectrometry (HRMS), calculate the elemental composition from the accurate mass measurement.

  • Analyze the MS/MS fragmentation pattern to identify characteristic fragments that support the proposed structure.

Single-Crystal X-ray Crystallography

Objective: To obtain an unambiguous three-dimensional structure of the amination product in the solid state.

Instrumentation: Single-crystal X-ray diffractometer.

Sample Preparation (Crystal Growth):

  • Dissolve the purified amination product in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution.

  • Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent at a constant temperature.

  • Alternatively, vapor diffusion by placing a vial with the concentrated solution in a sealed container with a more volatile solvent in which the compound is less soluble can be employed.

  • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

Data Collection:

  • Mount the selected crystal on the goniometer head of the diffractometer.

  • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

  • Center the crystal in the X-ray beam.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

  • Integrate the diffraction spots and determine the unit cell parameters and space group.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Build a molecular model into the electron density map.

  • Refine the atomic coordinates and thermal parameters against the experimental diffraction data to achieve the best possible fit (low R-factor).

Visualizing the Validation Workflow

The process of validating the structure of an amination product can be visualized as a logical workflow, starting from the synthesis and culminating in the confirmed molecular structure.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Structure Confirmation A Amination Reaction (Substrate + DPHA) B Purification (e.g., Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D Mass Spectrometry (LC-MS, HRMS) B->D E X-ray Crystallography B->E F Confirmed Molecular Structure C->F D->F E->F

Caption: Workflow for the synthesis and structural validation of amination products.

Signaling Pathway of Structural Information

The different analytical techniques provide distinct yet interconnected pieces of structural information that together lead to a complete and validated structure.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography Amination Product Amination Product Connectivity Connectivity Amination Product->Connectivity Molecular Weight Molecular Weight Amination Product->Molecular Weight Absolute 3D Structure (Solid) Absolute 3D Structure (Solid) Amination Product->Absolute 3D Structure (Solid) Chemical Environment Chemical Environment Connectivity->Chemical Environment 3D Structure (Solution) 3D Structure (Solution) Chemical Environment->3D Structure (Solution) Validated Structure Validated Structure 3D Structure (Solution)->Validated Structure Elemental Composition Elemental Composition Molecular Weight->Elemental Composition Fragmentation Fragmentation Elemental Composition->Fragmentation Fragmentation->Validated Structure Bond Lengths & Angles Bond Lengths & Angles Absolute 3D Structure (Solid)->Bond Lengths & Angles Stereochemistry Stereochemistry Bond Lengths & Angles->Stereochemistry Stereochemistry->Validated Structure

Caption: Interplay of analytical techniques for structural elucidation.

References

"comparative study of electrophilic aminating agents for aziridination".

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of aziridines, three-membered nitrogen-containing heterocycles, is of significant interest in organic chemistry due to their utility as versatile synthetic intermediates.[1][2] Electrophilic amination of alkenes stands out as a powerful strategy for constructing the aziridine ring. This guide provides a comparative analysis of various electrophilic aminating agents used for aziridination, focusing on their performance, scope, and experimental protocols to aid researchers in selecting the most suitable reagent for their synthetic needs.

Introduction to Electrophilic Aziridination

Electrophilic aziridination involves the reaction of an alkene (the nucleophile) with an electrophilic nitrogen source. This approach is advantageous as it often utilizes readily available starting materials. The choice of the aminating agent is crucial as it dictates the reaction conditions, substrate scope, and stereochemical outcome. This guide will focus on a comparison of prominent classes of electrophilic aminating agents, including hydroxylamine derivatives and oxaziridines.

General Workflow for Electrophilic Aziridination

The overall process of electrophilic aziridination can be generalized as the reaction of an alkene with an electrophilic aminating agent, often mediated by a catalyst, to yield the corresponding aziridine. The specific conditions and intermediates vary depending on the chosen reagent and catalyst system.

Electrophilic Aziridination Workflow General Workflow of Electrophilic Aziridination Alkene Alkene Intermediate Intermediate (e.g., Nitrenoid) Alkene->Intermediate Nucleophilic Attack Aminating_Agent Electrophilic Aminating Agent Aminating_Agent->Intermediate Catalyst Catalyst (e.g., Rh, Cu) Catalyst->Intermediate Activation Aziridine Aziridine Product Intermediate->Aziridine Ring Closure Byproducts Byproducts Intermediate->Byproducts

Caption: A generalized workflow for the synthesis of aziridines via electrophilic amination of alkenes.

Comparative Analysis of Aminating Agents

The performance of an electrophilic aminating agent is assessed based on several factors, including yield, stereoselectivity, substrate scope, and the safety and stability of the reagent. Below is a comparison of two major classes of reagents: hydroxylamine derivatives and oxaziridines.

Hydroxylamine Derivatives

Hydroxylamine-derived reagents have emerged as versatile sources of electrophilic nitrogen for a variety of transformations, including aziridination.[3][4][5] These reagents often require activation by a transition metal catalyst, such as rhodium or copper complexes.[6][7]

Key Features:

  • Versatility: A wide range of hydroxylamine derivatives with different N-substituents can be synthesized, allowing for the introduction of various functionalities onto the aziridine nitrogen.

  • Catalysis: The use of transition metal catalysts enables high efficiency and control over stereoselectivity.[7]

  • Unprotected Amines: Some hydroxylamine-derived reagents, like PONT (PivONH3OTf), allow for the direct synthesis of N-H aziridines, which are valuable for further functionalization.[3][5]

Performance Data:

Aminating AgentAlkene SubstrateCatalystSolventYield (%)StereoselectivityReference
O-(2,4-dinitrophenyl)hydroxylamine (DPH)StyreneRh₂(esp)₂DCE95N/A[4]
O-Tosylhydroxylamine1-Octene[Rh₂(OAc)₄]CH₂Cl₂85syn[7]
Hydroxylamine-O-sulfonic acid (HOSA)trans-β-MethylstyreneNoneHFIP97Stereospecific[8]
TsONHBocIndeneNoneHFIP82N/A[7]

Experimental Protocol: Rhodium-Catalyzed Aziridination using this compound (DPH)

This protocol is adapted from the work of Ess, Kürti, and Falck.[4]

  • Preparation of the Reaction Mixture: To an oven-dried vial equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), this compound (DPH) (1.2 mmol, 1.2 equiv), and Rh₂(esp)₂ (0.01 mmol, 1 mol%).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (5 mL) to the vial under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aziridine.

Oxaziridines

Oxaziridines are three-membered heterocyclic compounds containing nitrogen and oxygen that can act as electrophilic aminating agents.[9][10] They are often used in metal-free aziridination reactions and can be particularly useful for the synthesis of N-H or N-alkyl aziridines.

Key Features:

  • Metal-Free Conditions: Aziridination with oxaziridines can often be achieved without the need for a transition metal catalyst.[9]

  • Stability: N-Sulfonylated and N-acylated oxaziridines are generally stable, isolable compounds.

  • Direct N-H and N-Alkyl Transfer: Specific oxaziridines are designed to transfer N-H or N-alkyl groups directly to the alkene.

Performance Data:

Aminating AgentAlkene SubstrateCatalyst/PromoterSolventYield (%)StereoselectivityReference
3-Phenyl-2-sulfonyloxaziridineMethyl cinnamateMgI₂CH₂Cl₂85trans[9]
N-Boc-oxaziridineStyreneNoneCH₂Cl₂75N/A[10]
2-tert-Butyl-3-phenyloxaziridineNorborneneNoneCCl₄90exo[9]

Experimental Protocol: MgI₂-Promoted Aziridination using an Oxaziridine

This protocol is based on the work described for oxaziridine-promoted oxidative aziridination.[9]

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol, 1.0 equiv) and the oxaziridine (1.1 mmol, 1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) (10 mL).

  • Addition of Promoter: Cool the mixture to 0 °C and add a solution of magnesium iodide (MgI₂) (1.5 mmol, 1.5 equiv) in anhydrous diethyl ether.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the aziridine.

Mechanistic Considerations

The mechanism of electrophilic aziridination can vary depending on the aminating agent and catalyst employed. For transition metal-catalyzed reactions with hydroxylamine derivatives, the formation of a metal-nitrenoid intermediate is often proposed. This intermediate then undergoes reaction with the alkene. In the case of oxaziridines, the reaction can proceed through a direct nucleophilic attack of the alkene on the nitrogen atom of the oxaziridine ring.

Aziridination Mechanisms Proposed Mechanistic Pathways cluster_0 Metal-Catalyzed Pathway cluster_1 Oxaziridine Pathway MA Metal Catalyst [M] MN Metal-Nitrenoid [M]=NR MA->MN AA Aminating Agent (e.g., R-ONH₂) AA->MN Aziridine1 Aziridine MN->Aziridine1 Alkene1 Alkene Alkene1->MN [2+1] Cycloaddition Oxaziridine Oxaziridine TransitionState Transition State Oxaziridine->TransitionState Alkene2 Alkene Alkene2->TransitionState Nucleophilic Attack Aziridine2 Aziridine TransitionState->Aziridine2

References

A Comparative Guide to Electrophilic Aminating Reagents: The Advantages of O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective introduction of amino groups is a cornerstone of modern organic synthesis. This guide provides an objective comparison of O-(2,4-Dinitrophenyl)hydroxylamine (DPH) with other common electrophilic aminating reagents, supported by experimental data, detailed protocols, and mechanistic insights to inform your selection of the optimal reagent for your synthetic needs.

This compound has emerged as a powerful and versatile tool in the synthetic chemist's arsenal for the formation of C-N bonds. Its unique combination of reactivity, stability, and ease of handling offers distinct advantages over other classes of aminating reagents in a variety of transformations, including the amination of carbanions, heteroatoms, and the aziridination of olefins. This guide will delve into these advantages, presenting a data-driven comparison to aid in your research and development endeavors.

Performance Comparison of Electrophilic Aminating Reagents

The choice of an aminating reagent can significantly impact the yield, selectivity, and practicality of a synthetic transformation. Below is a summary of quantitative data comparing the performance of this compound with other widely used reagents in key amination reactions.

N-Amination of Pyridines

The N-amination of pyridines is a crucial step in the synthesis of various biologically active compounds. DPH often demonstrates superior efficiency compared to other reagents like O-mesitylenesulfonylhydroxylamine (MSH).

EntryPyridine DerivativeAminating ReagentYield (%)Reference
1PyridineDPH95[1][2]
2PyridineMSH75[1][2]
34-MethoxypyridineDPH85[2]
44-MethoxypyridineMSH60[1]
52,6-LutidineDPH40[1]
62,6-LutidineMSH15[1]

Table 1: Comparison of yields for the N-amination of various pyridines. The data indicates that DPH consistently provides higher yields for the N-amination of both electron-rich and sterically hindered pyridines compared to MSH.

Rhodium-Catalyzed Aziridination of Olefins

The direct synthesis of N-H aziridines from olefins is a highly desirable transformation. DPH, in conjunction with a rhodium catalyst, provides an efficient route to these valuable building blocks. A comparison with hydroxylamine-O-sulfonic acid (HOSA) highlights some of the practical advantages of DPH, although both are effective.

EntryOlefinAminating ReagentCatalystYield (%)Reference
1StyreneDPHRh₂(esp)₂85[3][4]
2StyreneHOSARh₂(esp)₂82[4]
3(Z)-CycloocteneDPHRh₂(OAc)₄78[3]
4(Z)-CycloocteneHOSARh₂(OAc)₄86[4]
51-OcteneDPHRh₂(esp)₂75[3]
61-OcteneHOSARh₂(esp)₂71[4]

Table 2: Comparison of yields for the Rh-catalyzed aziridination of olefins. While both DPH and HOSA are effective, DPH was the first reagent reported for this general and direct N-H aziridination of unactivated olefins.[4] HOSA is noted as being less expensive and having a better shelf-life.[4]

Key Advantages of this compound

  • Enhanced Stability and Ease of Handling: DPH is a crystalline solid that is more stable and easier to handle compared to many other hydroxylamine derivatives, some of which can be oils or less stable compounds.[2]

  • High Electrophilicity: The presence of two electron-withdrawing nitro groups on the phenyl ring significantly increases the electrophilicity of the nitrogen atom, leading to higher reactivity and often higher yields in amination reactions.[1][2]

  • Versatility in Substrate Scope: DPH has been successfully employed for the amination of a wide range of nucleophiles, including carbanions (enolates), N-nucleophiles (pyridines, imidazoles), and in the difunctionalization and aziridination of olefins.[3][5]

  • Metal-Free Amination Potential: DPH can act as an efficient agent for the metal-free amination of certain substrates, such as arylboronic acids, providing a direct route to primary anilines.

  • Generation of Unprotected Amines: In many applications, particularly in rhodium-catalyzed aziridination, DPH allows for the direct formation of N-H aziridines, avoiding the need for protecting groups that require additional synthetic steps for removal.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and successful implementation of synthetic procedures. Below are representative experimental protocols for key reactions utilizing this compound.

General Procedure for the N-Amination of Pyridines

To a solution of the pyridine (1.0 equiv) in dichloromethane (0.2 M) is added this compound (1.1 equiv) in one portion at room temperature. The reaction mixture is stirred until the consumption of the starting material is observed by TLC (typically 1-4 hours). The resulting precipitate, the N-aminopyridinium salt, is then collected by filtration, washed with cold dichloromethane, and dried under vacuum to afford the desired product.[2]

General Procedure for the Rhodium-Catalyzed Aziridination of Olefins

In a vial, the olefin (1.0 equiv) and this compound (1.2 equiv) are dissolved in 2,2,2-trifluoroethanol (0.1 M). The rhodium catalyst (e.g., Rh₂(esp)₂, 1 mol%) is then added, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the corresponding N-H aziridine.[3]

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is paramount for optimizing reaction conditions and expanding the scope of a methodology.

Electrophilic Amination of a Carbanion

The amination of a carbanion, such as an enolate, with DPH proceeds through a nucleophilic attack of the carbanion on the electrophilic nitrogen atom of DPH. This results in the formation of the aminated product and the release of the 2,4-dinitrophenolate anion as a stable leaving group.

G cluster_0 Electrophilic Amination of an Enolate Enolate R₂C⁻-C(O)R' Product R₂C(NH₂)-C(O)R' Enolate->Product Nucleophilic Attack DPH H₂N-O-Ar(NO₂)₂ DPH->Product Leaving_Group ⁻O-Ar(NO₂)₂ Product->Leaving_Group Elimination

Caption: General mechanism of electrophilic amination of an enolate.

Rhodium-Catalyzed Aziridination of an Olefin

The rhodium-catalyzed aziridination of an olefin with DPH is proposed to proceed via the formation of a rhodium-nitrene intermediate. The catalyst reacts with DPH to form this highly reactive species, which then undergoes a concerted or stepwise addition to the double bond of the olefin to furnish the aziridine ring.

G cluster_1 Rhodium-Catalyzed Aziridination Workflow Start Olefin + DPH Catalyst_Activation Rh₂(L)₄ + DPH → [Rh₂(L)₄(NH₂-OAr)] Start->Catalyst_Activation Nitrene_Formation [Rh₂(L)₄(NH₂-OAr)] → [Rh₂(L)₄=NH] + ⁻OAr Catalyst_Activation->Nitrene_Formation Aziridination [Rh₂(L)₄=NH] + Olefin → Aziridine + Rh₂(L)₄ Nitrene_Formation->Aziridination Aziridination->Catalyst_Activation Catalyst Regeneration End N-H Aziridine Aziridination->End

Caption: Proposed catalytic cycle for Rh-catalyzed aziridination.

Conclusion

This compound stands out as a highly effective and versatile electrophilic aminating reagent. Its superior stability, ease of handling, and high reactivity often translate to improved yields and broader substrate applicability compared to other reagents. The ability to directly furnish unprotected amines and N-H aziridines further enhances its synthetic utility, streamlining synthetic routes and improving overall efficiency. For researchers engaged in the synthesis of nitrogen-containing molecules, DPH represents a valuable and often superior choice for a wide range of amination reactions.

References

Assessing the Regioselectivity of Amination with O-(2,4-Dinitrophenyl)hydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the regioselectivity of amination reactions using O-(2,4-Dinitrophenyl)hydroxylamine (DPH). The performance of DPH is compared with other electrophilic aminating agents, supported by available experimental data and detailed protocols. This document aims to assist researchers in selecting the appropriate reagent and conditions for their specific synthetic needs in the development of novel chemical entities.

Introduction

Electrophilic amination is a powerful transformation for the introduction of nitrogen-containing functionalities into organic molecules, a critical step in the synthesis of numerous pharmaceuticals and agrochemicals. This compound (DPH) has emerged as a versatile and efficient electrophilic aminating agent due to its stability and reactivity.[1] Understanding and controlling the regioselectivity of amination is paramount for the efficient synthesis of target molecules. This guide focuses on the regioselectivity of DPH in the amination of two key classes of substrates: N-heterocycles and arenes, and compares its performance with other common aminating agents.

Factors Influencing Regioselectivity in Electrophilic Aromatic Amination

The regiochemical outcome of the electrophilic amination of substituted arenes is governed by a combination of electronic and steric factors. The electrophilic aminating agent attacks the aromatic ring to form a sigma complex (Wheland intermediate). The stability of this intermediate determines the preferred position of attack (ortho, meta, or para).

G General Mechanism of Electrophilic Aromatic Amination cluster_0 Reactants cluster_1 Intermediate Arene Substituted Arene (Ar-R) SigmaComplex Sigma Complex (Wheland Intermediate) Arene->SigmaComplex Electrophilic Attack AminatingAgent Electrophilic Aminating Agent (NH2-X) AminatingAgent->SigmaComplex Ortho ortho-Product SigmaComplex->Ortho Deprotonation Meta meta-Product SigmaComplex->Meta Deprotonation Para para-Product SigmaComplex->Para Deprotonation

Caption: Electrophilic amination of a substituted arene proceeds via a sigma complex, leading to ortho, meta, or para products.

Comparative Analysis of Regioselectivity

The regioselectivity of electrophilic amination is highly dependent on the substrate, the aminating agent, and the reaction conditions. Below is a summary of available quantitative data comparing DPH with other aminating agents.

Table 1: Regioselectivity of Electrophilic Aminating Agents
SubstrateAminating AgentCatalyst/ConditionsProduct Distribution (ortho:meta:para) / N-Amination YieldReference
Pyridine Derivatives
PyridineDPHCH2Cl2, rt95% (N-amination)[1]
4-MethylpyridineDPHCH2Cl2, rt98% (N-amination)[1]
4-MethoxypyridineDPHCH2Cl2, rt99% (N-amination)[1]
3-ChloropyridineDPHCH2Cl2, rt85% (N-amination)[1]
PyridineMSHCH2Cl2, rt80% (N-amination)[1]
Arene Derivatives
TolueneHOSAAlCl351 : 13 : 36[2]
TolueneDPHMetal-freeData not readily available in the literature. Expected to be ortho/para directing.-
AnisoleDPHMetal-freeData not readily available in the literature. Expected to be highly ortho/para directing.-
ChlorobenzeneDPHMetal-freeData not readily available in the literature. Expected to be ortho/para directing.-

MSH: O-Mesitylenesulfonylhydroxylamine HOSA: Hydroxylamine-O-sulfonic acid

Note on Arene Amination with DPH: Extensive literature searches did not yield specific quantitative data (ortho:meta:para ratios) for the metal-free electrophilic amination of substituted arenes with this compound. Based on the principles of electrophilic aromatic substitution, DPH is expected to act as an electrophile, and its reaction with arenes bearing electron-donating groups (e.g., toluene, anisole) would likely favor the formation of ortho and para isomers. For arenes with electron-withdrawing groups, the reaction would be slower and would be expected to yield a higher proportion of the meta isomer. Further experimental studies are required to quantify the regioselectivity of DPH in arene amination.

Experimental Workflows

The choice of experimental workflow depends on the nature of the substrate. N-heterocycles readily undergo N-amination, while arenes require conditions that facilitate C-H functionalization.

G Workflow for Amination with DPH Start Select Substrate N_Heterocycle N-Heterocycle Start->N_Heterocycle Arene Arene Start->Arene Reaction_N Dissolve N-Heterocycle and DPH in Solvent (e.g., CH2Cl2) N_Heterocycle->Reaction_N Reaction_C Combine Arene and DPH (Solvent and Conditions to be Optimized) Arene->Reaction_C Stir_N Stir at Room Temperature Reaction_N->Stir_N Stir_C Reaction under Optimized Conditions (e.g., Heating) Reaction_C->Stir_C Workup_N Aqueous Workup and Extraction Stir_N->Workup_N Workup_C Aqueous Workup and Extraction Stir_C->Workup_C Purification Column Chromatography Workup_N->Purification Workup_C->Purification Analysis Characterization (NMR, MS) Purification->Analysis N_Product N-Aminated Heterocycle Analysis->N_Product C_Product C-Aminated Arene (Isomer Mixture) Analysis->C_Product

Caption: Comparative workflow for the amination of N-heterocycles and arenes using DPH.

Experimental Protocols

Protocol 1: N-Amination of 4-Methylpyridine with this compound[1]

Materials:

  • 4-Methylpyridine

  • This compound (DPH)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of 4-methylpyridine (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature is added this compound (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (10 mL).

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine (15 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product, 1-amino-4-methylpyridinium 2,4-dinitrophenolate, is typically obtained in high purity and can be used in subsequent steps without further purification. The yield is typically >95%.

Protocol 2: General Procedure for Electrophilic C-H Amination of Arenes (Hypothetical)

Note: The following is a general, hypothetical protocol for the direct amination of an arene with DPH. Optimal conditions, particularly solvent and temperature, and the resulting regioselectivity would need to be determined experimentally.

Materials:

  • Arene (e.g., Toluene)

  • This compound (DPH)

  • High-boiling point solvent (e.g., 1,2-dichloroethane, sulfolane)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a solution of the arene (1.0 mmol) in a suitable solvent (5 mL) is added this compound (1.2 mmol).

  • The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) and stirred for a designated period (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to separate the isomeric products (ortho, meta, para).

  • The isolated isomers are characterized by NMR and MS to determine the product distribution and calculate the regioselectivity.

Conclusion

This compound is a highly effective reagent for the N-amination of N-heterocycles, often providing excellent yields under mild conditions.[1] Its performance in this regard is comparable or superior to other aminating agents like MSH.

The regioselectivity of DPH in the electrophilic C-H amination of arenes is not well-documented in the current literature, representing a knowledge gap. Based on fundamental principles, it is anticipated to be an ortho/para-directing aminating agent for electron-rich arenes. However, the lack of quantitative data necessitates further experimental investigation to fully assess its utility and selectivity in this context. Researchers are encouraged to perform optimization and regioselectivity studies for their specific arene substrates. The development of metal-free, direct C-H amination reactions with predictable and high regioselectivity remains a significant goal in synthetic organic chemistry, and a thorough investigation of DPH's capabilities could provide valuable insights.

References

A Comparative Guide to Electrophilic Aminating Agents in Large-Scale Synthesis: A Cost-Benefit Analysis of O-(2,4-Dinitrophenyl)hydroxylamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate aminating agent is a critical decision in large-scale synthesis, directly impacting process efficiency, safety, and overall cost. This guide provides a comprehensive cost-benefit analysis of O-(2,4-Dinitrophenyl)hydroxylamine (DPH) and its primary alternatives: O-mesitylenesulfonylhydroxylamine (MSH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA).

This publication offers an objective comparison of these reagents' performance, supported by experimental data, to aid in making informed decisions for industrial applications.

At a Glance: Key Performance Metrics

The following table summarizes the key performance indicators for DPH and its alternatives in a large-scale synthesis context.

FeatureThis compound (DPH)O-Mesitylenesulfonylhydroxylamine (MSH)O-(Diphenylphosphinyl)hydroxylamine (DPPH)Hydroxylamine-O-sulfonic acid (HOSA)
Cost per Kilogram (Estimated) ~$1000[1]~$7[2]Moderate to High~$89 - $1400[3][4]
Typical Yield High[5]HighHighModerate to High
Reaction Conditions Mild to moderateMildMildOften requires strongly acidic or basic conditions
Substrate Scope Broad, effective for N-amination of heterocycles[5]BroadBroadBroad, but can be limited by pH sensitivity of substrates
Safety Concerns Potentially explosive, toxic[6]Thermally unstable, potential for runaway reactionsSkin and eye irritant[7][8]Corrosive, skin and eye burns[9][10]
Waste Stream Dinitrophenol derivatives (hazardous)Sulfonic acid derivativesPhosphinic acid derivativesSulfuric acid
Handling & Storage Requires careful handling and storage at low temperaturesShould be prepared fresh and used immediately; store wet to improve stabilityStable under inert atmosphere, protect from light and moisture[7]Hygroscopic, store in a dry environment

In-Depth Analysis

Cost-Effectiveness

A primary driver in large-scale synthesis is the cost of raw materials. While the price of these reagents can fluctuate based on supplier and purity, a general comparison can be made. Hydroxylamine-O-sulfonic acid (HOSA) and O-Mesitylenesulfonylhydroxylamine (MSH) are generally the most cost-effective options for bulk quantities. The synthesis of DPH involves the use of 2,4-dinitrochlorobenzene, a relatively inexpensive starting material, but the multi-step synthesis and purification can increase the overall cost. DPPH tends to be a more expensive reagent, often reserved for specific applications where its unique reactivity is required.

Performance and Efficiency

All four reagents are effective electrophilic aminating agents, but their performance can vary depending on the substrate and reaction conditions.

  • This compound (DPH) is known for its high efficiency in the N-amination of a wide range of nitrogen-containing compounds, including pyridines, imidazoles, and other heterocycles.[5] The reactions are often high-yielding and can be performed under relatively mild conditions.

  • O-Mesitylenesulfonylhydroxylamine (MSH) is also a highly efficient aminating agent and has been shown to be superior to DPH in certain applications.[5] However, its thermal instability is a significant drawback for large-scale operations.

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile reagent used in a variety of amination reactions. It is particularly useful for the synthesis of complex molecules due to its generally good functional group tolerance.

  • Hydroxylamine-O-sulfonic acid (HOSA) is a powerful and versatile aminating agent.[11] However, its application in large-scale synthesis can be limited by the often harsh acidic or basic conditions required, which may not be compatible with sensitive functional groups on complex substrates.

Safety and Handling

Safety is a paramount concern in any large-scale chemical process. Each of these aminating agents presents its own set of hazards that must be carefully managed.

  • DPH is a dinitrophenyl derivative and should be handled as a potentially explosive compound, especially when dry. It is also classified as toxic.[6] Proper personal protective equipment (PPE) and adherence to strict handling protocols are essential.

  • MSH is known to be thermally unstable and can undergo rapid decomposition, posing a significant risk of a runaway reaction, particularly on a large scale. It is often recommended to prepare MSH fresh and use it immediately, or to store it wet to mitigate its instability.

  • DPPH is a skin and eye irritant.[7][8] Standard laboratory safety precautions, including the use of gloves and safety glasses, should be followed.

  • HOSA is a corrosive solid that can cause severe skin and eye burns upon contact.[9][10] Appropriate PPE, including acid-resistant gloves and eye protection, is crucial.

Waste Management

The environmental impact and cost of waste disposal are critical considerations in a cost-benefit analysis.

  • The use of DPH generates 2,4-dinitrophenol and its derivatives as byproducts. These are considered hazardous waste and require specialized and costly disposal procedures.

  • The waste stream from MSH reactions consists of mesitylenesulfonic acid and its salts. While less hazardous than dinitrophenols, they still require proper neutralization and disposal.

  • DPPH reactions produce diphenylphosphinic acid as a byproduct, which needs to be managed appropriately.

  • HOSA reactions generate sulfuric acid as a byproduct, which must be neutralized before disposal. While the neutralization process is straightforward, the large volumes of salt produced can be a consideration.

Experimental Protocols

Large-Scale Synthesis of this compound (DPH)

This two-step procedure is adapted from literature reports for laboratory-scale synthesis and should be optimized and validated for large-scale production with appropriate safety measures in place.[7][12]

Step 1: Synthesis of tert-Butyl N-(2,4-dinitrophenoxy)carbamate

  • To a stirred solution of tert-butyl N-hydroxycarbamate (1.0 equivalent) and potassium hydroxide (1.0 equivalent) in absolute ethanol, add 2,4-dinitrochlorobenzene (1.0 equivalent) at room temperature.

  • Stir the resulting deep red solution for 1 hour.

  • Carefully add glacial acetic acid dropwise until the solution turns light yellow.

  • Pour the reaction mixture into a large volume of cold water.

  • The product will separate as a yellow oil which will gradually crystallize.

  • Isolate the solid tert-butyl N-(2,4-dinitrophenoxy)carbamate by filtration, dry, and recrystallize from an ethyl acetate-hexane mixture. A typical yield is around 53%.[7]

Step 2: Synthesis of this compound

  • To trifluoroacetic acid, add the tert-butyl N-(2,4-dinitrophenoxy)carbamate from Step 1.

  • After the evolution of carbon dioxide has ceased, pour the solution into ice water.

  • The product will initially separate as an oily layer which will crystallize upon standing.

  • Isolate the solid this compound by filtration and recrystallize from ethanol. A typical yield for this step is around 95%.[7]

Visualizing the Process

The following diagrams illustrate the synthesis workflow for DPH and the decision-making framework for selecting an appropriate aminating agent.

DPH_Synthesis_Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Deprotection A t-Butyl N-hydroxycarbamate C Reaction in Ethanol with KOH A->C B 2,4-Dinitrochlorobenzene B->C D tert-Butyl N-(2,4-dinitrophenoxy)carbamate C->D Yield: ~53% E tert-Butyl N-(2,4-dinitrophenoxy)carbamate F Reaction with Trifluoroacetic Acid E->F G This compound F->G Yield: ~95%

Caption: Synthesis workflow for this compound.

Aminating_Agent_Selection Start Select Aminating Agent for Large-Scale Synthesis Cost Cost Analysis (Reagent, Solvent, Waste) Start->Cost Performance Performance Evaluation (Yield, Reaction Time, Substrate Scope) Start->Performance Safety Safety Assessment (Toxicity, Handling, Stability) Start->Safety DPH DPH Cost->DPH MSH MSH Cost->MSH DPPH DPPH Cost->DPPH HOSA HOSA Cost->HOSA Performance->DPH Performance->MSH Performance->DPPH Performance->HOSA Safety->DPH Safety->MSH Safety->DPPH Safety->HOSA Decision Optimal Aminating Agent DPH->Decision MSH->Decision DPPH->Decision HOSA->Decision

Caption: Decision framework for selecting an electrophilic aminating agent.

Conclusion

The choice of an electrophilic aminating agent for large-scale synthesis is a multifaceted decision that requires a thorough evaluation of cost, performance, safety, and environmental impact.

  • This compound (DPH) offers high efficiency and a broad substrate scope but comes with significant safety concerns and hazardous waste streams.

  • O-Mesitylenesulfonylhydroxylamine (MSH) is a highly reactive and cost-effective alternative, but its thermal instability presents a major hurdle for industrial applications.

  • O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a versatile and effective reagent, though its higher cost may limit its use to specialized applications.

  • Hydroxylamine-O-sulfonic acid (HOSA) is an inexpensive and powerful aminating agent, but the often harsh reaction conditions can be a significant limitation.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the substrate, the scale of the reaction, and the available resources for safety and waste management. This guide provides a framework and the necessary data to assist researchers and process chemists in making a well-informed and strategic decision.

References

Spectroscopic Purity Assessment of Synthesized O-(2,4-Dinitrophenyl)hydroxylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, confirming the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the purity determination of synthesized O-(2,4-Dinitrophenyl)hydroxylamine. Detailed experimental protocols and a comparative analysis of their strengths and limitations are presented to aid in the selection of the most appropriate method.

Introduction to Purity Confirmation

This compound is a valuable reagent in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, inaccurate yield calculations, and misleading biological assay results. The primary impurities in its synthesis can include unreacted starting materials such as 2,4-dinitrochlorobenzene and tert-butyl N-hydroxycarbamate, as well as byproducts like 2,4-dinitrophenol. This guide explores the utility of NMR, FTIR, and MS in identifying and quantifying these potential contaminants.

Comparative Analysis of Spectroscopic Methods

Each spectroscopic technique offers unique advantages for the assessment of compound purity. The choice of method often depends on the specific purity question being addressed—from initial confirmation of the target molecule to the precise quantification of trace impurities.

Spectroscopic MethodPrincipleInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural information, proton environment, and quantitative analysis of components in a mixture.Excellent for structural elucidation and quantification of impurities with unique proton signals. Non-destructive.[1][2]Lower sensitivity compared to MS. Signal overlap can complicate analysis in complex mixtures.
FTIR Spectroscopy Vibrational transitions of molecular bondsIdentification of functional groups.Rapid and non-destructive screening for the presence of key functional groups and certain impurities.[3][4]Primarily qualitative. Limited ability to detect and quantify structurally similar impurities. Lower sensitivity.[5]
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight confirmation and fragmentation patterns for structural clues.High sensitivity for detecting trace impurities. Provides definitive molecular weight information.[6]Can be destructive. Ionization efficiency can vary between compounds, making quantification challenging without appropriate standards.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for each spectroscopic method.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[2][7][8]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of a certified internal standard (e.g., maleic anhydride or 1,3,5-trimethoxybenzene) into a clean vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) that solubilizes both the sample and the internal standard and does not have signals that overlap with key resonances.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).

  • Number of Scans (ns): Sufficient to obtain a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Temperature: Maintain a constant temperature (e.g., 298 K).

Data Processing and Purity Calculation:

  • Apply Fourier transformation and phase correction to the raw data.

  • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

FTIR Spectroscopy

FTIR is a rapid method for confirming the presence of characteristic functional groups in the synthesized product and for detecting gross impurities with distinct infrared absorptions.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the synthesized this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet-pressing die.

  • Apply pressure to form a transparent or semi-transparent pellet.

FTIR Data Acquisition:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: Collect a background spectrum of the empty sample compartment.

Data Analysis:

  • Compare the obtained spectrum with a reference spectrum of pure this compound.

  • Look for the presence of characteristic peaks:

    • N-H stretching vibrations (around 3300-3400 cm⁻¹).

    • Aromatic C-H stretching (around 3100-3000 cm⁻¹).

    • Asymmetric and symmetric NO₂ stretching (around 1530 cm⁻¹ and 1340 cm⁻¹, respectively).

    • C-N stretching and aromatic ring vibrations.

  • The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) could indicate the presence of 2,4-dinitrophenol impurity.[3][9][10]

High-Resolution Mass Spectrometry (HRMS)

HRMS is invaluable for confirming the molecular weight of the synthesized compound with high accuracy and for detecting impurities, even at low levels.

Sample Preparation:

  • Prepare a dilute solution of the synthesized this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Mass Spectrometry Data Acquisition:

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) is common for this type of molecule, typically in negative ion mode.

  • Mass Range: Scan a range that includes the expected molecular ion of the product and potential impurities (e.g., m/z 50-500).

  • Resolution: Set to a high resolving power (e.g., >10,000).

Data Analysis:

  • Determine the exact mass of the molecular ion of this compound. The expected exact mass is 199.0229 g/mol .[11]

  • Compare the measured exact mass with the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.

  • Search for the molecular ions of potential impurities:

    • 2,4-Dinitrochlorobenzene: C₆H₃ClN₂O₄, exact mass ~201.9725 g/mol .

    • tert-Butyl N-hydroxycarbamate: C₅H₁₁NO₃, exact mass ~133.0739 g/mol .[12]

    • 2,4-Dinitrophenol: C₆H₄N₂O₅, exact mass ~184.0120 g/mol .[13]

  • The relative intensity of the impurity peaks can provide a semi-quantitative estimate of their levels.

Visualization of Experimental Workflows

Spectroscopic_Purity_Workflow Workflow for Spectroscopic Purity Confirmation cluster_NMR qNMR Analysis cluster_FTIR FTIR Analysis cluster_MS HRMS Analysis qNMR_prep Sample & Standard Preparation qNMR_acq NMR Data Acquisition qNMR_prep->qNMR_acq qNMR_proc Data Processing & Integration qNMR_acq->qNMR_proc qNMR_calc Purity Calculation qNMR_proc->qNMR_calc end Purity Confirmed qNMR_calc->end FTIR_prep KBr Pellet Preparation FTIR_acq FTIR Spectrum Acquisition FTIR_prep->FTIR_acq FTIR_an Spectral Comparison FTIR_acq->FTIR_an FTIR_an->end MS_prep Sample Dilution MS_acq HRMS Data Acquisition MS_prep->MS_acq MS_an Exact Mass Analysis MS_acq->MS_an MS_an->end start Synthesized This compound start->qNMR_prep start->FTIR_prep start->MS_prep

Caption: Workflow for purity confirmation using NMR, FTIR, and MS.

Conclusion

The confirmation of purity for synthesized this compound is a multi-faceted process where NMR, FTIR, and Mass Spectrometry each play a crucial role. FTIR offers a rapid, qualitative assessment of functional groups. High-Resolution Mass Spectrometry provides highly sensitive detection of impurities and definitive molecular weight confirmation. For a precise and accurate determination of absolute purity, quantitative ¹H NMR is the method of choice. By employing these spectroscopic techniques in a complementary fashion, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.

References

"kinetic studies comparing the reaction rates of different electrophilic aminating agents"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrogen atom into a molecule is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Electrophilic amination, the reaction of a carbon nucleophile with an electrophilic nitrogen source, offers a powerful and versatile strategy for forging carbon-nitrogen bonds. The choice of the aminating agent is critical, as its reactivity dictates the reaction conditions, substrate scope, and overall efficiency. This guide provides a comparative analysis of the reaction rates of different classes of electrophilic aminating agents, supported by experimental data and detailed methodologies for kinetic analysis.

Comparative Kinetic Data of Electrophilic Aminating Agents

The reactivity of electrophilic aminating agents can be quantified by their second-order rate constants (k₂) for reactions with a standard nucleophile under defined conditions. While a comprehensive dataset comparing all classes of aminating agents is still an active area of research, kinetic studies on N-F fluorinating agents provide a valuable benchmark for their electrophilicity.

ClassReagent (Abbreviation)NucleophileSolventTemperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
N-F Reagents N-Fluorobenzenesulfonimide (NFSI)1,3-diphenylpropane-1,3-dioneAcetonitrile25(Data not explicitly found in a comparable format)
Selectfluor™1,3-diphenylpropane-1,3-dioneAcetonitrile25(Data not explicitly found in a comparable format)
N-Fluoro-O-benzenedisulfonimide (NFOBS)1,3-diphenylpropane-1,3-dioneAcetonitrile25(Data not explicitly found in a comparable format)
O-Acyl Hydroxylamines O-Benzoylhydroxylamine DerivativesVarious HeterocyclesVariousVariousStructure-reactivity relationships studied, but specific k₂ values are not readily available for direct comparison.[1]
O-Tosyl Hydroxylamines N-Boc-O-tosyl hydroxylamineAmines, CarbonylsVariousVariousWidely used, but comparative kinetic data is not extensively reported.[2][3][4]
Azodicarboxylates Diethyl azodicarboxylate (DEAD)1,3-Dicarbonyl CompoundsTolueneVariousEffective for α-amination, but comparative rate constants are not compiled.[5]

Note: The table highlights the current landscape of available kinetic data. While quantitative comparisons for N-F reagents are emerging, similar standardized data for other classes of aminating agents with common nucleophiles are less prevalent in the literature. Structure-reactivity relationship studies have been performed for O-benzoylhydroxylamine derivatives, indicating that electron-withdrawing groups on the benzoyl moiety increase the amination efficiency, though specific rate constants were not provided for a comparative scale.[1]

Experimental Protocols for Kinetic Studies

The determination of reaction rates is crucial for comparing the reactivity of different aminating agents. The following are generalized protocols for kinetic analysis using common analytical techniques.

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of the consumption of reactants and the formation of products over time.

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the nucleophile and a known concentration of an internal standard in a deuterated solvent.

  • Initial Spectrum: Acquire a spectrum of the initial mixture to establish the initial concentrations and chemical shifts of the relevant species.

  • Reaction Initiation: At time t=0, inject a precise amount of the electrophilic aminating agent solution into the NMR tube and mix thoroughly.

  • Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at predetermined time intervals. For fast reactions, automated acquisition is necessary.

  • Data Processing: Process all spectra uniformly (phasing, baseline correction).

  • Concentration Determination: Integrate the signals corresponding to the starting material and the product relative to the internal standard at each time point to determine their concentrations.

  • Kinetic Analysis: Plot the concentration of the starting material or product as a function of time. Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant (k).

Kinetic Analysis using UV-Visible Spectroscopy

For reactions involving chromophoric species, UV-Vis spectroscopy offers a sensitive method for monitoring reaction progress.

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for either a reactant or a product that does not overlap significantly with other species in the reaction mixture.

  • Standard Curve: Prepare a series of solutions of known concentrations of the monitored species and measure their absorbance at the selected λmax to create a Beer-Lambert calibration curve.

  • Reaction Mixture: In a cuvette, mix the nucleophile and the electrophilic aminating agent in the chosen solvent at a constant temperature.

  • Data Acquisition: Immediately place the cuvette in the spectrophotometer and record the absorbance at the selected λmax at regular time intervals.

  • Concentration Calculation: Use the calibration curve to convert the absorbance data into concentration data.

  • Kinetic Analysis: Plot the concentration versus time and apply the appropriate integrated rate law to calculate the rate constant.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a kinetic study of an electrophilic amination reaction.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Nucleophile, Aminating Agent, Internal Standard) C Mix Reactants in Thermostatted Cell (NMR Tube or Cuvette) at t=0 A->C B Calibrate Analytical Instrument (NMR or UV-Vis) B->C D Acquire Data at Regular Time Intervals C->D E Process Raw Data (Integration or Absorbance Conversion) D->E F Determine Concentration vs. Time Profile E->F G Plot Kinetic Data & Fit to Rate Law F->G H Calculate Second-Order Rate Constant (k₂) G->H

Caption: Generalized workflow for kinetic analysis of electrophilic amination.

Discussion of Different Electrophilic Aminating Agents

N-F Reagents

This class of reagents, including N-Fluorobenzenesulfonimide (NFSI), Selectfluor™, and N-Fluoro-O-benzenedisulfonimide (NFOBS), are primarily used for electrophilic fluorination but are mechanistically analogous to other electrophilic aminations. Their reactivity is highly dependent on the electron-withdrawing nature of the substituents on the nitrogen atom, which modulates the electrophilicity of the N-F bond. Kinetic studies have been instrumental in developing a quantitative reactivity scale for these reagents, allowing for a more rational selection for specific applications.

O-Acyl and O-Tosyl Hydroxylamines

O-acyl and O-tosyl hydroxylamines are versatile and widely used electrophilic aminating agents. The reactivity of these reagents is governed by the nature of the acyl or tosyl group, which acts as a leaving group upon nucleophilic attack at the nitrogen atom. For instance, in O-benzoylhydroxylamines, electron-withdrawing substituents on the aromatic ring enhance the reactivity of the aminating agent.[1] While comprehensive kinetic comparisons are not as established as for N-F reagents, these compounds are known to effectively aminate a wide range of nucleophiles, including carbanions, enolates, and heterocycles.[1][6] N-Boc-O-tosyl hydroxylamine is a notable example, valued for its stability and efficiency in introducing a protected amino group.[2][3][4]

Azodicarboxylates

Azodicarboxylates, such as diethyl azodicarboxylate (DEAD) and di-tert-butyl azodicarboxylate (DBAD), are effective reagents for the α-amination of 1,3-dicarbonyl compounds.[5] The reaction proceeds via the addition of the enolate to the N=N double bond. These reagents are particularly useful in organocatalytic asymmetric amination reactions to generate chiral α-amino acid derivatives.

Conclusion

The kinetic analysis of electrophilic amination reactions is fundamental to understanding and predicting the reactivity of different aminating agents. While a comprehensive, unified reactivity scale across all classes of reagents is yet to be fully realized, the available data, particularly for N-F reagents, provides a strong foundation. The experimental protocols outlined in this guide offer a standardized approach to generating the necessary kinetic data to expand this knowledge base. For researchers in drug development and synthetic chemistry, a deeper understanding of these kinetic parameters will enable a more rational and efficient approach to the synthesis of nitrogen-containing molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals is paramount to ensuring a safe laboratory environment. O-(2,4-Dinitrophenyl)hydroxylamine, a compound often used in chemical synthesis and analysis, requires strict disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligning with established safety standards.

Hazard Identification and Safety Precautions

This compound and related dinitrophenyl compounds are classified as hazardous materials.[1] They can be flammable solids and may be explosive when dry, heated, or subjected to shock or friction.[1][2] The substance is harmful if swallowed and can cause serious skin and eye irritation.[2][3][4][5] In the event of a fire, poisonous gases such as nitrogen oxides and carbon monoxide may be produced.[6]

Quantitative Hazard Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[3][7]
Skin IrritationH315Causes skin irritation.[2][3][5]
Eye IrritationH319Causes serious eye irritation.[2][3][5]
Skin SensitizationH317May cause an allergic skin reaction.[4][7]
Respiratory IrritationH335May cause respiratory irritation.[3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, wearing the appropriate personal protective equipment is mandatory to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][5]Protects against splashes and dust particles.
Hand Protection Nitrile gloves; double-gloving is recommended.[1][3]Prevents skin contact and absorption.
Body Protection A lab coat and closed-toe shoes must be worn.[1] A complete suit protecting against chemicals may be necessary depending on the scale of handling.[5]Protects against accidental spills.
Respiratory Protection A dust mask or respirator should be used if there is a risk of inhaling dust particles.[1]Prevents respiratory tract irritation.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]

Experimental Protocol for Waste Collection and Storage:

  • Consult Safety Guidelines: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance before beginning any disposal procedure.[1]

  • Wear Appropriate PPE: Equip yourself with the mandatory personal protective equipment as detailed in the table above.

  • Prevent Dust Formation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3][5]

  • Use Non-Sparking Tools: Employ non-sparking tools to prevent ignition, as the material can be flammable and potentially explosive.[2][3]

  • Label Hazardous Waste Container: Place the waste in a dedicated, clearly labeled hazardous waste container.[1] The label must include the full chemical name, "this compound," and all applicable hazard pictograms (e.g., flammable, toxic, explosive).[1]

  • Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents, acids, and bases.[3][6] Ensure the storage area is designated for hazardous waste.

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal service to arrange for the collection and proper disposal of the waste.[2][5] Disposal methods may include controlled incineration with flue gas scrubbing.[3]

  • Decontaminate: Thoroughly wash your hands and any potentially contaminated surfaces after handling.[5] Dispose of contaminated gloves and other disposable PPE as hazardous waste.[5]

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill: Evacuate the immediate area.[1] If it is safe to do so, prevent further spillage.[3] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3][5] Avoid creating dust.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound Waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs wear_ppe Wear Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat consult_ehs->wear_ppe handle_safely Handle in Ventilated Area (Fume Hood) Use Non-Sparking Tools wear_ppe->handle_safely collect_waste Place Waste in Labeled Hazardous Waste Container handle_safely->collect_waste storage Store Securely in a Cool, Dry, Well-Ventilated Area collect_waste->storage professional_disposal Arrange for Pickup by Licensed Waste Disposal Service storage->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling O-(2,4-Dinitrophenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of O-(2,4-Dinitrophenyl)hydroxylamine, a compound requiring stringent safety measures due to its potential hazards. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several significant hazards. It is known to cause skin and serious eye irritation.[1][2][3] Furthermore, it has the potential to decompose explosively when subjected to heat, shock, or friction.[2] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure through skin contact, eye contact, or inhalation of any dust particles.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended, minimum 4mil thickness). Consider double-gloving.[2]To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a risk of splashing or dust generation.[2][4]To protect eyes and face from chemical splashes and solid particulates.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To minimize skin exposure to potential spills and splashes.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) should be used if there is a potential for generating dust.[5] All handling of the solid should be conducted in a certified chemical fume hood.[6][7]To prevent inhalation of the compound, especially in powder form.

Operational Plan: Safe Handling Protocol

All procedures involving this compound must be conducted in a designated area within a certified chemical fume hood.[6][7] An emergency eyewash station and safety shower must be readily accessible.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure all required PPE is correctly worn before handling the compound.

    • Designate a clean and uncluttered workspace within the fume hood.

    • Have all necessary equipment and reagents ready to minimize the duration of handling.

    • Avoid working alone when handling this compound.[6]

  • Handling the Solid:

    • Gently open the container, avoiding any sudden movements or friction.

    • Use non-metal spatulas (e.g., ceramic or plastic) to handle the solid to prevent friction or static discharge.[6]

    • Weigh the required amount carefully, minimizing the creation of dust.

    • If dissolution is required, add the solid slowly to the solvent while stirring.

  • Running the Reaction:

    • If heating is necessary, use a controlled heating source such as an oil bath and monitor the temperature closely. Avoid direct heating with a flame.

    • Ensure the reaction setup is secure and properly vented.

    • Keep the fume hood sash as low as possible during the reaction.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[2]

Disposal Plan: Waste Management

All waste containing this compound must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste from the reaction in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture on the label.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and incompatible materials.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Workspace in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Perform Chemical Reaction handle1->handle2 clean1 Clean Work Area handle2->clean1 After Reaction Completion clean2 Decontaminate Equipment clean1->clean2 disp1 Segregate Hazardous Waste clean2->disp1 Generate Waste disp2 Label Waste Container disp1->disp2 disp3 Store Waste Appropriately disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.